Alamethicin
Description
Properties
CAS No. |
27061-78-5 |
|---|---|
Molecular Formula |
C92H150N22O25 |
Molecular Weight |
1964.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methyl-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-91(23,24)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-88(17,18)80(135)97-51(8)68(123)102-57(36-38-64(120)121)71(126)112-92(25,40-39-62(94)118)82(137)99-55(46-115)44-54-31-27-26-28-32-54)100-63(119)45-95-77(132)85(11,12)110-76(131)66(49(5)6)104-81(136)89(19,20)107-70(125)56(35-37-61(93)117)101-67(122)50(7)96-78(133)86(13,14)106-69(124)52(9)98-79(134)87(15,16)109-74(129)60-34-30-42-114(60)83(138)90(21,22)105-53(10)116/h26-28,31-32,47-52,55-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,135)(H,98,134)(H,99,137)(H,100,119)(H,101,122)(H,102,123)(H,103,128)(H,104,136)(H,105,116)(H,106,124)(H,107,125)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,126)(H,120,121)/t50-,51-,52-,55-,56-,57-,58+,59-,60-,65-,66-,92-/m0/s1 |
InChI Key |
NRRXBXXRKXUIFD-ZTEFGAJGSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C |
Appearance |
Off White to Beige powder |
Pictograms |
Acute Toxic |
sequence |
XPXAXAQXVXGLXPVXXEQF |
Synonyms |
(3S,12R)-1-((S)-1-((6S,12S,15S,21S,30S)-1-((R)-1-(2-Acetamido-2-methylpropanoyl)pyrrolidin-2-yl)-15-(3-amino-3-oxopropyl)-30-isobutyl-21-isopropyl-3,3,6,9,9,2,18,18,24,24,33,33-dodecamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaoxo-2,5,8,11,14,17,20 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Alamethicin's Action on Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alamethicin, a 20-amino acid peptaibol antibiotic produced by the fungus Trichoderma viride, exhibits potent activity against Gram-positive bacteria. Its mechanism of action is a classic example of membrane disruption through the formation of voltage-gated ion channels. This guide provides a detailed examination of the molecular steps involved in this compound's bactericidal activity, from its initial interaction with the bacterial cell envelope to the ultimate collapse of cellular homeostasis. It synthesizes key findings on the biophysical principles of pore formation, presents quantitative data from foundational studies, details relevant experimental protocols, and provides visual diagrams of the core processes to offer a comprehensive resource for researchers in antimicrobial drug development.
Core Mechanism of Action: A Step-by-Step Breakdown
The bactericidal effect of this compound is not instantaneous but follows a well-defined, concentration- and voltage-dependent pathway that culminates in the irreversible permeabilization of the bacterial cytoplasmic membrane.
Interaction with the Gram-Positive Cell Envelope
Gram-positive bacteria are characterized by a thick peptidoglycan cell wall interspersed with teichoic acids, which presents the first barrier to antimicrobial agents[1][2]. This compound's high hydrophobicity is believed to be a key factor that facilitates its transit across this outer layer to reach its primary target: the cytoplasmic membrane[1]. Unlike some antimicrobial peptides that specifically target cell wall precursors like Lipid II, this compound's principal activity is directed at the lipid bilayer itself[1].
Membrane Adsorption and Concentration-Dependent Orientation
Upon reaching the cytoplasmic membrane, this compound monomers first adsorb to the membrane surface. The subsequent behavior of the peptide is highly dependent on its concentration relative to the lipid molecules (peptide-to-lipid ratio, P/L).
-
At low concentrations (Surface State or S-state): this compound molecules lie parallel to the plane of the membrane surface[3][4][5]. In this orientation, the peptide does not form pores and is considered to be in an inactive state.
-
At high concentrations (Inserted State or I-state): As the concentration of this compound on the membrane surface increases, a cooperative, sigmoidal transition occurs, driving the peptides to insert perpendicularly into the lipid bilayer[4][6][7]. This transition is driven by factors including membrane elasticity and a membrane-thinning effect induced by the peptides[6][7].
This concentration-dependent change in orientation is a critical prerequisite for channel formation[4].
Pore Formation: The Barrel-Stave Model
This compound is the archetypal example of the "barrel-stave" model of pore formation[8][9][10][11]. This model can be described as follows:
-
Monomer Insertion: Individual α-helical this compound monomers insert into the membrane, orienting themselves perpendicular to the bilayer surface[12].
-
Oligomerization: These transmembrane monomers then aggregate within the membrane, forming a bundle or oligomer[12][13]. This self-assembly process is favored by increasing peptide concentration[13][14].
-
Channel Assembly: The aggregated helices arrange themselves in a ring, much like the staves of a barrel. Their hydrophobic surfaces face outward, interacting with the lipid acyl chains of the membrane, while their hydrophilic surfaces face inward, creating a water-filled central pore or ion channel[12][15][16]. The number of monomers per channel can vary, typically between four and six molecules, which accounts for the multiple conductance levels observed in experiments[12][17].
This mechanism is distinct from the "toroidal pore" model, where the pore is lined by both peptides and the headgroups of bent-over lipid molecules[8][15][18]. Among naturally produced peptides, this compound is considered a unique conformer to the barrel-stave model[8][18].
Voltage-Gating and Channel Activation
The formation and opening of this compound channels are strongly dependent on a transmembrane electrical potential[3][12][19]. The α-helical structure of this compound possesses a significant dipole moment. A positive potential on the side of this compound addition (the cis side) promotes the insertion of these peptide dipoles into the membrane, stabilizing the transmembrane orientation and favoring the open-channel state[3][5][13]. This voltage-dependent gating allows the channels to flicker open and closed for brief periods, typically on the order of milliseconds[19].
Physiological Consequences of Pore Formation
The assembly of stable transmembrane pores has catastrophic consequences for the bacterial cell.
-
Membrane Depolarization: The primary effect is the uncontrolled leakage of ions, particularly K+, across the membrane, which rapidly dissipates the existing membrane potential[20].
-
Proton Motive Force (PMF) Collapse: The loss of membrane potential leads to the degradation and collapse of the proton motive force, which is essential for many cellular processes[11].
-
Inhibition of ATP Synthesis: With the PMF dissipated, ATP synthase is uncoupled, and cellular ATP production ceases[21][22][23].
-
Cessation of Growth and Biosynthesis: The lack of ATP and the disruption of ion homeostasis halt essential anabolic processes, leading to the cessation of cell growth. Studies on Bacillus subtilis show that growth arrest is the first observable symptom, occurring even before widespread membrane permeabilization[11][24].
-
Loss of Cellular Contents and Cell Death: Over time, the disruption of the cell envelope progresses, allowing larger molecules like GFP (in experimental systems) to leak out, leading to a loss of turgor pressure and ultimately, cell death[11][24].
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound's mechanism of action as reported in the literature.
| Parameter | Value / Range | Context / Method | Source |
| Peptide-to-Lipid (P/L) Ratio for Pore Formation | 1/25 - 1/100 | General range for many antimicrobial peptides. | [18] |
| Pore Diameter (Water Pathway) | ~18 Å (1.8 nm) | Estimated for the barrel-stave model. | [15] |
| Monomers per Pore | 4 to 6 (variable) | Inferred from multi-level single-channel conductance. | [12][17] |
| Equilibrium Water Concentration | 90 nM | Concentration of this compound in surrounding water at a lipid-to-peptide ratio of 80:1. | [25] |
| Membrane Permeabilization Timescale | ≤ 5 seconds | Abrupt permeabilization of B. subtilis cytoplasmic membrane observed after initial effects. | [11][24] |
| Proton Motive Force Degradation | ~5 minutes | Gradual degradation observed in B. subtilis following growth arrest. | [11][24] |
| Channel Dwell Times | Milliseconds | Typical duration of channel opening in lipid bilayers. | [19] |
| Activation Energy (Channel State Transitions) | ~1.2 kcal/mol | For transitions between different conducting states of an oligomer. | [13] |
Key Experimental Protocols
The elucidation of this compound's mechanism has relied on several key biophysical and microbiological techniques. Detailed methodologies are provided below.
Single-Channel Conductance in Planar Lipid Bilayers
This electrophysiological technique is fundamental for studying the ion channel properties of this compound.
-
Objective: To measure the electrical current passing through individual this compound pores and characterize their conductance, gating behavior, and voltage dependence.
-
Methodology:
-
Apparatus Setup: A two-chamber cell (cis and trans) is separated by a thin Teflon or polystyrene film containing a small aperture (50-200 µm).
-
Bilayer Formation: A solution of phospholipids (e.g., bacterial phosphatidylethanolamine) in a solvent like n-decane is painted across the aperture to form a stable planar lipid bilayer[26].
-
This compound Addition: this compound, dissolved in a solvent like ethanol, is added to the aqueous buffer solution (e.g., KCl) in the cis chamber.
-
Voltage Clamp: A voltage is applied across the bilayer using Ag/AgCl electrodes connected to a patch-clamp amplifier.
-
Data Acquisition: The amplifier measures the ionic current flowing through the membrane. The formation of individual channels appears as discrete, step-like increases in current. The magnitude of these steps corresponds to the conductance of different oligomeric states of the pore.
-
Analysis: The voltage dependence is studied by varying the applied potential and observing the probability of channel opening. Dwell times and conductance levels are analyzed to build a kinetic model of the channel[13][19].
-
Oriented Circular Dichroism (OCD) Spectroscopy
OCD is used to determine the orientation of α-helical peptides relative to the lipid bilayer.
-
Objective: To distinguish between the surface-adsorbed (parallel) state and the membrane-inserted (perpendicular) state of this compound.
-
Methodology:
-
Sample Preparation: Multilamellar lipid bilayers are prepared by depositing a lipid-peptide mixture from an organic solvent onto a quartz slide and then hydrating it. The mechanical stress of this process aligns the bilayers parallel to the slide surface.
-
Spectrometer Setup: The quartz slide is placed in a circular dichroism spectrometer.
-
Data Collection: CD spectra are collected with the light beam incident both normal to the slide (revealing helices oriented parallel to the surface) and at an angle (e.g., by tilting the sample), which gives a signal for helices oriented perpendicular to the surface[8][18].
-
Analysis: The characteristic CD spectra for α-helices differ significantly based on their orientation relative to the incident light. By comparing the spectra at different angles and peptide concentrations, the fraction of peptides in the parallel versus perpendicular state can be determined[5][8].
-
Live-Cell Fluorescence Microscopy
This method provides real-time, single-cell visualization of the sequence of events during bacterial killing.
-
Objective: To temporally resolve the key events of this compound's action, such as growth arrest, membrane depolarization, and permeabilization.
-
Methodology:
-
Strain and Reporter Preparation: A Gram-positive bacterial strain (e.g., Bacillus subtilis) is used. Cytoplasmic expression of a fluorescent protein like GFP allows for visualization of cell morphology and leakage[11][24].
-
Microscopy Setup: Cells are immobilized on an agar pad or in a microfluidic device on the stage of a fluorescence microscope equipped for time-lapse imaging.
-
Fluorescent Dyes:
-
Membrane Permeabilization: A membrane-impermeant DNA stain like Sytox Orange or Propidium Iodide is added. Fluorescence appears only when the membrane is compromised, allowing the dye to enter and bind to DNA[11].
-
Membrane Potential: A voltage-sensitive dye (e.g., DiSC₃(5)) can be used. Its fluorescence is quenched when the membrane is energized; depolarization leads to dye release and an increase in fluorescence[20].
-
-
Experiment Execution: After acquiring baseline images, this compound is added at a desired concentration (e.g., the Minimum Inhibitory Concentration, MIC).
-
Time-Lapse Imaging: Images are captured in phase-contrast (for cell morphology and growth) and multiple fluorescence channels at regular intervals (e.g., every 30-60 seconds).
-
Analysis: The image series is analyzed to measure cell length over time (to pinpoint growth arrest), quantify the fluorescence intensity of the dyes (to determine the timing of depolarization and permeabilization), and observe the loss of cytoplasmic GFP[11][24].
-
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
References
- 1. Antimicrobial Peptides Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by this compound, an Ion-Channel-Forming Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dependence of this compound Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-alamethicin interactions influence this compound orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evidence-for-membrane-thinning-effect-as-the-mechanism-for-peptide-induced-pore-formation - Ask this paper | Bohrium [bohrium.com]
- 7. Sigmoidal concentration dependence of antimicrobial peptide activities: a case study on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barrel-stave model or toroidal model? A case study on melittin pores - ProQuest [proquest.com]
- 10. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-cell, time-resolved study of the effects of the antimicrobial peptide this compound on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics and stability of this compound conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound self-assembling in lipid membranes: concentration dependence from pulsed EPR of spin labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Calvin Digital Commons - Summer Research: Investigating this compound Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 20. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 21. Inhibition of Escherichia coli ATP synthase by amphibian antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of Escherichia coli ATP synthase by amphibian antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitors of ATP Synthase as New Antibacterial Candidates | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Pore formation in lipid membranes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pressure effects on this compound conductance in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of Alamethicin from Trichoderma viride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alamethicin, a potent antimicrobial peptide, stands as a cornerstone in the study of membrane-active agents and non-ribosomal peptide synthesis. First isolated in the late 1960s from the filamentous fungus Trichoderma viride, this peptaibol has since been the subject of extensive research, revealing its intricate mechanism of action and complex biosynthetic origins.[1] This technical guide provides an in-depth exploration of the discovery, origin, and key experimental methodologies associated with this compound, tailored for professionals in the fields of microbiology, biochemistry, and drug development.
Discovery and Origin
This compound was first reported in the late 1960s as a secondary metabolite produced by the fungus Trichoderma viride.[1] It is a member of the peptaibol family, a class of peptide antibiotics characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This compound is produced non-ribosomally by a large, multi-functional enzyme known as a non-ribosomal peptide synthetase (NRPS).[2][3] The biosynthesis is a complex, multi-step process involving the sequential addition of amino acid residues to a growing peptide chain anchored to the enzyme complex.
Biosynthesis of this compound
The production of this compound is governed by a sophisticated signaling network within Trichoderma viride. Key signaling pathways, including the cAMP-dependent and MAPK (Mitogen-Activated Protein Kinase) pathways, play a crucial role in regulating the expression of the NRPS genes responsible for its synthesis. These pathways integrate environmental cues to control the production of secondary metabolites like this compound.
Caption: Signaling pathways regulating this compound biosynthesis in Trichoderma viride.
The this compound synthetase is a modular enzyme, with each module responsible for the incorporation of a specific amino acid. The core domains of each module are the Adenylation (A) domain, which selects and activates the amino acid, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, which tethers the activated amino acid, and the Condensation (C) domain, which catalyzes peptide bond formation.
Caption: Modular organization and workflow of the this compound non-ribosomal peptide synthetase (NRPS).
Experimental Protocols
Fermentation of Trichoderma viride for this compound Production
A detailed protocol for the production of this compound in a laboratory setting is outlined below. Good yields of 0.5-1.0 g/L can be achieved using synthetic media with an insoluble carbohydrate.[1]
Media Composition (per liter):
| Component | Concentration |
| Glucose | 45 g |
| Ammonium Sulfate | 0.35 g |
| Potassium Nitrate | variable |
| Glutamine | variable |
| 2-methylalanine | variable |
| KH2PO4 | 2.5 g |
| MgSO4·7H2O | 1.5 g |
| Insoluble Carbohydrate (e.g., Cellulose) | 10 g |
Fermentation Conditions:
| Parameter | Value |
| Temperature | 24-28 °C |
| pH | 6.0-6.5 |
| Agitation | 175 rpm |
| Aeration | 1 vvm (volume air per volume medium per minute) |
| Duration | 5-7 days |
Procedure:
-
Prepare the fermentation medium and sterilize by autoclaving.
-
Inoculate the medium with a spore suspension or mycelial culture of Trichoderma viride.
-
Incubate the culture under the specified conditions.
-
Monitor the fermentation for this compound production, typically by HPLC analysis of the culture broth.
Isolation and Purification of this compound
The following protocol details the extraction and purification of this compound from the fermentation broth.
Caption: Experimental workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Extraction:
-
Separate the fungal biomass from the culture broth by centrifugation or filtration.
-
Pass the cell-free supernatant through a column packed with Amberlite XAD-2 resin.
-
Wash the column with water to remove salts and polar impurities.
-
Elute the bound this compound with methanol.
-
Evaporate the methanol to obtain a crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the solution to a silica gel column.
-
Elute the column with a gradient of increasing methanol in chloroform.
-
Collect fractions and analyze for the presence of this compound by thin-layer chromatography (TLC) or HPLC.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the semi-purified this compound in the HPLC mobile phase.
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
HPLC Parameters:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 20-80% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
-
-
Quantitative Data
This compound Production
| Strain/Condition | Yield (g/L) | Reference |
| T. viride (shake flask) | 0.5 - 1.0 | [1] |
| Optimized submerged fermentation | Up to 13.6 (biomass) | [4][5][6] |
Antimicrobial Activity of this compound
The antimicrobial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism | MIC (µg/mL) | MIC (µM) | Reference |
| Bacillus subtilis | - | - | [7][8][9] |
| Staphylococcus aureus | - | - | [10][11][12][13][14] |
| Escherichia coli | - | - | [15][16][17] |
| Pseudomonas aeruginosa | - | 62.5 | [18][19][20][21][22] |
| Candida albicans | 16 | 5-20 | [23][24][25][26][27] |
| Mycoplasma pulmonis | - | 6.25 | [28] |
Note: Specific MIC values can vary depending on the assay conditions and the specific strain of the microorganism tested.
Conclusion
This compound from Trichoderma viride remains a molecule of significant interest due to its potent antimicrobial activity and its role as a model for studying ion channel formation and non-ribosomal peptide biosynthesis. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for further investigation and application of this fascinating peptaibol. The continued exploration of its biosynthesis and mechanism of action holds promise for the development of novel antimicrobial agents and a deeper understanding of fungal secondary metabolism.
References
- 1. The production of alamethicins by Trichoderma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural advances toward understanding the catalytic activity and conformational dynamics of modular nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. thescipub.com [thescipub.com]
- 6. researchgate.net [researchgate.net]
- 7. Single-cell, time-resolved study of the effects of the antimicrobial peptide this compound on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The evolution of antimicrobial peptide resistance in Pseudomonas aeruginosa is shaped by strong epistatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New antimicrobial peptide-antibiotic combination strategy for Pseudomonas aeruginosa inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Micafungin effect on Pseudomonas aeruginosa metabolome, virulence and biofilm: potential quorum sensing inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Activity of Antimicrobial Peptide Mimetics in the Oral Cavity: I. Activity Against Biofilms of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Fungicidal Action of Micafungin is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antimicrobial Peptides with Anti-Candida Activity [mdpi.com]
- 26. Frontiers | The Antifungal Peptide MCh-AMP1 Derived From Matricaria chamomilla Inhibits Candida albicans Growth via Inducing ROS Generation and Altering Fungal Cell Membrane Permeability [frontiersin.org]
- 27. Inhibition of Candida albicans in vivo and in vitro by antimicrobial peptides chromogranin A-N12 through microRNA-155/suppressor of cytokine signaling 1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activities of Antimicrobial Peptides and Synergy with Enrofloxacin against Mycoplasma pulmonis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Voltage-Gated Ion Channel Formation Theory of Alamethicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alamethicin, a 20-residue peptaibol antibiotic produced by the fungus Trichoderma viride, has been a subject of intense scientific scrutiny for its ability to form voltage-gated ion channels in lipid bilayers.[1][2][3] This property makes it an invaluable model system for understanding the fundamental principles of ion channel structure, function, and the intricate dynamics of peptide-lipid interactions. The study of this compound provides crucial insights for the rational design of novel antimicrobial agents and for the development of biosensors.[4][5] This technical guide delves into the core theories of this compound channel formation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Core Principles of this compound Channel Formation
The formation of a conductive ion channel by this compound is a multi-step process that is critically dependent on the transmembrane voltage.[6] The peptide, which is predominantly α-helical in a membrane environment, possesses a significant dipole moment. The prevailing theory posits that at rest (in the absence of a significant transmembrane potential), this compound monomers reside on the surface of the lipid bilayer.[1][7] Upon the application of a cis-positive voltage, the electric field drives the insertion of the N-terminus of the helical peptide into the hydrophobic core of the membrane.[1] Following insertion, these transmembrane monomers aggregate to form a pore.[1][8]
Two primary models have been proposed to describe the architecture of the this compound pore: the barrel-stave model and the toroidal pore model .
The Barrel-Stave Model
The barrel-stave model is the most widely accepted theory for this compound channel formation.[5][8] In this model, the aggregated this compound helices arrange themselves in a circular, barrel-like structure, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining a central aqueous pore.[1][8] The number of monomers, or "staves," in the barrel can vary, which accounts for the multiple discrete conductance levels observed in electrophysiological recordings.[1][3] Transitions between these conductance states are thought to occur through the association or dissociation of individual this compound monomers from the aggregate.[3]
The Toroidal Pore Model
In the toroidal pore model, the peptide monomers, along with the headgroups of the surrounding lipid molecules, curve inwards to line the aqueous channel.[9][10] This creates a continuous curvature of the lipid monolayer, forming a "wormhole" through the membrane. While this model has been proposed for other antimicrobial peptides, evidence for this compound predominantly supports the barrel-stave mechanism.[5][10]
Quantitative Data on this compound Channels
The functional properties of this compound channels have been extensively characterized using single-channel recording techniques. The following tables summarize key quantitative data from the literature.
| Conductance Level | Conductance in 1M KCl (pS) | Number of Monomers (N) |
| Level 1 | ~18 | 6 |
| Level 2 | ~195 | 7 |
| Level 3 | ~1270 | 8 |
| Level 4 | - | - |
| Level 5 | - | - |
| Level 6 | - | - |
Note: Conductance values and the number of monomers can vary depending on the specific lipid composition, salt concentration, and applied voltage. The data presented here are representative values from molecular dynamics simulations and experimental measurements.[8]
| Parameter | Value/Observation | Conditions |
| Channel Lifetime | Milliseconds to minutes | Dependent on voltage, lipid composition, and this compound concentration.[11][12][13] |
| Voltage Dependence | Channel opening is favored by cis-positive voltage.[1] | - |
| Influence of Lipid Composition | Channel formation and stability are influenced by lipid charge and mobility.[14][15] The probability of higher conductance states increases in lipids with a tendency to form non-lamellar phases.[13] | - |
| Monomers per Channel | Varies, with estimates ranging from 4 to 8 monomers for different conductance levels.[1][8][16] | - |
Experimental Protocols
The study of this compound ion channels relies on a combination of biophysical techniques. Below are detailed methodologies for key experiments.
Black Lipid Membrane (BLM) Electrophysiology
Objective: To measure the single-channel conductance, lifetime, and voltage-gating properties of this compound channels.
Methodology:
-
BLM Formation: A planar lipid bilayer is formed across a small aperture (typically 20-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).[13] This can be achieved by "painting" a solution of lipids (e.g., diphytanoylphosphatidylcholine in n-decane) across the aperture.
-
This compound Addition: this compound, dissolved in a suitable solvent like ethanol, is added to the cis compartment.
-
Voltage Clamp: A voltage is applied across the membrane using Ag/AgCl electrodes, and the resulting ionic current is measured with a sensitive patch-clamp amplifier.
-
Data Acquisition and Analysis: The current traces are recorded and analyzed to determine the discrete conductance levels, open and closed lifetimes, and the voltage dependence of channel activity.
Oriented Circular Dichroism (OCD) Spectroscopy
Objective: To determine the orientation of this compound helices within the lipid bilayer.
Methodology:
-
Sample Preparation: Multilayers of lipid membranes containing this compound are deposited on a quartz slide.[17] This is typically done by co-dissolving the lipid and peptide in an organic solvent, spreading the solution on the slide, and allowing the solvent to evaporate. The sample is then hydrated to form oriented bilayers.
-
CD Measurement: Circular dichroism spectra are recorded with the light beam at normal and oblique incidence to the plane of the lipid bilayers.[17]
-
Data Analysis: The orientation of the α-helices is determined by analyzing the differences in the CD spectra at different angles of incidence.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the structure, dynamics, and lipid interactions of this compound at an atomic level.
Methodology:
-
Sample Preparation: For solid-state NMR, this compound is incorporated into lipid bilayers, which are then oriented on glass plates.[18] For solution-state NMR, the peptide is dissolved in a membrane-mimetic solvent like methanol.[19][20]
-
NMR Spectroscopy: A variety of NMR experiments, such as 13C and 15N solid-state NMR or 1H solution-state NMR, are performed.[18][19][20]
-
Data Analysis: The NMR spectra provide information on the secondary structure of the peptide, its orientation and dynamics within the membrane, and specific interactions with lipid molecules.[18][19]
Visualizing this compound Channel Formation
The following diagrams, generated using the DOT language, illustrate the key steps in the proposed models of this compound ion channel formation.
Barrel-Stave Pore Formation Workflow
Caption: Logical workflow of the barrel-stave model for this compound channel formation.
Toroidal Pore Formation Workflow
Caption: Logical workflow of the toroidal pore model.
Conclusion
The study of this compound continues to provide profound insights into the mechanisms of voltage-gated ion channel formation. The barrel-stave model, supported by a wealth of experimental data, offers a compelling framework for understanding how this relatively simple peptide can self-assemble into complex, functional pores. For researchers in drug development, the principles elucidated from the study of this compound can inform the design of new antimicrobial agents that target bacterial membranes. Furthermore, the sensitivity of this compound channels to their environment makes them attractive components for the development of novel biosensors. Future research will undoubtedly continue to refine our understanding of this fascinating molecular machine.
References
- 1. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR [mdpi.com]
- 6. This compound channel inactivation caused by voltage-driven flux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface binding of this compound stabilizes its helical structure: molecular dynamics simulations. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Multi-oligomeric states of this compound ion channel: Assemblies and conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Calvin Digital Commons - Summer Research: Investigating this compound Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 12. Two classes of this compound transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on this compound Ion Channels in Supported Phospholipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Voltage-dependent conductance for this compound in phospholipid vesicles. A test for the mechanism of gating - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method of oriented circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling the Structure of Crystalline this compound and Its NMR Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of the molecular dynamics of this compound using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-resolution 1H NMR study of the solution structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alamethicin, a channel-forming peptaibol antibiotic produced by the fungus Trichoderma viride, has been a subject of extensive research due to its remarkable ability to form voltage-gated ion channels in lipid membranes. This technical guide provides a comprehensive overview of the primary structure and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. It delves into the intricacies of its amino acid sequence, including its characteristic non-proteinogenic residues and post-translational modifications. The guide further explores the chemical properties that underpin its ion channel activity, such as its amphipathic helical structure and the mechanism of voltage-gated pore formation. Detailed experimental protocols for key analytical techniques are provided, along with quantitative data presented in structured tables and visual diagrams to facilitate a deeper understanding of this fascinating molecule.
Primary Structure of this compound
This compound is not a single molecular entity but rather a microheterogeneous mixture of closely related 20-residue peptides. These are broadly classified into two main groups, F30 and F50, based on their chromatographic mobility. The F50 series is neutral, while the F30 series is acidic. The most abundant and commonly studied variant is this compound F50.
Amino Acid Sequence
The primary structure of this compound is characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which is a strong helix inducer. The sequence of the major component of the F50 series is presented below. The microheterogeneity arises from amino acid substitutions at specific positions, most notably at position 6 (Aib/Ala) and the replacement of Glu18 in the F30 series with Gln18 in the F50 series.[1][2]
Table 1: Primary Structure of the Major this compound F50 Variant [2][3]
| Position | Residue (Three-Letter Code) | Residue (One-Letter Code) |
| 1 | Ac-Aib | X |
| 2 | Pro | P |
| 3 | Aib | X |
| 4 | Ala | A |
| 5 | Aib | X |
| 6 | Ala | A |
| 7 | Gln | Q |
| 8 | Aib | X |
| 9 | Val | V |
| 10 | Aib | X |
| 11 | Gly | G |
| 12 | Leu | L |
| 13 | Aib | X |
| 14 | Pro | P |
| 15 | Val | V |
| 16 | Aib | X |
| 17 | Aib | X |
| 18 | Gln | Q |
| 19 | Gln | Q |
| 20 | Pheol | - |
Note: Ac represents an N-terminal acetyl group, Aib is α-aminoisobutyric acid, and Pheol is a C-terminal phenylalaninol.
Post-Translational Modifications
This compound undergoes two key post-translational modifications:
-
N-terminal Acetylation: The N-terminal Aib residue is blocked by an acetyl group (Ac).
-
C-terminal Phenylalaninol: The C-terminus is modified with a phenylalaninol (Pheol) residue.
These modifications contribute to the peptide's stability and its interaction with lipid membranes.
Physicochemical Properties
The physicochemical properties of the major this compound F50 variant are summarized in the table below.
Table 2: Physicochemical Properties of this compound F50
| Property | Value | Reference(s) |
| Molecular Formula | C₉₂H₁₅₁N₂₃O₂₄ | [4][5] |
| Molecular Weight | 1963.32 g/mol | [4] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in DMSO, methanol, ethanol. Poor water solubility. | [5][6] |
Chemical Properties and Ion Channel Formation
The unique chemical properties of this compound are intrinsically linked to its ability to form voltage-gated ion channels.
Amphipathic Helical Structure
The high proportion of Aib residues constrains the peptide into a predominantly α-helical conformation. This helix is highly amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophobic face interacts with the lipid core of the membrane, while the polar residues on the hydrophilic face line the aqueous pore of the ion channel. A proline residue at position 14 introduces a kink in the helix, which is believed to be crucial for the voltage-gating mechanism.
Below is a helical wheel diagram illustrating the amphipathic nature of the N-terminal portion of this compound.
Voltage-Gated Ion Channel Formation
The formation of an this compound ion channel is a multi-step, voltage-dependent process. The "barrel-stave" model is the most widely accepted mechanism.
-
Adsorption: this compound monomers first adsorb to the surface of the lipid bilayer.
-
Insertion: Upon application of a transmembrane voltage, the electric field drives the insertion of the amphipathic helices into the membrane.
-
Aggregation: Inserted monomers then aggregate in a "barrel-stave" fashion, where multiple monomers (staves) assemble to form a pore (barrel).
-
Pore Opening: The assembled oligomer forms a water-filled pore, allowing the passage of ions. The number of monomers in the aggregate can vary, leading to different discrete conductance states.
Ion Channel Properties
This compound channels exhibit multiple discrete conductance levels, which correspond to different numbers of monomers comprising the pore. The conductance increases with the number of monomers in the oligomer.
Table 3: Calculated Ion Channel Properties of this compound Oligomers in 1 M KCl [7]
| Oligomeric State | Number of Monomers | Calculated Conductance (pS) | Calculated Free Energy Barrier for K⁺ (kcal/mol) | Calculated Free Energy Barrier for Cl⁻ (kcal/mol) | Estimated Pore Radius (Å) |
| Hexamer | 6 | 18 | 2.5 | 4.0 | ~1.6 |
| Heptamer | 7 | 195 | 1.5 | 2.2 | - |
| Octamer | 8 | 1270 | 0.5 | 1.5 | - |
Note: Experimentally measured conductance for the lowest conducting state is approximately 19 pS, which is in good agreement with the calculated value for the hexamer.[7] Other studies have reported radii for the first three conductance levels to be approximately 6.3 Å, 10.3 Å, and 11.4 Å.[8]
Experimental Protocols
The characterization of this compound's structure and function relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Determination of Primary Structure by Mass Spectrometry
Objective: To determine the amino acid sequence and identify post-translational modifications.
Methodology:
-
Sample Preparation: this compound is purified from Trichoderma viride culture broth by column chromatography (e.g., using XAD-2 resin) followed by separation of the F30 and F50 fractions using silica gel chromatography with a trichloromethane/methanol gradient. Further separation of individual peptides is achieved by semi-preparative and analytical HPLC.[1]
-
Mass Spectrometry Analysis: The purified peptides are subjected to Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion is used to determine the molecular weight of the peptide. Tandem mass spectrometry (MS/MS) is then employed to fragment the peptide, and the resulting fragmentation pattern is analyzed to deduce the amino acid sequence.
Structural Analysis by NMR Spectroscopy in Micelles
Objective: To determine the three-dimensional structure of this compound in a membrane-mimicking environment.
Methodology:
-
Sample Preparation: this compound is incorporated into perdeuterated sodium dodecyl sulfate (SDS) micelles. A typical procedure involves co-solubilizing this compound and SDS in a suitable solvent (e.g., methanol) followed by removal of the solvent under vacuum to form a thin film. The film is then hydrated with NMR buffer (e.g., a phosphate buffer in D₂O) to form micelles containing the peptide.[9]
-
NMR Data Acquisition: A suite of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are performed on a high-field NMR spectrometer.
-
Structure Calculation: The cross-peaks in the TOCSY spectra are used to assign the spin systems of the amino acid residues. The NOESY spectra provide through-space proton-proton distance restraints. These restraints, along with dihedral angle restraints derived from coupling constants, are used in simulated annealing and molecular dynamics calculations to generate a family of 3D structures consistent with the NMR data.[9]
Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of this compound in a lipid environment.
Methodology:
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) are prepared from a desired lipid composition (e.g., DMPC/DMPG). The lipids are dissolved in an organic solvent, dried to a thin film, and then hydrated with a buffer (e.g., 10 mM sodium phosphate, pH 7.0). SUVs are typically formed by sonication, while LUVs are formed by extrusion.[10][11]
-
Sample Preparation: A stock solution of this compound is added to the vesicle suspension to achieve the desired peptide-to-lipid molar ratio (e.g., 1:50). The sample is allowed to equilibrate.[10]
-
CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter (e.g., Jasco J-810) in a quartz cuvette with a 1-mm path length. Spectra are typically recorded from 260 nm to 190 nm at a controlled temperature. A baseline spectrum of the vesicles alone is subtracted from the peptide-vesicle spectrum.[12][13]
-
Data Analysis: The resulting CD spectrum, characterized by negative bands around 222 nm and 208 nm and a positive band around 195 nm, is indicative of α-helical structure. The mean residue ellipticity is calculated and can be used to estimate the percentage of helical content.
Single-Channel Recording in Planar Lipid Bilayers
Objective: To measure the conductance of single this compound ion channels.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a Teflon or polystyrene partition separating two aqueous compartments (cis and trans). The lipid (e.g., a solution of diphytanoylphosphatidylcholine in n-decane) is "painted" across the aperture.[14][15][16]
-
This compound Incorporation: A small aliquot of a stock solution of this compound in ethanol or methanol is added to the cis compartment while stirring.
-
Voltage-Clamp Recording: Ag/AgCl electrodes are placed in both compartments, and a voltage-clamp amplifier is used to apply a transmembrane potential and record the resulting ionic current.
-
Data Acquisition and Analysis: The current is recorded over time. The opening and closing of individual channels appear as discrete steps in the current trace. The amplitude of these steps corresponds to the single-channel current, which can be divided by the applied voltage to calculate the single-channel conductance. Histograms of the current levels are often used to determine the different conductance states.[14]
Conclusion
This compound stands as a paradigm for understanding the principles of voltage-gated ion channel formation by peptides. Its well-defined, albeit heterogeneous, primary structure, rich in the helix-inducing Aib residue, dictates its amphipathic helical conformation. This chemical property is the foundation for its biological activity, enabling it to insert into lipid membranes and self-assemble into discrete, multi-conductance ion channels in a voltage-dependent manner. The detailed experimental protocols and compiled data herein provide a valuable resource for researchers seeking to investigate this compound and other membrane-active peptides, with potential applications in antimicrobial drug development and the design of synthetic ion channels.
References
- 1. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Multi-oligomeric states of this compound ion channel: Assemblies and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing this compound channels with water-soluble polymers. Effect on conductance of channel states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the molecular dynamics of this compound using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. Method of oriented circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Alamethicin's Amphipathic α-Helical Structure: A Technical Guide to its Pore-Forming Mechanism
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Core Amphipathic α-Helical Structure and Function of Alamethicin
This technical guide provides a comprehensive overview of this compound, a channel-forming peptide antibiotic. It details its unique amphipathic α-helical structure, the mechanism of voltage-gated ion channel formation, quantitative biophysical data, and the detailed experimental protocols used for its characterization. This document is intended to serve as a core reference for professionals in biophysics, pharmacology, and drug development.
Introduction to this compound
This compound is a 20-amino acid peptide antibiotic, or peptaibol, produced by the fungus Trichoderma viride.[1] Its sequence is notable for a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which strongly promotes the formation of an α-helical secondary structure.[1] this compound has been extensively studied as a model for understanding the biophysical principles of voltage-dependent ion channels and peptide-membrane interactions.[2][3][4] It functions by forming transmembrane pores, leading to the dissipation of ion gradients and cell death, primarily in Gram-positive bacteria.[5][6]
The peptide's ability to self-assemble into well-defined, multi-state ion channels makes it an invaluable tool for biophysical research.[3][4] Its structure is highly amphipathic, meaning it possesses distinct hydrophobic and hydrophilic faces, a key characteristic for its interaction with and insertion into lipid bilayers.[7][8]
The Amphipathic α-Helical Structure
The molecular conformation of this compound is predominantly α-helical, a feature confirmed by X-ray crystallography, NMR, and circular dichroism spectroscopy.[7][9][10]
2.1 Primary and Secondary Structure The primary sequence of the main isoform of this compound (F50/5) is Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Fol, where Ac is an acetyl group, Aib is α-aminoisobutyric acid, and Fol is a C-terminal phenylalaninol.[11] The crystal structure reveals a largely α-helical conformation with a significant bend centered around the Gly-Leu-Aib-Pro sequence.[7] This bend is crucial for the packing of this compound monomers into the pore assembly. In solution, the C-terminal portion may adopt a more extended conformation.[12] Molecular dynamics simulations show that the helical structure is stable in methanol and within a lipid bilayer but partially unfolds in water.[8][13]
2.2 Amphipathicity The helical structure of this compound is highly amphipathic. The hydrophobic residues are segregated to one face of the helix, while the polar residues, particularly the glutamine side chains, align on the opposite face.[7] This charge distribution is critical for its function, allowing the hydrophobic face to interact with the lipid acyl chains of the membrane core while the hydrophilic face lines the aqueous pore of the ion channel.
Mechanism of Pore Formation
This compound's channel-forming activity is a multi-step, concentration-dependent, and voltage-gated process. It follows a "barrel-stave" model, which is distinct from the "toroidal" or "carpet" models proposed for other antimicrobial peptides.[14][15]
3.1 The Two-State Model: Surface vs. Inserted States The mechanism begins with the partitioning of this compound monomers from the aqueous phase onto the surface of the lipid bilayer. This is known as the surface state or S-state.[14][16] At low peptide-to-lipid ratios, the helices lie parallel to the membrane surface.[17][18] As the concentration of peptide on the surface increases, and upon the application of a transmembrane voltage, the peptides cooperatively transition to an inserted, transmembrane state (I-state).[14][17][18] This transition is sigmoidal, indicating cooperativity among the peptide molecules.[14] The positive dipole moment of the α-helix, with its positive pole at the N-terminus, facilitates insertion into the membrane under a transmembrane potential.[5]
3.2 The Barrel-Stave Pore In the I-state, several this compound monomers aggregate to form a transmembrane pore. In this "barrel-stave" model, the amphipathic helices are arranged like the staves of a barrel, with their hydrophobic surfaces facing the lipid core of the membrane and their hydrophilic surfaces lining a central aqueous channel.[15][19][20] X-ray diffraction studies have unambiguously shown that the this compound pore is of the barrel-stave type, consisting of approximately eight helices.[10][21] The channel can exist in multiple conductance states, which correspond to a fluctuating number of monomers (from as few as 4-6 up to 8 or more) comprising the pore.[1][3][22]
Quantitative Data
The biophysical properties of this compound and its channels have been extensively quantified. The following tables summarize key data from the literature.
Table 1: Structural and Physical Properties of this compound
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| PDB ID (Crystal Structure) | 1AMT | X-ray Crystallography | [7] |
| Resolution | 1.5 Å | X-ray Crystallography | [7] |
| Molecular Weight | ~1963 Da | Mass Spectrometry | [7] |
| Residue Count | 20 (+ Ac & Fol) | Sequencing | [11] |
| Conformation | Predominantly α-helical | X-ray, NMR, CD | [7][9][12] |
| Aqueous Aggregation Conc. | ~23 µM (for C-terminal labeled) | EPR Spectroscopy |[23] |
Table 2: Ion Channel Conductance Properties (in 1 M KCl)
| Oligomeric State | Calculated Conductance | Calculated K+ Free Energy Barrier | Ion Selectivity (K+/Cl-) | Reference |
|---|---|---|---|---|
| Hexamer (6 monomers) | 18 pS | 2.5 kcal/mol | 13 | [22] |
| Heptamer (7 monomers) | 195 pS | 1.5 kcal/mol | 2.3 | [22] |
| Octamer (8 monomers) | 1270 pS (1.27 nS) | 0.5 kcal/mol | 1.5 |[22] |
Note: Conductance values are highly dependent on electrolyte concentration and applied voltage. Different studies report a range of values for various conductance levels observed in single-channel recordings.[24]
Table 3: Membrane Orientation of this compound in POPC Bilayers
| Peptide Concentration | α-helix Tilt Angle (vs. Normal) | 3₁₀-helix Tilt Angle (vs. Normal) | Technique | Reference |
|---|---|---|---|---|
| 0.84 µM (Low) | ~88° (Lying down) | ~58° | SFG Spectroscopy | [17] |
| 15.6 µM (High) | ~37° (Inserted) | ~50° | SFG Spectroscopy |[17] |
Key Experimental Protocols
The characterization of this compound's structure and function relies on several advanced biophysical techniques.
5.1 Oriented Circular Dichroism (OCD) OCD is used to determine the orientation of helical peptides relative to the plane of a lipid bilayer.
-
Methodology:
-
Sample Preparation: this compound and lipids (e.g., DMPC or DPhPC) are co-dissolved in an organic solvent. The solvent is evaporated to form a thin film.
-
The film is hydrated with buffer, creating multilamellar vesicles.
-
The vesicle suspension is deposited onto a quartz slide and slowly dehydrated, which aligns the lipid bilayers parallel to the slide surface. The sample is then rehydrated in a controlled humidity chamber.
-
Data Acquisition: The aligned sample is placed in a CD spectrometer. Spectra are recorded with the light beam perpendicular to the plane of the slide. To eliminate linear dichroism artifacts, spectra are often recorded at multiple rotation angles of the sample.[25]
-
Interpretation: A classic α-helical spectrum with a minimum around 222 nm indicates the helix axis is oriented parallel to the membrane plane (S-state). A spectrum with a dominant minimum around 208 nm and a shoulder at 222 nm indicates a perpendicular orientation (I-state, pore-forming).[15][18]
-
5.2 X-ray Diffraction of this compound Pores This technique provides a direct visualization of the pore structure within a membrane environment.
-
Methodology:
-
Sample Preparation: this compound is mixed with a lipid, often a brominated lipid like 1,2-distearoyl(9-10dibromo)-sn-glycero-3-phosphocholine, to aid in phasing.[10][21]
-
The mixture is prepared as fully hydrated multiple bilayers on a substrate under conditions known (from OCD) to favor pore formation (high peptide/lipid ratio).[10]
-
Controlled dehydration is used to shorten the inter-bilayer distance, which induces the pores to form a periodically ordered lattice.[21]
-
Data Collection: The sample is placed in an X-ray beamline. Multiwavelength Anomalous Diffraction (MAD) is performed at the bromine K-edge to collect diffraction data.[10]
-
Structure Reconstruction: The MAD data simplifies the phase problem, allowing for the reconstruction of the electron density profile of the unit cell, which contains the this compound pore.[10] The resulting map reveals the arrangement and number of helices forming the barrel-stave pore.[21]
-
5.3 Single-Channel Electrophysiology This method measures the ionic current passing through individual this compound channels, revealing their conductance, gating kinetics, and multi-state behavior.
-
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (e.g., in a Teflon cup or on a patch-clamp pipette tip) separating two aqueous compartments (cis and trans).[2][26]
-
Peptide Addition: this compound is added to one compartment (typically the cis side).
-
Voltage Clamp: A voltage is applied across the membrane using Ag/AgCl electrodes. A patch-clamp amplifier maintains this voltage and measures the resulting ionic current.[26]
-
Data Recording: The current is recorded over time. When a channel forms and opens, a discrete, step-like increase in current is observed. The channel's closure results in a return to the baseline current.[2][24]
-
Data Analysis: The recordings show multiple discrete current levels, corresponding to different numbers of monomers in the pore assembly.[3][24] Analysis of the current amplitudes (I) at a given voltage (V) yields the conductance (G = I/V) for each state. The durations of the open and closed events (dwell times) are analyzed to understand the channel's gating kinetics.[2]
-
5.4 Solid-State NMR (SSNMR) Spectroscopy SSNMR is a powerful tool for determining the structure, dynamics, and alignment of peptides within lipid membranes.
-
Methodology:
-
Sample Preparation: Isotopically labeled (e.g., ¹⁵N or ¹³C) this compound is synthesized. The labeled peptide is reconstituted into lipid bilayers, which are then aligned on glass plates.
-
Data Acquisition: The aligned sample is placed in an SSNMR spectrometer at a specific orientation relative to the magnetic field. A series of spectra are acquired as the sample is rotated.
-
Interpretation: The resonance frequencies (chemical shifts) of the labeled nuclei are highly dependent on the orientation of the peptide's chemical bonds relative to the external magnetic field. By analyzing the orientation-dependent chemical shifts, the tilt angle of the peptide helix with respect to the membrane normal can be precisely determined.[27][28]
-
Applications and Significance
This compound's well-characterized properties make it significant for both fundamental research and potential applications:
-
Model Ion Channel: It serves as a simple and robust model system for studying the fundamental principles of ion channel gating, ion selectivity, and protein-lipid interactions.[2][3][4]
-
Antimicrobial Research: As an antimicrobial peptide, it provides a template for understanding membrane disruption as a mechanism of action, which is crucial for developing new antibiotics that can overcome conventional drug resistance.[6][19]
-
Biosensors and Drug Delivery: The ability of this compound to permeabilize membranes has been explored for applications in biosensing and as a tool to modulate membrane permeability for drug delivery.[29]
Conclusion
This compound is a canonical example of an amphipathic, α-helical, channel-forming peptide. Its structure is intrinsically linked to its function, enabling a voltage- and concentration-dependent self-assembly into well-defined barrel-stave pores within lipid membranes. The wealth of quantitative data, derived from a suite of powerful biophysical techniques, has provided a detailed molecular picture of its mechanism. This understanding not only illuminates the function of this specific peptide but also provides broader insights into membrane protein folding, ion translocation, and antimicrobial action, making this compound a subject of continued importance in science and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High-resolution electrophysiology on a chip: Transient dynamics of this compound channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calvin Digital Commons - Summer Research: Investigating this compound Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Single-cell, time-resolved study of the effects of the antimicrobial peptide this compound on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Surface binding of this compound stabilizes its helical structure: molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational changes of this compound induced by solvent and temperature. A 13C-NMR and circular-dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-resolution 1H NMR study of the solution structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound helices in a bilayer and in solution: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence for Membrane Thinning Effect as the Mechanism for Peptide-Induced Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. evidence-for-membrane-thinning-effect-as-the-mechanism-for-peptide-induced-pore-formation - Ask this paper | Bohrium [bohrium.com]
- 17. Dependence of this compound Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-alamethicin interactions influence this compound orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Barrel-stave model or toroidal model? A case study on melittin pores - ProQuest [proquest.com]
- 21. Structure of the this compound pore reconstructed by x-ray diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multi-oligomeric states of this compound ion channel: Assemblies and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dynamics and aggregation of the peptide ion channel this compound. Measurements using spin-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Two classes of this compound transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Modeling the Structure of Crystalline this compound and Its NMR Chemical Shift Tensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Self-Assembly of Alamethicin Monomers into Pores: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alamethicin, a channel-forming peptaibol antibiotic, has long served as a paradigm for understanding the mechanisms of pore formation in biological membranes. Its ability to self-assemble from individual monomers into transmembrane pores that allow the passage of ions has been the subject of extensive research. This technical guide provides an in-depth overview of the self-assembly process of this compound, with a focus on the widely accepted barrel-stave model. It consolidates quantitative data on pore characteristics, details key experimental protocols used in its study, and presents visual representations of the underlying processes to aid in comprehension. This document is intended to be a valuable resource for researchers in biophysics, membrane protein biology, and drug development who are interested in the molecular mechanisms of membrane disruption and ion channel formation.
Introduction
This compound is a 20-amino acid peptide rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This composition induces a helical conformation, which is crucial for its function.[1] this compound monomers initially adsorb onto the surface of the lipid bilayer. Upon reaching a critical concentration and often influenced by a transmembrane voltage, these monomers insert into the membrane and aggregate to form pores.[1][2] This process of pore formation is fundamental to its antimicrobial activity, as it disrupts the integrity of the cell membrane, leading to ion leakage and ultimately cell death.[3] Understanding the intricacies of this self-assembly process is not only vital for elucidating its mechanism of action but also holds promise for the rational design of novel antimicrobial agents and drug delivery systems.
The Barrel-Stave Model of Pore Formation
The most widely accepted model for the structure of this compound pores is the "barrel-stave" model.[1][2][4] In this model, several this compound monomers, acting as "staves," arrange themselves in a circular, barrel-like structure that spans the lipid membrane. The hydrophobic surfaces of the amphipathic helices face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the central aqueous pore.[4] This arrangement creates a water-filled channel through which ions can pass. The number of monomers, or the aggregation number, can vary, leading to pores of different sizes and conductance levels.[5] This contrasts with the "toroidal" or "wormhole" model, observed for other antimicrobial peptides, where the lipid bilayer itself bends inward to line the pore, with the peptides interspersed among the lipid head groups.[2] For this compound, experimental evidence from various techniques strongly supports the barrel-stave configuration.[5][6]
Logical Flow of this compound Pore Formation
The following diagram illustrates the key steps in the self-assembly of this compound pores according to the barrel-stave model.
Caption: The sequential process of this compound pore formation.
Quantitative Data on this compound Pores
The physical and electrical properties of this compound pores have been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: Pore Dimensions and Aggregation Numbers
| Lipid Bilayer Composition | Aggregation Number (n) | Inner Pore Diameter (Å) | Outer Pore Diameter (Å) | Reference |
| DLPC | 8-9 | ~18 | ~40 | [7] |
| DPhPC | ~11 | ~26 | ~50 | [7] |
| DOPC | 5 | - | 27.2 | [5] |
| diC22:1PC | 9 | - | 39.2 | [5] |
| DMPC/egg-PG (1:1) | 6 | - | - | [5] |
DLPC: Dilauroylphosphatidylcholine, DPhPC: Diphytanoylphosphatidylcholine, DOPC: Dioleoylphosphatidylcholine, diC22:1PC: Dierucoylphosphatidylcholine, DMPC: Dimyristoylphosphatidylcholine, egg-PG: Egg Phosphatidylglycerol.
Table 2: Single-Channel Conductance
| Conductance Level | Conductance in 1 M KCl (pS) | Reference |
| Lowest Resolved State | 19 | [4] |
Note: this compound channels exhibit multiple discrete conductance levels, which are thought to correspond to pores with different numbers of monomers.
Experimental Protocols
The study of this compound self-assembly relies on a variety of sophisticated biophysical techniques. This section provides an overview of the methodologies for key experiments.
Black Lipid Membrane (BLM) Electrophysiology
This technique is central to measuring the ion channel activity of this compound.
-
Membrane Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments. The lipid, dissolved in an organic solvent like n-decane, is "painted" over the aperture. Thinning of the lipid solution leads to the spontaneous formation of a bilayer.
-
This compound Addition: this compound is typically added to one of the aqueous compartments (the cis side) from a stock solution.
-
Data Acquisition: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and measure the resulting ionic current. The current is amplified and recorded. The opening and closing of individual this compound channels are observed as discrete steps in the current trace.
Oriented Circular Dichroism (OCD)
OCD is used to determine the orientation of the this compound helices relative to the lipid bilayer.
-
Sample Preparation: A multilayered array of lipid bilayers containing this compound is prepared on a quartz slide. This is typically achieved by depositing a solution of lipid and this compound in an organic solvent onto the slide and allowing the solvent to evaporate, followed by hydration.
-
Measurement: Circular dichroism spectra are recorded with the light beam at normal and oblique incidence to the plane of the bilayers.
-
Data Analysis: The differences in the CD spectra at different angles of incidence allow for the determination of the average orientation of the peptide helices. A predominantly parallel orientation (S-state) gives a characteristic spectrum, which changes distinctly upon transition to a perpendicular, transmembrane orientation (I-state).[8]
Neutron In-Plane Scattering
This technique provides direct structural information about the pores within the membrane.
-
Sample Preparation: Aligned multilayers of lipid bilayers containing this compound are prepared between two quartz plates. The sample is hydrated with D₂O to enhance the scattering contrast between the aqueous pore and the lipid/peptide components.
-
Scattering Experiment: A neutron beam is directed parallel to the plane of the membranes. The scattering pattern is recorded on a detector.
-
Data Analysis: The scattering data can be used to determine the size and shape of the pores, including the inner and outer diameters, and to confirm the presence of a water-filled channel.[7]
X-ray Diffraction
X-ray diffraction provides high-resolution structural information about the arrangement of this compound and lipids in the pore.
-
Sample Preparation: Crystalline or highly ordered samples of this compound-lipid mixtures are required. This can be achieved by controlling the hydration and temperature of multilayered samples.
-
Diffraction Measurement: A collimated beam of X-rays is directed at the sample. The diffracted X-rays are recorded on a detector.
-
Structure Determination: The diffraction pattern is used to calculate an electron density map of the unit cell, from which the arrangement of the this compound helices and lipid molecules can be determined.[9]
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to visualize and understand the dynamics of this compound self-assembly at an atomic level.
-
System Setup: A model system is constructed, typically consisting of a patch of lipid bilayer, a defined number of this compound monomers, and surrounding water and ions.
-
Simulation: The system is subjected to a simulation where the forces between all atoms are calculated, and their movements are tracked over time by solving Newton's equations of motion.
-
Analysis: The simulation trajectory is analyzed to observe the adsorption of monomers to the membrane surface, their insertion into the bilayer, and their subsequent aggregation into a pore structure. Thermodynamic parameters and structural details of the pore can also be extracted.[10]
Visualizing Experimental and Logical Workflows
Workflow for Black Lipid Membrane (BLM) Experiment
Caption: A typical workflow for a BLM experiment to study this compound channels.
Signaling Pathway: Voltage-Gated Pore Formation
Caption: The signaling cascade of voltage-dependent this compound pore opening.
Factors Influencing Pore Formation
Several factors can modulate the self-assembly and function of this compound pores:
-
Peptide Concentration: Pore formation is a concentration-dependent process. Below a critical peptide-to-lipid ratio, monomers remain on the membrane surface. Above this threshold, insertion and aggregation occur.[11]
-
Transmembrane Voltage: A cis-positive voltage promotes the insertion of the N-terminus of the this compound helix into the membrane, facilitating pore formation.[12]
-
Lipid Composition: The thickness and composition of the lipid bilayer influence the stability and size of the pores. This compound prefers thinner membranes and saturated acyl chains.[8] The presence of cholesterol can reduce its incorporation.[8]
-
pH and Ionic Strength: The charge state of the lipid headgroups and the ionic strength of the surrounding solution can affect the electrostatic interactions between the peptide and the membrane, thereby influencing pore formation.[13]
Conclusion and Future Directions
The self-assembly of this compound into barrel-stave pores represents a well-studied yet still fascinating example of peptide-membrane interactions. The wealth of quantitative data and the established experimental protocols provide a solid foundation for further research. Future studies could focus on high-resolution structural determination of different conductance states, the role of lipid domain heterogeneity in pore formation, and the development of this compound analogs with enhanced antimicrobial efficacy and reduced toxicity. The principles gleaned from studying this compound will undoubtedly continue to inform the design of novel membrane-active therapeutics and biomaterials.
References
- 1. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microscopic visualization of this compound incorporation into model membrane monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Antimicrobial Peptides in Toroidal and Cylindrical Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipid dependence of peptide-membrane interactions. Bilayer affinity and aggregation of the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for Membrane Thinning Effect as the Mechanism for Peptide-Induced Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound. A rich model for channel behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound channel conductance modified by lipid charge - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Alamethicin by Nonribosomal Peptide Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alamethicin, a 20-amino-acid peptaibol antibiotic produced by the fungus Trichoderma viride, is a potent channel-forming agent with significant antimicrobial properties. Its unique structure, rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), is assembled not by ribosomal machinery, but by a large, multi-modular enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and biochemical reactions involved. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction to this compound and Nonribosomal Peptide Synthesis
This compound is a member of the peptaibol family, characterized by a high content of α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol, in this case, phenylalaninol (Phl)[1]. These structural features contribute to its ability to form voltage-gated ion channels in lipid membranes, leading to its antimicrobial activity[1].
The biosynthesis of this compound is a classic example of Nonribosomal Peptide Synthesis, a mechanism distinct from ribosome-mediated protein synthesis. NRPSs are large, modular enzymes that act as assembly lines to produce a vast array of complex secondary metabolites[2][3]. Each module within an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal elongation module consists of three core domains:
-
Adenylation (A) Domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate at the expense of ATP[2][3].
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (Ppant) prosthetic group[2][3].
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream, peptide-loaded T domain and the downstream, aminoacyl-loaded T domain[2].
Additional domains, such as Epimerization (E) domains for converting L-amino acids to their D-isomers, and a terminal Thioesterase (TE) domain for releasing the final peptide product, contribute to the structural diversity of nonribosomal peptides[4].
The this compound Synthetase Gene Cluster and Modular Organization
The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). Genomic studies of Trichoderma species have revealed a wealth of secondary metabolite pathways, with a typical genome containing 12-34 NRPS gene clusters[4]. While the complete and fully annotated gene cluster for the canonical this compound from T. viride remains to be definitively published in a single source, analysis of related peptaibol BGCs, such as the 21-module PKS-NRPS for trichokonin biosynthesis in a Trichoderma species, suggests that the this compound synthetase is a massive, multi-modular protein encoded by one or more large genes[5].
Based on the known 20-residue sequence of this compound (Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Phl), the synthetase is predicted to be composed of 20 elongation modules. The biosynthesis is initiated by an N-acetyltransferase and concludes with a terminal module incorporating phenylalaninol, followed by release catalyzed by a Thioesterase (TE) or a similar reductase domain[1].
Logical Flow of this compound Biosynthesis
Caption: Predicted modular organization of the this compound NRPS assembly line.
The Catalytic Cycle of an NRPS Module
The synthesis of the peptide backbone is carried out through a series of coordinated steps within each module. This catalytic cycle is repeated for each amino acid incorporated.
-
Substrate Selection and Adenylation: The A-domain selects its cognate amino acid and, using ATP, forms a high-energy aminoacyl-AMP intermediate, releasing pyrophosphate (PPi)[6].
-
Thiolation: The activated amino acid is transferred from the A-domain to the thiol group of the Ppant arm on the adjacent T-domain, forming a covalent thioester bond[6].
-
Condensation and Translocation: The C-domain catalyzes a nucleophilic attack by the amino group of the amino acid on the downstream T-domain onto the thioester-linked peptide chain of the upstream T-domain. This elongates the peptide by one residue and transfers it to the downstream T-domain.
Caption: The core catalytic cycle of a single NRPS elongation module.
Quantitative Data on this compound Biosynthesis
Quantitative analysis of NRPS systems is challenging due to their size and complexity. However, studies on Trichoderma fermentations provide insights into production yields.
| Parameter | Value | Organism/System | Reference |
| This compound Titer | 0.5 - 1.0 g/L | Trichoderma spp. (Shake-flask/Tank Fermentation) | [7][8] |
| Protein Content | 10% (w/w of dried crude extract) | Trichoderma viride mycelia | [9] |
| Carbohydrate Content | 19.57% (w/w of dried crude extract) | Trichoderma viride mycelia | [9] |
Note: Specific enzyme kinetic parameters (Km, kcat) for individual domains of the this compound synthetase are not widely available in the public literature and represent a key area for future research.
Key Experimental Protocols
The study of NRPSs like the this compound synthetase involves a range of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol for Adenylation Domain Activity Assay (ATP-PPi Exchange)
This assay is fundamental for determining the amino acid substrate specificity of A-domains. It measures the reverse reaction of the adenylation step: the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified A-domain or NRPS module
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (100 mM)
-
Amino acid solutions (100 mM stocks)
-
[³²P]Pyrophosphate (¹⁰ mCi/mL)
-
Charcoal solution (5% activated charcoal in 0.1 M sodium pyrophosphate, 5% perchloric acid)
-
Wash buffer (0.1 M sodium pyrophosphate, 5% perchloric acid)
-
Scintillation cocktail
-
Scintillation vials and counter
Procedure:
-
Prepare a master mix containing reaction buffer, ATP (final concentration 5 mM), the test amino acid (final concentration 1-10 mM), and [³²P]PPi (final concentration 1 mM, ~50,000 cpm/nmol).
-
Initiate the reaction by adding the purified enzyme (final concentration 50-200 nM) to the master mix in a total volume of 50 µL.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30°C) for 10-30 minutes. The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding 500 µL of the ice-cold charcoal solution. This step quenches the reaction and captures the ATP (now containing [³²P]ATP) on the activated charcoal.
-
Incubate the slurry on ice for 10 minutes with occasional vortexing to ensure complete binding.
-
Pellet the charcoal by centrifugation (e.g., 14,000 x g for 5 minutes).
-
Carefully remove the supernatant containing the unincorporated [³²P]PPi.
-
Wash the charcoal pellet three times with 1 mL of ice-cold wash buffer to remove any remaining free [³²P]PPi. Repeat the centrifugation and supernatant removal steps for each wash.
-
After the final wash, resuspend the charcoal pellet in 500 µL of water, transfer to a scintillation vial, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the specific activity based on the CPM incorporated into ATP, the specific activity of the [³²P]PPi, the amount of enzyme, and the reaction time.
Protocol for Heterologous Expression and Purification of an NRPS Module
The large size of NRPSs often necessitates their expression and purification as individual domains or modules, typically in a host like E. coli.
Materials:
-
Expression vector (e.g., pET vector) containing the gene for the NRPS module with an affinity tag (e.g., Hexa-histidine tag).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
Procedure:
-
Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Reduce the temperature to 16-20°C and continue shaking for 16-20 hours to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Affinity Purification: Equilibrate a Ni-NTA column with lysis buffer (without lysozyme and PMSF).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged NRPS module with 5-10 column volumes of elution buffer. Collect fractions.
-
Analysis and Storage: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the purest fractions.
-
Dialyze the pooled fractions against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Determine the protein concentration (e.g., using Bradford assay or A₂₈₀), flash-freeze aliquots in liquid nitrogen, and store at -80°C.
Experimental Workflow for NRPS Gene Cluster Identification and Characterization
The discovery and characterization of a new NRPS pathway, such as that for this compound, follows a logical progression from genomics to biochemistry.
Caption: A typical experimental workflow for identifying and characterizing an NRPS gene cluster.
Conclusion and Future Directions
The biosynthesis of this compound by a massive nonribosomal peptide synthetase is a remarkable example of nature's ability to generate complex, bioactive molecules. While the general principles of its assembly are understood, significant opportunities for research remain. The definitive characterization of the complete this compound synthetase gene cluster from T. viride, including the precise domain architecture and sequence of each module, is a primary goal. Furthermore, the expression and detailed kinetic analysis of individual A-domains will provide crucial data for understanding substrate selection, particularly for the non-proteinogenic Aib residues. This knowledge will not only deepen our fundamental understanding of NRPS enzymology but also empower future synthetic biology efforts to engineer novel peptaibols with tailored properties for therapeutic and biotechnological applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane orientation of the N-terminal segment of this compound determined by solid-state 15N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular methods unravel the biosynthetic potential of Trichoderma species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Analysis and Assignment of a Biosynthesis Gene Cluster for Trichokonins VI and VIII, Antiplasmodial Large Peptaibols Produced by a Trichoderma sp. Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The primary structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Creating Artificial Ion Channels with Alamethicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the peptide antibiotic alamethicin for the creation of artificial, voltage-gated ion channels in synthetic lipid bilayers. This powerful in vitro tool allows for the detailed study of ion channel biophysics, membrane-peptide interactions, and can serve as a platform for screening potential drug candidates that target ion channels.
Introduction to this compound and the Barrel-Stave Model
This compound is a 20-amino acid peptide produced by the fungus Trichoderma viride.[1][2] In a lipid bilayer environment, this compound monomers, which are predominantly α-helical, self-assemble to form transmembrane pores.[3][4][5] The formation and conductance of these channels are dependent on the applied transmembrane voltage.[1]
The most widely accepted mechanism for this compound channel formation is the barrel-stave model .[3][6][7][8][9] In this model, individual this compound helices (the "staves") insert into the membrane and aggregate to form a cylindrical pore (the "barrel") with a central aqueous channel.[3][4][6][8] The hydrophilic faces of the amphipathic helices line the pore, while the hydrophobic faces interact with the lipid acyl chains of the membrane.[6]
A key characteristic of this compound channels is their multiple discrete conductance states.[4][10][11][12] These different levels of conductance correspond to a varying number of this compound monomers comprising the channel.[4][5][10] Transitions between these states occur as monomers are added to or removed from the aggregate.[10]
Quantitative Data on this compound Channels
The following tables summarize the key quantitative parameters of this compound channels based on experimental findings. These values can vary depending on the specific experimental conditions such as lipid composition, electrolyte concentration, and temperature.
Table 1: this compound Channel Conductance States
| Conductance Level | Number of Monomers (Estimated) | Typical Conductance (nS) in 1M KCl |
| Level 1 | 5-6 | 0.8 - 1.5 |
| Level 2 | 6-7 | 1.8 - 3.0 |
| Level 3 | 7-8 | 3.5 - 5.0 |
| Level 4 | 8-9 | 5.5 - 7.0 |
| Level 5 | 9-10 | 7.5 - 9.0 |
| Level 6 | 10-11 | 9.5 - 11.0 |
Note: The relationship between conductance level and the exact number of monomers can be complex and is a subject of ongoing research. The values presented here are based on multiple studies and models.[4][10][13][14]
Table 2: Experimental Parameters for this compound Channel Studies
| Parameter | Typical Value/Range | Notes |
| Lipid Composition | Diphytanoylphosphatidylcholine (DPhPC), Palmitoyl-oleoyl-phosphatidylcholine (POPC) | Other lipids such as DOPE can also be used and may influence channel properties.[13] |
| Electrolyte Solution | 1 M KCl, buffered with HEPES (pH ~7.0) | High salt concentrations are often used to obtain measurable currents. |
| This compound Concentration | 1 - 10 µg/mL in the aqueous phase | The concentration will affect the rate of channel formation. |
| Applied Voltage | +50 to +200 mV | This compound channels are typically activated by a positive voltage on the side of this compound addition (cis side).[5] |
| Temperature | Room temperature (~20-25 °C) | Temperature can affect membrane fluidity and channel kinetics. |
Experimental Protocols
This section provides detailed protocols for the formation of artificial lipid bilayers and the subsequent reconstitution and recording of this compound ion channels.
Protocol for Planar Lipid Bilayer (PLB) Formation
The painted bilayer method is a common technique for forming a stable planar lipid bilayer.
Materials:
-
Lipid solution (e.g., 25 mg/mL DPhPC in n-decane)
-
Aqueous electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
PLB setup (including a cup with a small aperture, ~100-200 µm in diameter, separating two chambers, cis and trans)
-
Ag/AgCl electrodes
-
Low-noise voltage-clamp amplifier
-
Faraday cage to shield from electrical noise
Procedure:
-
Prepare the PLB setup: Thoroughly clean the cup and chambers. Fill both the cis and trans chambers with the electrolyte solution, ensuring the liquid level is above the aperture.
-
Pre-treat the aperture: Using a small brush or a glass rod, apply a small amount of the lipid solution to the aperture.
-
Form the bilayer: Apply a small droplet of the lipid solution to the aperture. The lipid will spontaneously thin to form a bilayer.
-
Monitor bilayer formation: The formation of the bilayer can be monitored by observing the interference pattern of reflected light (it will appear grey or black when formed) and by measuring the membrane capacitance. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
Verify membrane stability: Before adding this compound, ensure the baseline current is stable and the noise level is low.
Protocol for this compound Reconstitution and Single-Channel Recording
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Stable planar lipid bilayer (from Protocol 3.1)
-
Electrophysiology recording setup (voltage-clamp amplifier, data acquisition system, and analysis software)
Procedure:
-
Prepare this compound solution: Dilute the this compound stock solution in the electrolyte to the desired final concentration (e.g., 1-10 µg/mL).
-
Add this compound: Add the diluted this compound solution to the cis chamber (the side connected to the positive potential). Gently stir the solution to ensure even distribution.
-
Apply voltage and record: Apply a positive holding potential (e.g., +100 mV) to the cis chamber. You should observe the spontaneous insertion of this compound and the appearance of step-like increases in current, corresponding to the opening of individual ion channels.
-
Data acquisition: Record the channel currents using a data acquisition system. The sampling rate should be high enough to resolve the fast gating kinetics of the channels (e.g., 10-50 kHz), and the signal should be filtered appropriately (e.g., with a low-pass Bessel filter at 1-5 kHz).
-
Data analysis: Analyze the recorded data to determine the single-channel conductance, open and closed lifetimes, and the distribution of conductance states. This can be done by generating all-points histograms of the current recordings.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The barrel-stave model of an this compound ion channel.
Caption: Workflow of this compound channel formation.
Caption: Experimental workflow for this compound single-channel recording.
References
- 1. Calvin Digital Commons - Summer Research: Investigating this compound Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 2. Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-oligomeric states of this compound ion channel: Assemblies and conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The barrel-stave model as applied to this compound and its analogs reevaluated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced single channel conductance fluctuations in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two classes of this compound transmembrane channels: molecular models from single-channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Alamethicin to Probe Membrane Protein Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alamethicin, a channel-forming peptide antibiotic, as a powerful tool to investigate the intricate dynamics of membrane proteins. Sourced from extensive research, this document details experimental protocols and quantitative data to guide your studies in membrane protein structure, function, and interactions.
Introduction to this compound as a Model System
This compound is a 20-amino acid peptide that spontaneously inserts into lipid bilayers to form voltage-gated ion channels.[1][2][3][4] Its well-characterized structure and channel-forming properties make it an excellent model system for studying various aspects of membrane protein dynamics, including:
-
Voltage Gating Mechanisms: this compound channels are activated by a transmembrane voltage, providing a simplified model to study the principles of voltage-dependent gating in more complex ion channels.[1][2]
-
Protein-Lipid Interactions: The insertion, orientation, and aggregation of this compound are highly sensitive to the composition and physical state of the lipid bilayer, making it a useful probe for investigating how the lipid environment modulates membrane protein function.[5][6][7][8]
-
Pore Formation and Assembly: this compound monomers self-assemble into multimeric pores, offering insights into the mechanisms of channel formation and the structural organization of transmembrane protein complexes.[2][4][9][10]
-
Membrane Permeabilization: The ability of this compound to form pores can be harnessed to permeabilize cell and organelle membranes for studying intracellular processes and drug delivery.[11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound, providing a comparative reference for experimental design.
Table 1: this compound Orientation in Different Lipid Bilayers
| Lipid Composition | Method | N-terminus Tilt Angle (vs. normal) | C-terminus Tilt Angle (vs. normal) | Reference |
| d-DMPC/DMPC (fluid phase) | SFG | ~63° | ~43° | [6][14][15][16] |
| POPC (pH 6.7) | SFG, ATR-FTIR | ~72° | ~50° | [17] |
| POPC (pH 11.9) | SFG, ATR-FTIR | ~56.5° | ~45° | [17] |
| DMPC | Solid-state NMR | Parallel to normal | - | [6] |
| POPC | Solid-state NMR | Parallel to normal | - | [6] |
| Didecanoyl-PC | ATR-FTIR | 67° | - | [6] |
| Diundecanoyl-PC | ATR-FTIR | 51° | - | [6] |
| Oriented Bicelles | EPR | 25° | - | [18] |
Table 2: this compound Aggregation and Pore Stoichiometry
| Lipid Composition | Method | Monomer:Lipid Ratio for Aggregation | Peptides per Pore/Bundle | Reference |
| DOPC | X-ray Scattering | - | 6 | [10][19] |
| diC22:1PC | X-ray Scattering | - | ≥9 | [10][19] |
| Oriented Bicelles | EPR | > 1:50 | 6 to 8 | [18] |
| POPC Bilayer | Molecular Dynamics | - | 5, 6, 7, or 8 | [2][20] |
Table 3: Effect of this compound on Membrane Properties
| Lipid Composition | Method | This compound Concentration/Ratio | Observed Effect | Reference |
| DOPC (100% hydration) | EDXD | L/P = 80 to 20 | Constant bilayer thickness | [8] |
| DOPC (45% hydration) | EDXD | L/P = 80 to 20 | Linear decrease in bilayer thickness | [8] |
| Phospholipid Bilayers | Fluorescence Anisotropy | Below critical concentration | Increased "wobbling" of lipid hydrocarbon chains | [21] |
| Phospholipid Bilayers | Fluorescence Anisotropy | Above critical concentration | Restricted mobility of polar head and hydrocarbon chain regions | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study membrane protein dynamics.
Protocol: Reconstitution of this compound into Unilamellar Vesicles for Spectroscopic Analysis
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound for studies using techniques like Circular Dichroism (CD) or fluorescence spectroscopy.
Materials:
-
Dioleoylphosphatidylcholine (DOPC) or other desired lipid
-
This compound
-
Chloroform
-
Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Sonicator (probe or bath)
-
Rotary evaporator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid (e.g., DOPC) in chloroform in a round-bottom flask.
-
Add the desired amount of this compound from a stock solution in a suitable solvent (e.g., methanol). The final lipid-to-peptide (L/P) molar ratio can be varied (e.g., 80:1).[9]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid-peptide film on the flask wall.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Vesicle Hydration and Formation:
-
Hydrate the lipid-peptide film with the desired buffer.
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
To form SUVs, sonicate the MLV suspension. For probe sonication, use short bursts on ice to prevent overheating. For bath sonication, sonicate until the suspension becomes clear.
-
-
Characterization (Optional but Recommended):
-
Determine the vesicle size and distribution using Dynamic Light Scattering (DLS).
-
Confirm this compound incorporation and secondary structure using Circular Dichroism (CD) spectroscopy. The spectrum should exhibit characteristic alpha-helical features.
-
Protocol: Studying this compound Orientation using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This protocol outlines the steps to determine the orientation of this compound within a supported lipid bilayer using polarized ATR-FTIR.
Materials:
-
ATR crystal (e.g., Germanium or Zinc Selenide)
-
Lipid solution in a volatile solvent (e.g., chloroform/methanol)
-
This compound solution
-
Buffer solution
-
FTIR spectrometer with a polarizer
Procedure:
-
Supported Lipid Bilayer Formation:
-
Clean the ATR crystal thoroughly.
-
Deposit a solution of lipid (e.g., d-DMPC/DMPC) onto the crystal surface and allow the solvent to evaporate, forming a lipid multilayer.[6]
-
Hydrate the lipid film with buffer to form a supported lipid bilayer.
-
-
This compound Interaction:
-
Inject a solution of this compound into the buffer above the supported lipid bilayer.[6] Allow time for incubation and insertion.
-
-
Polarized ATR-FTIR Measurements:
-
Acquire ATR-FTIR spectra using both p-polarized and s-polarized infrared light.
-
Focus on the Amide I band (around 1650-1670 cm⁻¹) which is sensitive to the secondary structure and orientation of the peptide backbone.
-
The dichroic ratio of the Amide I band intensities from the p- and s-polarized spectra can be used to calculate the average tilt angle of the this compound helices with respect to the surface normal.[6]
-
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key processes involved in this compound's interaction with the cell membrane, leading to pore formation.
Caption: Workflow of this compound pore formation in a lipid bilayer.
Caption: Influence of lipid phase on this compound's membrane interaction.[6][14][15][16]
References
- 1. This compound. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Observing a Model Ion Channel Gating Action in Model Cell Membranes in Real Time in Situ: Membrane Potential Change Induced this compound Orientation Change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and related membrane channel forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid dependence of peptide-membrane interactions. Bilayer affinity and aggregation of the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orientation and peptide-lipid interactions of this compound incorporated in phospholipid membranes: polarized infrared and spin-label EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-lipid interaction studied by energy dispersive X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pore formation in lipid membranes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound aggregation in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced pore formation in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro glucuronidation using human liver microsomes and the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound permeabilizes the plasma membrane and mitochondria but not the tonoplast in tobacco (Nicotiana tabacum L. cv Bright Yellow) suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Interactions of this compound with model cell membranes investigated using sum frequency generation vibrational spectroscopy in real time in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound in bicelles: orientation, aggregation, and bilayer modification as a function of peptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound aggregation in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound channels in a membrane: molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Changes in lipid mobility associated with this compound incorporation into membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reconstituting Alamethicin Channels in Planar Lipid Bilayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful reconstitution and analysis of alamethicin channels in planar lipid bilayers. This compound, a channel-forming peptide, serves as a valuable model system for studying the principles of ion channel function, voltage gating, and peptide-membrane interactions.
Introduction
This compound is a 20-amino acid peptide that self-assembles within lipid membranes to form voltage-gated ion channels.[1][2] These channels exhibit multiple discrete conductance states, making them an excellent model for investigating the biophysical properties of ion permeation and channel gating.[1][3] The study of this compound in planar lipid bilayers allows for precise control over the experimental conditions, including membrane composition, electrolyte solutions, and applied voltage, providing a robust platform for fundamental research and drug screening applications.[4]
Quantitative Data Summary
The conductance of this compound channels is dependent on the number of constituent peptide monomers, the applied voltage, and the electrolyte concentration. The multi-conductance behavior arises from the dynamic association and dissociation of this compound helices within the membrane to form pores of varying sizes.[1][3]
| Conductance Level (NL) | Putative Number of Helices (NH) | Typical Conductance in 1 M KCl (nS) | Channel Radii (Å) |
| 0 | 3 or 4 | ~0.1 - 0.2 | 6.3 |
| 1 | 4 or 5 | ~0.2 - 0.3 | 10.3 |
| 2 | 5 or 6 | Varies | 11.4 |
| 3 | 6 or 7 | Varies | - |
| 4 | 7 or 8 | Varies | - |
| 5 | 8 or 9 | Varies | - |
| 6 | 9 or 10 | Varies | - |
Note: The relationship between conductance level and the number of helices can vary based on the model used, with common propositions being NH = NL + 3 or NH = NL + 4.[3] Conductance values are approximate and can be influenced by lipid composition and experimental conditions.[5][6] Channel radii are inferred from access resistance measurements.[7]
Experimental Protocols
Preparation of Planar Lipid Bilayer
This protocol describes the formation of a solvent-containing planar lipid bilayer across a small aperture.
Materials:
-
Bilayer chamber with two compartments (cis and trans) separated by a thin septum (e.g., Teflon or Delrin) containing a small aperture (50-250 µm diameter).
-
Lipid solution (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) at a 3:1 ratio in n-decane).
-
Bathing electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.0).
-
Ag/AgCl electrodes.
-
Voltage-clamp amplifier and data acquisition system.
Procedure:
-
Chamber Setup: Thoroughly clean the bilayer chamber. Fill the trans compartment with the bathing solution, ensuring a small droplet forms on the aperture. Then, fill the cis compartment with the same solution.[8]
-
Electrode Placement: Place the Ag/AgCl electrodes into the cis and trans compartments.
-
Lipid Application: Using a small brush or a glass rod, "paint" the lipid solution across the aperture in the septum.[8]
-
Bilayer Formation: The painted lipid solution will spontaneously thin down to form a bimolecular lipid membrane. This process can be monitored by observing the reflected light from the membrane or by measuring the membrane capacitance. A stable bilayer will have a capacitance in the range of 0.3-0.8 µF/cm².
-
Quality Check: Before adding the peptide, ensure the baseline current is stable and the noise level is low at the desired recording voltage.
Reconstitution of this compound Channels
Materials:
-
This compound stock solution (e.g., in ethanol or methanol).
-
Stable planar lipid bilayer.
Procedure:
-
Peptide Addition: Add a small aliquot of the this compound stock solution to the cis compartment of the bilayer chamber to achieve the desired final concentration (typically in the ng/mL to µg/mL range).
-
Stirring: Gently stir the solution in the cis compartment to facilitate the incorporation of this compound into the membrane.
-
Channel Insertion: this compound monomers will adsorb to the membrane surface and subsequently insert into the bilayer to form channels.[9] This process is voltage-dependent; applying a positive potential to the cis compartment will promote channel formation.[1]
-
Monitoring Insertion: The insertion of individual channels will be observed as discrete, stepwise increases in the ionic current flowing across the membrane.
Single-Channel Recording and Data Acquisition
Procedure:
-
Voltage Clamp: Apply a constant holding potential (voltage clamp) across the bilayer using the amplifier. For this compound, a positive voltage on the side of peptide addition (cis) is typically used to activate the channels.[1]
-
Data Recording: Record the current fluctuations at a suitable sampling rate (e.g., 10-100 kHz) and filter the signal appropriately (e.g., with a low-pass Bessel filter).
-
Data Analysis: The recorded current traces can be analyzed to determine the single-channel conductance, open and closed lifetimes, and the voltage dependence of these parameters. All-points histograms of the current data will show distinct peaks corresponding to the different conductance states of the channel.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for reconstituting this compound channels.
Caption: Mechanism of voltage-gated this compound channel formation.
References
- 1. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound helices in a bilayer and in solution: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two classes of this compound transmembrane channels: molecular models from single-channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Planar Bilayer Measurements of this compound and Gramicidin Reconstituted in Biomimetic Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing this compound channels with water-soluble polymers. Effect on conductance of channel states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound insertion into lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Alamethicin: A Versatile Tool for Membrane Permeabilization Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alamethicin, a 20-amino acid peptide antibiotic isolated from the fungus Trichoderma viride, has emerged as a powerful tool in membrane biophysics and cell biology.[1] Its ability to form voltage-gated ion channels in lipid bilayers makes it an invaluable model for studying the fundamental principles of membrane permeabilization. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in various membrane permeabilization studies.
Mechanism of Action: The Barrel-Stave Pore Model
This compound's primary mechanism of action involves the formation of transmembrane pores, a process best described by the "barrel-stave" model.[2] This model proposes that this compound monomers, which are alpha-helical peptides, insert into the lipid bilayer and aggregate to form a cylindrical channel, much like the staves of a barrel. The hydrophilic faces of the helices line the central pore, creating a water-filled channel that allows the passage of ions and small molecules, while the hydrophobic faces interact with the lipid core of the membrane.
The process of pore formation is concentration and voltage-dependent and is generally understood to occur in two stages, often referred to as the "two-state model":
-
S-state (Surface-bound): At low concentrations, this compound monomers adsorb to the surface of the membrane with their helical axis parallel to the plane of the bilayer.[3]
-
I-state (Inserted): As the concentration of this compound on the membrane surface increases, or upon the application of a transmembrane potential, the peptides undergo a conformational change and insert into the membrane, with their helical axis perpendicular to the bilayer.[3] These inserted monomers then aggregate to form the functional pore.
The number of this compound monomers comprising a single pore can vary, leading to channels with multiple distinct conductance levels.[2]
Quantitative Data on this compound-Induced Pores
The biophysical properties of this compound pores have been extensively studied. The following tables summarize key quantitative data for easy reference and comparison.
| Parameter | Value | Experimental Condition | Reference |
| Pore Diameter | 1.8 - 3.0 nm | Neutron in-plane scattering | [4] |
| 1.90 ± 0.1 nm (channel-channel distance) | Electrochemical scanning tunneling microscopy | ||
| Number of Monomers per Pore | 4 to 6 | Aggregation studies | [4] |
| 8 | X-ray diffraction analysis | [5] | |
| Effective Concentrations | 90 nM (in surrounding water) | Black film experiments | [6][7] |
| Peptide-to-lipid ratio of ~1:150 to 1:10 for S-to-I transition | Oriented circular dichroism | [3] | |
| 22 - 44 µg/ml for permeabilization of tobacco cells | Oxygen consumption assay | [8] | |
| 0.84 µM (surface binding) to 15.6 µM (insertion) | Sum frequency generation vibrational spectroscopy | [9] |
| Conductance Level | Conductance Value (in 1 M KCl) | Reference |
| Lowest resolved state | 19 pS | [6] |
| Average single channel | ~600 pS (in 120 mM salt) | [10] |
| Multiple levels observed | Varies | [11] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Vesicle Leakage Assay (Calcein Leakage)
This assay is a common method to assess membrane permeabilization by monitoring the release of a fluorescent dye from lipid vesicles.
Principle: Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated within vesicles, its fluorescence is low. Upon membrane permeabilization by this compound, calcein leaks out, becomes diluted, and its fluorescence intensity increases.
Materials:
-
Lipids (e.g., POPC, DOPC) in chloroform
-
Calcein
-
Sephadex G-50 column
-
Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound stock solution (in ethanol or DMSO)
-
Fluorometer
Protocol:
-
Vesicle Preparation:
-
Dry a thin film of lipids from a chloroform solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film with a solution containing 50-100 mM calcein in the desired buffer by vortexing vigorously.
-
Subject the vesicle suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to increase encapsulation efficiency.
-
Extrude the vesicle suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
-
Removal of External Calcein:
-
Separate the calcein-loaded vesicles from the unencapsulated dye by passing the suspension through a Sephadex G-50 size-exclusion column pre-equilibrated with the experimental buffer.
-
-
Leakage Measurement:
-
Dilute the vesicle suspension in the experimental buffer in a cuvette to a final lipid concentration of 25-50 µM.
-
Place the cuvette in a fluorometer and monitor the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm).
-
Add the desired concentration of this compound to the cuvette and immediately start recording the fluorescence intensity over time.
-
After the leakage reaches a plateau or at the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of leakage at a given time point (t) using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where:
-
F_t is the fluorescence at time t
-
F_0 is the initial fluorescence before adding this compound
-
F_max is the maximum fluorescence after adding Triton X-100
-
-
Single-Channel Recording (Patch-Clamp Electrophysiology)
This technique allows for the direct measurement of the electrical currents flowing through individual this compound channels.
Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with a patch of a lipid bilayer or a cell membrane. This allows for the recording of the picoampere-level currents that flow through single ion channels.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Vibration isolation table
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Lipid solution for bilayer formation (e.g., DPhPC in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
This compound solution
-
Ag/AgCl electrodes
Protocol:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to form micropipettes with a tip resistance of 5-10 MΩ when filled with the electrolyte solution.
-
Fire-polish the pipette tip using a microforge to ensure a smooth surface for sealing.
-
-
Bilayer Formation:
-
Form a planar lipid bilayer across a small aperture in a Teflon cup separating two chambers filled with the electrolyte solution.
-
-
Seal Formation:
-
Fill the micropipette with the electrolyte solution and mount it on the headstage of the patch-clamp amplifier.
-
Carefully bring the pipette tip into contact with the lipid bilayer.
-
Apply gentle suction to the back of the pipette to form a high-resistance "gigaohm" seal (seal resistance > 1 GΩ).
-
-
Recording:
-
Add this compound to the solution on one side of the bilayer (the cis side).
-
Apply a holding potential across the bilayer using the patch-clamp amplifier.
-
Record the current traces. The opening and closing of individual this compound channels will appear as discrete, step-like changes in the current.
-
Vary the holding potential to study the voltage-dependence of channel gating.
-
-
Data Analysis:
-
Analyze the recorded current traces to determine the single-channel conductance, open and closed lifetimes, and open probability.
-
Construct current-voltage (I-V) relationships to characterize the ion selectivity of the channels.
-
Fluorescence Microscopy of Membrane Permeabilization
This method allows for the direct visualization of membrane permeabilization in living cells.
Principle: A membrane-impermeant fluorescent dye is added to the extracellular medium. Upon permeabilization of the cell membrane by this compound, the dye enters the cell and binds to intracellular components (e.g., nucleic acids), leading to a significant increase in fluorescence.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
-
Membrane-impermeant fluorescent dye (e.g., Propidium Iodide, SYTOX Green)
-
Physiological buffer (e.g., PBS, HBSS)
-
This compound solution
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Staining and Treatment:
-
Wash the cells with the physiological buffer.
-
Add the membrane-impermeant fluorescent dye to the buffer at the recommended concentration.
-
Acquire baseline fluorescence images of the cells.
-
Add this compound to the buffer to the desired final concentration.
-
-
Imaging:
-
Immediately begin acquiring time-lapse fluorescence images of the cells.
-
Monitor the increase in intracellular fluorescence over time as an indicator of membrane permeabilization.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity within individual cells or across the cell population over time.
-
Determine the kinetics of membrane permeabilization at different this compound concentrations.
-
Visualizations
Experimental Workflow: Vesicle Leakage Assay
Caption: Workflow for the calcein vesicle leakage assay.
Experimental Workflow: Single-Channel Recording
Caption: Workflow for single-channel recording of this compound.
Signaling Pathway: this compound-Induced Calcium Influx and Downstream Effects
References
- 1. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pore formation in lipid membranes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-induced inactivation of this compound in asymmetric lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound channels incorporated into frog node of ranvier: calcium-induced inactivation and membrane surface charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correlation between anti-bacterial activity and pore sizes of two classes of voltage-dependent channel-forming peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-induced inactivation of this compound in asymmetric lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Application Notes and Protocols for Single-Channel Recording of Alamethicin Conductance Fluctuations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing single-channel recordings of the peptide antibiotic alamethicin. This document outlines the underlying principles of this compound channel formation, detailed protocols for experimental setup and data acquisition, and methods for data analysis. The provided information is intended to facilitate the study of ion channel biophysics and to serve as a model system for investigating the effects of novel therapeutic agents on membrane conductance.
Introduction to this compound
This compound is a 20-amino acid peptide that acts as a channel-forming antibiotic.[1][2] It self-assembles within lipid bilayers to form voltage-gated, multi-level ion channels.[1][3][4] The conductance of these channels is not fixed; instead, it fluctuates between several discrete levels, each corresponding to a different number of this compound monomers forming the channel pore.[1][3][4] This characteristic makes this compound an excellent model system for studying the fundamental principles of ion channel gating, protein-membrane interactions, and the biophysical basis of electrical excitability in membranes.[1][5][6][7] The "barrel-stave" model is a widely accepted hypothesis for this compound channel formation, where different conductance levels correspond to variations in the number of helical monomers that constitute the bundle.[4]
The study of this compound provides valuable insights into:
-
Ion Channel Biophysics: Understanding the mechanisms of ion permeation, selectivity, and gating.
-
Membrane Physiology: Investigating the influence of lipid composition and membrane tension on channel function.[8][9]
-
Drug Discovery: Serving as a model system to screen for compounds that modulate ion channel activity.
Quantitative Data Summary
The conductance of this compound channels is highly dependent on experimental conditions such as the lipid composition of the bilayer, the applied voltage, and the ionic concentration of the electrolyte solution.[6][8][10] The following tables summarize typical conductance values and properties reported in the literature.
Table 1: this compound Conductance Levels in Different Lipid Bilayers
| Lipid Composition | Conductance Level 1 (pS) | Conductance Level 2 (pS) | Conductance Level 3 (pS) | Applied Voltage (mV) | Reference |
| Dioleoyl Phosphatidyl Choline (DOPC) | Not specified | Not specified | Not specified | 130 | [8] |
| Dioleoyl Phosphatidyl Ethanolamine (DOPE) | Not specified | Not specified | Not specified | 130 | [8] |
| Dioleoyl Phosphatidylserine (DOPS) | ~50 (Level 0) | >50 (Level 1) | Not specified | Not specified | [10] |
| Diphytanoyl PC | Multiple levels observed | Multiple levels observed | Multiple levels observed | Not specified | [1] |
Note: Conductance values can vary significantly based on the specific experimental conditions. The levels are often not simple multiples of a fundamental unit.[1][8]
Table 2: Influence of Experimental Conditions on this compound Channel Properties
| Parameter | Effect | Observations | References |
| Voltage | Channel activation is voltage-dependent. | Channels are activated by a cis positive transmembrane voltage.[3] | [1][3] |
| Lipid Composition | Affects channel burst duration and probability of higher conductance states. | Shorter bursts are observed in DOPC compared to DOPE bilayers.[8] | [8] |
| pH | Can influence the number of observable conductance levels. | More conductance levels were observed at pH 6.9 than at pH 3.5.[1] | [1] |
| Membrane Tension | Can energize changes in conductance states. | An increase in membrane area is associated with changes in conductance.[9] | [9] |
| Ionic Strength | Affects channel stability. | Channels are less stable in low ionic strength solutions.[6][7] | [6][7] |
Experimental Protocols
The following protocols provide a detailed methodology for the single-channel recording of this compound using the painted bilayer method, which is a common technique for forming artificial lipid bilayers.
Materials and Reagents
-
Lipids:
-
1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or a mixture of Dioleoyl Phosphatidyl Choline (DOPC) and Dioleoyl Phosphatidyl Ethanolamine (DOPE).
-
-
Solvent:
-
n-decane (for painted bilayers).
-
-
This compound Stock Solution:
-
This compound powder dissolved in ethanol or methanol to a concentration of 1 mg/mL.
-
-
Electrolyte Solution:
-
Potassium chloride (KCl) or sodium chloride (NaCl) at a desired concentration (e.g., 1 M), buffered with HEPES or a similar buffer to a specific pH.
-
-
Bilayer Chamber:
-
A two-compartment chamber (cis and trans) made of Teflon or Delrin, separated by a thin partition with a small aperture (100-200 µm diameter).
-
-
Electrodes:
-
Ag/AgCl electrodes.
-
-
Electrophysiology Setup:
-
Patch-clamp amplifier (e.g., Axopatch 200B).
-
Analog-to-digital converter.
-
Computer with data acquisition and analysis software (e.g., pCLAMP).
-
Faraday cage to shield from electrical noise.
-
Vibration isolation table.
-
Protocol 1: Planar Lipid Bilayer Formation (Painted Method)
-
Prepare Lipid Solution: Dissolve the desired lipid(s) in n-decane to a final concentration of 10-25 mg/mL.
-
Pre-treat the Aperture: Apply a small amount of the lipid solution to the aperture in the partition between the two chambers and allow it to dry. This helps in the formation of a stable bilayer.
-
Fill the Chambers: Fill both the cis and trans chambers with the electrolyte solution, ensuring the solution level is above the aperture.
-
Form the Bilayer: Using a small brush or a glass rod, "paint" a small amount of the lipid solution across the aperture. The lipid solution will spontaneously thin down to form a bilayer lipid membrane (BLM).
-
Monitor Bilayer Formation: Monitor the capacitance of the membrane using the amplifier. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm². The current should be close to zero at 0 mV.
Protocol 2: this compound Incorporation and Single-Channel Recording
-
Prepare this compound Dilution: Dilute the this compound stock solution in the electrolyte solution to a final concentration in the nanomolar to micromolar range. The optimal concentration needs to be determined empirically.
-
Add this compound: Add the diluted this compound solution to the cis chamber (the chamber connected to the positive electrode of the amplifier). Gently stir the solution to ensure even distribution.
-
Apply Voltage: Apply a positive voltage to the cis chamber. A holding potential of +100 to +200 mV is typically sufficient to induce channel insertion.
-
Observe Channel Activity: Monitor the current trace for the appearance of discrete, step-like fluctuations, which indicate the opening and closing of single this compound channels.
-
Data Acquisition: Once channel activity is observed, record the current fluctuations at a high sampling rate (e.g., 10-50 kHz) and filter the signal appropriately (e.g., with a low-pass Bessel filter at 2-5 kHz).
-
Data Analysis:
-
All-Points Histogram: Construct an all-points histogram of the recorded current data. The peaks in the histogram correspond to the different conductance levels of the this compound channel.
-
Current-Voltage (I-V) Relationship: To determine the conductance of each level, apply a range of voltages and measure the corresponding current for each open state. Plot the I-V relationship; the slope of this plot gives the single-channel conductance.
-
Dwell Time Analysis: Analyze the duration for which the channel remains in each conductance state to understand the kinetics of channel gating.
-
Visualizations
This compound Channel Formation and Gating Mechanism
The following diagram illustrates the proposed "barrel-stave" model for this compound channel formation, where individual peptide monomers aggregate within the lipid bilayer to form a pore. The number of monomers in the aggregate determines the conductance level of the channel.
Caption: Mechanism of voltage-gated this compound channel formation.
Experimental Workflow for Single-Channel Recording
This diagram outlines the key steps involved in performing a single-channel recording experiment with this compound.
Caption: Workflow for this compound single-channel recording and analysis.
References
- 1. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a peptide model for voltage gating and protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A rich model for channel behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Transduction of membrane tension by the ion channel this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Controlled Ion Flux in Vesicles with Alamethicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alamethicin, a 20-amino-acid peptide antibiotic produced by the fungus Trichoderma viride, is a widely utilized tool in biophysical and pharmacological research for its ability to form voltage-dependent ion channels in lipid bilayers.[1][2] This property allows for the creation of controlled ion fluxes across vesicle membranes, making it an invaluable model for studying ion channel behavior, membrane permeability, and for screening potential drug candidates that may modulate ion transport.
These application notes provide a comprehensive overview of the use of this compound to induce controlled ion flux in vesicles, including its mechanism of action, quantitative data on its channel properties, and detailed protocols for key experiments.
Mechanism of Action
This compound monomers insert into the lipid bilayer and, under the influence of a transmembrane potential, aggregate to form a "barrel-stave" pore.[3] The channel is composed of a bundle of alpha-helical this compound molecules.[4][5] The number of monomers in the aggregate determines the conductance state of the channel, with different oligomeric states (e.g., hexamer, heptamer, octamer) exhibiting distinct conductance levels.[6][7] The formation and stability of these channels are dependent on several factors, including voltage, this compound concentration, and lipid composition.[8][9][10]
Caption: Mechanism of voltage-gated this compound channel formation in a lipid bilayer.
Quantitative Data
The conductance of this compound channels is not uniform but rather exhibits multiple discrete levels corresponding to different numbers of aggregated monomers. The following tables summarize key quantitative data reported in the literature.
Table 1: Conductance of Different this compound Oligomeric States in 1 M KCl
| Oligomeric State | Calculated Conductance (pS) |
| Hexamer | 18 |
| Heptamer | 195 |
| Octamer | 1270 |
Data sourced from molecular dynamics simulations.[6]
Table 2: Experimentally Measured Conductance Levels of this compound Channels
| Conductance Level | Inferred Channel Radius (Å) |
| Level 1 | 6.3 |
| Level 2 | 10.3 |
| Level 3 | 11.4 |
Radii were inferred from access resistance measurements.[11]
Table 3: Ion Selectivity of this compound Channels
| Oligomeric State | K+ vs. Cl- Selectivity Ratio |
| Heptamer | 2.3 |
| Octamer | 1.5 |
| Hexamer | 13 |
Selectivity is defined as the ratio of the permeability of K+ to that of Cl-.[6]
Experimental Protocols
Protocol 1: Preparation of Unilamellar Vesicles (Liposomes) by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) suitable for this compound incorporation and ion flux assays.[12][13][14][15]
Materials:
-
Desired lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), or a mixture)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Argon or nitrogen gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid(s) in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tm) to evaporate the solvent under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid Tm.
-
Add the warm buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration (typically 1-10 mg/mL).
-
Hydrate the lipid film by vortexing or gentle shaking for 30-60 minutes at a temperature above the Tm. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This will produce unilamellar vesicles of a defined size.
-
-
Storage:
-
Store the resulting vesicle suspension at 4°C under an inert atmosphere (argon or nitrogen) to prevent lipid oxidation. Vesicles are typically stable for several days to weeks.
-
Caption: Workflow for preparing unilamellar vesicles.
Protocol 2: Fluorescence-Based Vesicle Ion Flux Assay
This protocol utilizes a fluorescent dye to monitor changes in ion concentration inside the vesicles upon the addition of this compound. A common method is the dithionite bleaching assay, which can be adapted to measure membrane permeability.[16][17]
Materials:
-
Prepared unilamellar vesicles (from Protocol 1) containing a fluorescent lipid marker (e.g., N-NBD-DOPE).
-
This compound stock solution (e.g., in ethanol).
-
Sodium dithionite solution (freshly prepared).
-
Fluorometer or fluorescence microscope (e.g., with TIRF capabilities for single-vesicle studies).
-
Assay buffer (same as hydration buffer).
Procedure:
-
Sample Preparation:
-
Dilute the vesicle suspension in the assay buffer to the desired concentration in a cuvette or on a microscope slide.
-
If using a microscope, immobilize the vesicles on the surface if desired.
-
-
Baseline Fluorescence Measurement:
-
Measure the initial fluorescence of the vesicles. This represents the total fluorescence from both the outer and inner leaflets of the vesicle membrane.
-
-
Quenching of External Fluorophores:
-
Add sodium dithionite to the sample. Dithionite is a membrane-impermeable quenching agent that will quench the fluorescence of the NBD dyes on the outer leaflet of the vesicles.
-
Monitor the decrease in fluorescence until a stable baseline is reached. The remaining fluorescence corresponds to the NBD dyes on the inner leaflet, protected from the quencher.
-
-
Induction of Ion Flux with this compound:
-
Add this compound to the sample to a final desired concentration. The this compound will form pores in the vesicle membranes.
-
The formation of pores will allow the dithionite to enter the vesicles and quench the remaining internal NBD fluorescence.
-
-
Data Analysis:
-
Monitor the decrease in fluorescence over time after the addition of this compound. The rate of fluorescence decay is proportional to the rate of ion (and dithionite) influx through the this compound channels.
-
By varying the this compound concentration, the concentration-dependent kinetics of ion flux can be determined.
-
Caption: Workflow of a fluorescence-based ion flux assay using this compound.
Protocol 3: Planar Lipid Bilayer Electrophysiology
This technique allows for the direct measurement of the electrical current flowing through single or multiple this compound channels.[18][19]
Materials:
-
Planar lipid bilayer setup (including a chamber with two compartments separated by a thin film with a small aperture, electrodes, and a sensitive current amplifier).
-
Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane).
-
Electrolyte solution (e.g., 1 M KCl, buffered).
-
This compound stock solution.
Procedure:
-
Bilayer Formation:
-
Fill both compartments of the chamber with the electrolyte solution.
-
"Paint" the lipid solution across the aperture to form a thin lipid film, which will spontaneously thin to a bilayer.
-
Monitor the capacitance of the film to confirm bilayer formation.
-
-
This compound Incorporation:
-
Add a small amount of this compound stock solution to one compartment (the cis side). The this compound will spontaneously insert into the bilayer.
-
-
Application of Voltage and Recording:
-
Apply a transmembrane potential using the electrodes.
-
Use the amplifier to record the ionic current flowing across the bilayer.
-
The opening and closing of individual this compound channels will be observed as discrete steps in the current recording.
-
-
Data Analysis:
-
Analyze the current recordings to determine the conductance of the different channel states, their open and closed lifetimes, and their voltage dependence.
-
Applications in Research and Drug Development
-
Model for Ion Channel Studies: this compound serves as a well-characterized model system for understanding the fundamental principles of ion channel structure, function, and gating.[1]
-
Membrane Permeability Assays: The ability to create pores of defined sizes makes this compound useful for studying the permeability of vesicles to various ions and small molecules.
-
Drug Screening: Vesicles containing this compound channels can be used as a platform to screen for compounds that modulate ion channel activity, such as channel blockers or activators.[20]
-
Antimicrobial Research: As an antimicrobial peptide, studying the mechanism of this compound provides insights into how other antimicrobial peptides disrupt microbial membranes.[21]
References
- 1. Calvin Digital Commons - Summer Research: Investigating this compound Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 2. Ion Channel-Forming this compound Is a Potent Elicitor of Volatile Biosynthesis and Tendril Coiling. Cross Talk between Jasmonate and Salicylate Signaling in Lima Bean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound helices in a bilayer and in solution: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An this compound channel in a lipid bilayer: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-oligomeric states of this compound ion channel: Assemblies and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound channel inactivation caused by voltage-driven flux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and stability of this compound conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-dependent pore activity of the peptide this compound correlated with incorporation in the membrane: salt and cholesterol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing this compound channels with water-soluble polymers. Effect on conductance of channel states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 14. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 15. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dependence of this compound Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Alamethicin as a Model for Voltage-Dependent Channel Gating: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alamethicin, a 20-amino acid peptide antibiotic produced by the fungus Trichoderma viride, has emerged as a crucial model system for investigating the fundamental principles of voltage-dependent ion channel gating.[1][2] Its ability to form well-defined, multi-state pores in lipid bilayers in response to an applied voltage provides a simplified and accessible system for studying the complex biophysical mechanisms that govern the function of more intricate biological ion channels.[3][4] These application notes provide a comprehensive overview of the use of this compound as a model system, including its mechanism of action, key quantitative data, and detailed protocols for its experimental application.
This compound's primary sequence, rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), promotes a stable α-helical conformation.[2] This helical peptide possesses a significant dipole moment, which is fundamental to its voltage-sensing capabilities.[5] The application of a transmembrane potential is believed to drive the insertion of this compound monomers from a surface-adsorbed state to a transmembrane orientation, a key step in channel formation.[6][7]
Mechanism of Channel Formation
The precise mechanism by which this compound monomers assemble to form a conductive pore is a subject of ongoing research, with two primary models being the most widely accepted: the "barrel-stave" model and the "toroidal pore" model.
-
Barrel-Stave Model: In this model, individual this compound helices aggregate within the membrane to form a circular bundle, or "barrel," with the hydrophobic surfaces of the helices facing the lipid acyl chains and the hydrophilic surfaces lining a central aqueous pore.[8][9] The different conductance levels observed in single-channel recordings are attributed to variations in the number of monomers (staves) that constitute the barrel.[10][11]
-
Toroidal Pore Model: This model proposes that the this compound peptides, in concert with lipid molecules, induce a curvature in the membrane, causing the lipid headgroups to fold back on themselves to line the pore alongside the peptides.[8] This creates a continuous, "toroidal" channel where both the peptides and the lipid headgroups are in contact with the permeating ions.
While the barrel-stave model is more commonly associated with this compound, evidence for toroidal pore formation under certain conditions also exists.[5] The specific mechanism may be influenced by factors such as lipid composition and peptide concentration.
Quantitative Data Summary
The voltage-dependent gating of this compound channels is characterized by distinct conductance levels, kinetic properties, and ion selectivity. The following tables summarize key quantitative data gathered from various experimental studies.
Table 1: Single-Channel Conductance Levels of this compound
| Conductance Level | Typical Conductance (nS) in 1M KCl | Putative Number of Monomers | Reference |
| Level 0 (Lowest) | 0.8 - 1.5 | 4-5 | [10][12] |
| Level 1 | 1.8 - 3.0 | 5-6 | [10][12] |
| Level 2 | 3.5 - 5.0 | 6-7 | [12] |
| Level 3 | 5.5 - 7.0 | 7-8 | [12] |
| Higher Levels | > 7.0 | >8 | [12] |
Table 2: Voltage-Dependence and Kinetic Parameters
| Parameter | Typical Value/Range | Conditions | Reference |
| Gating Charge (effective) | 4-5 elementary charges | Per channel complex | [8] |
| Voltage for 50% Activation (V½) | 50 - 150 mV | Dependent on lipid and peptide concentration | [13] |
| Mean Open Time (Dwell Time) | Milliseconds to seconds | Voltage and lipid dependent | [6][13] |
| Activation Energy for Transitions | ~1.2 kcal/mol | Between conductance states | [7] |
Table 3: Ion Selectivity of this compound Channels
| Ion Pair | Selectivity Ratio (Pcation/Panion) | Conditions | Reference |
| K+/Cl- | Slightly cation selective (can be anion selective) | Dependent on ionic strength and peptide modifications | [14] |
| Na+/K+ | ~1 (poorly selective among cations) | Neutral lipids | [10] |
Experimental Protocols
Protocol 1: Planar Lipid Bilayer (BLM) Formation and Single-Channel Recording
This protocol describes the formation of a solvent-free planar lipid bilayer and the subsequent recording of single this compound channels.
Materials:
-
Lipid solution (e.g., 10 mg/mL DPhPC in n-decane)
-
Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
BLM setup (Teflon cup and chamber)
-
Ag/AgCl electrodes
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Chamber Preparation: Clean the Teflon cup and chamber thoroughly. The aperture in the cup should be pre-treated with a small amount of hexadecane in hexane.
-
Bilayer Formation:
-
Fill the chamber with the aqueous buffer solution.
-
Carefully paint the lipid solution across the aperture in the Teflon cup to form a thick lipid film.
-
Allow the solvent to thin from the film, which can be monitored by observing the interference colors and the eventual formation of a "black" (transparent) lipid membrane. This process can be facilitated by gently stirring the aqueous solution.
-
-
This compound Incorporation:
-
Add a small aliquot of the this compound stock solution to the cis chamber (the side to which the voltage will be applied) to achieve the desired final concentration (typically in the ng/mL to µg/mL range).
-
Stir the solution gently to facilitate the incorporation of this compound into the bilayer.
-
-
Single-Channel Recording:
-
Apply a holding potential across the bilayer using the patch-clamp amplifier (e.g., +100 mV to the cis side).
-
Observe the current trace for the characteristic step-like increases in conductance, which represent the opening and closing of individual this compound channels.
-
Record the current at various applied voltages to study the voltage-dependence of channel gating.
-
-
Data Analysis:
-
Generate all-points histograms of the current recordings to determine the distinct conductance levels.
-
Analyze the dwell times at each conductance level to understand the channel kinetics.
-
Construct current-voltage (I-V) relationships to determine the single-channel conductance.
-
Protocol 2: Oriented Circular Dichroism (OCD) for Determining this compound Orientation
This protocol outlines the procedure for preparing oriented samples for OCD to determine the orientation of this compound helices within a lipid membrane.[15]
Materials:
-
Lipid/alamethicin solution in a volatile organic solvent (e.g., chloroform/methanol mixture)
-
Quartz slides
-
Hydration chamber with a saturated salt solution to control humidity
-
Circular dichroism spectrometer equipped for solid-state measurements
Procedure:
-
Sample Preparation:
-
Mix the lipid and this compound solutions in the desired molar ratio.
-
Deposit a small volume of the mixture onto a clean quartz slide.
-
Allow the solvent to evaporate slowly under a gentle stream of nitrogen or in a desiccator to form a thin, uniform film.
-
-
Hydration:
-
Place the slide in a hydration chamber containing a saturated salt solution that provides a specific relative humidity. Full hydration is often required to observe the transmembrane orientation.[15]
-
Allow the sample to equilibrate for several hours.
-
-
OCD Measurement:
-
Mount the hydrated sample in the CD spectrometer.
-
Record CD spectra at different angles of incidence of the light beam relative to the slide normal.
-
-
Data Analysis:
-
Analyze the shape and intensity of the CD spectra to determine the average orientation of the this compound α-helices relative to the membrane normal. A spectrum characteristic of a transmembrane orientation will be distinct from that of a surface-adsorbed orientation.[15]
-
Visualizations
Caption: Barrel-Stave Model of this compound Channel Formation.
Caption: Toroidal Pore Model of this compound Channel Formation.
References
- 1. Observing a Model Ion Channel Gating Action in Model Cell Membranes in Real Time in Situ: Membrane Potential Change Induced this compound Orientation Change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the molecular dynamics of this compound using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-dependent conductance induced by this compound-phospholipid conjugates in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipole moment of this compound as related to voltage-dependent conductance in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calvin Digital Commons - Summer Research: Investigating this compound Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 7. Kinetics and stability of this compound conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-dependent channel formation by rods of helical polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two classes of this compound transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound channel conductance modified by lipid charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding pH-Dependent Selectivity of this compound K18 Channels by Computer Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of this compound-induced conductance by membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering charge selectivity in this compound channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method of oriented circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Peptide-Lipid Interactions Using Alamethicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the pore-forming peptide alamethicin as a model system to investigate the intricate interactions between peptides and lipid membranes. The following sections detail the theoretical background, experimental protocols, and data analysis techniques commonly employed in this field of study.
Introduction
This compound, a 20-amino acid peptide rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), is a well-established model for studying the mechanisms of peptide-lipid interactions and the formation of transmembrane channels.[1][2] Its ability to adopt different states, from surface-adsorbed monomers to transmembrane multimeric pores, is influenced by factors such as peptide concentration, lipid composition, and applied voltage.[3][4] This makes this compound an invaluable tool for elucidating the fundamental principles governing how peptides interact with and modify lipid bilayers, providing insights relevant to antimicrobial peptide action, protein-membrane interactions in cell signaling, and the development of drug delivery systems.
The primary mechanism of this compound's activity involves the formation of "barrel-stave" pores, where a bundle of helical peptides assembles within the membrane to form a water-filled channel.[5] The number of monomers in the pore can vary, leading to discrete conductance levels that can be observed in single-channel recordings.[6][7]
This document outlines key experimental protocols to probe these interactions, including vesicle leakage assays to assess membrane permeabilization, spectroscopic techniques to determine peptide structure and orientation, and calorimetric methods to quantify binding thermodynamics.
Key Experimental Techniques
A variety of biophysical techniques are employed to study the interaction of this compound with lipid membranes. Each provides unique insights into different aspects of the interaction.
Vesicle Leakage Assays
Vesicle leakage assays are a straightforward and widely used method to quantify the ability of a peptide to permeabilize lipid membranes. These assays rely on the encapsulation of a fluorescent probe within lipid vesicles. The addition of a membrane-disrupting agent like this compound leads to the release of the probe into the external medium, resulting in a measurable change in fluorescence.
1. Calcein Leakage Assay:
This assay utilizes the self-quenching property of the fluorescent dye calcein at high concentrations. When encapsulated in vesicles at a high concentration (e.g., 50-100 mM), its fluorescence is minimal. Upon membrane disruption and leakage, the dye is diluted in the external buffer, leading to a significant increase in fluorescence intensity.
2. ANTS/DPX Leakage Assay:
This assay employs a fluorescent dye, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), and a quencher, p-xylene-bis-pyridinium bromide (DPX). When co-encapsulated within vesicles, the close proximity of DPX to ANTS results in efficient fluorescence quenching. Leakage separates the dye and quencher, leading to an increase in ANTS fluorescence.[7][8]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions.[9][10] It directly measures the heat changes that occur upon the binding of a ligand (e.g., this compound) to a macromolecule (e.g., lipid vesicles). A single ITC experiment can provide the binding affinity (Kd), enthalpy of binding (ΔH), entropy of binding (ΔS), and stoichiometry of the interaction (n).
Oriented Circular Dichroism (OCD)
OCD is a spectroscopic technique used to determine the orientation of α-helical peptides within lipid bilayers.[4][11] By measuring the circular dichroism of a sample of peptides in macroscopically aligned lipid membranes at different angles relative to the incident light, the tilt angle of the peptide helix with respect to the membrane normal can be calculated. This is crucial for distinguishing between surface-bound and transmembrane states of this compound.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR provides atomic-level structural information about peptides embedded in lipid bilayers.[12][13] By using isotopically labeled (e.g., 15N) this compound, ssNMR can determine the orientation and dynamics of the peptide within the membrane, providing detailed insights into its conformation and interaction with lipid molecules.
Single-Channel Electrical Recordings
This technique allows for the direct observation of the ion channels formed by this compound in a planar lipid bilayer.[14][15] By applying a voltage across the membrane and measuring the resulting current, the opening and closing of individual channels can be detected. This provides information on the conductance of different pore states, their lifetimes, and their voltage-gating properties.
Data Presentation
Quantitative Analysis of this compound-Lipid Interactions
The following tables summarize key quantitative data obtained from various studies on this compound's interaction with lipid membranes.
Table 1: Effect of this compound on Lipid Bilayer Thickness
| Lipid Composition | Peptide/Lipid Ratio | Change in Bilayer Thickness (Å) | Technique |
| DOPC | 1:10 | Little to no change | X-ray Diffuse Scattering & MD Simulations |
| diC22:1PC | 1:10 | -4 | X-ray Diffuse Scattering |
| DPhPC | 1:150 to 1:50 | Membrane thinning | X-ray Diffraction |
Data sourced from multiple studies.[5]
Table 2: Single-Channel Conductance of this compound Pores
| Lipid Composition | Salt Concentration | Conductance Level | Conductance (pS) |
| DOPS | 1 M NaCl | Level 0 | ~50 |
| DOPE | 1 M NaCl | Level 0 | ~50 |
| DOPS | 1 M NaCl | Level 1 | ~200-300 |
| DOPE | 1 M NaCl | Level 1 | ~200-300 |
| Oxidized Cholesterol | 1 M KCl | Lowest State | 19 |
| DPhPC | 1 M KCl | Level 1 | ~400 |
| DPhPC | 1 M KCl | Level 2 | ~1300 |
| DPhPC | 1 M KCl | Level 3 | ~2700 |
Conductance values can vary depending on the specific experimental conditions such as voltage and pH. Data compiled from multiple sources.
Table 3: Orientation of this compound in Lipid Bilayers
| Lipid Composition | Peptide Concentration/Ratio | Tilt Angle of α-helix (vs. normal) | Technique |
| POPC | 0.84 µM | ~88° (Surface-bound) | Sum Frequency Generation (SFG) |
| POPC | 15.6 µM | ~37° (Inserted) | Sum Frequency Generation (SFG) |
| DMPC | 1:8 (molar ratio) | 10-20° | Solid-State NMR |
| diC10PtdCho | High Temperature | ~23° | EPR |
| diC18PtdCho | High Temperature | ~13° | EPR |
The tilt angle is a key indicator of whether the peptide is lying on the membrane surface or inserted into the bilayer.[16][17]
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
LUVs are a common model system for studying peptide-lipid interactions. The extrusion method is a reliable way to produce vesicles of a defined size.
Materials:
-
Desired lipid(s) in chloroform (e.g., POPC, DOPC)
-
Chloroform and Methanol
-
Nitrogen gas stream
-
Vacuum desiccator
-
Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Heating block
Procedure:
-
In a round-bottom flask, dissolve the desired amount of lipid in chloroform or a chloroform/methanol mixture.
-
Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid.
-
Vortex the flask vigorously to form multilamellar vesicles (MLVs).
-
For increased encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder and the lipid suspension to a temperature above the lipid's phase transition temperature.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This will ensure that the final LUV suspension is in the opposite syringe.
-
The resulting LUV suspension should be a slightly opalescent, translucent solution. Store at 4°C.
Protocol 2: Calcein Leakage Assay
Materials:
-
LUVs prepared in a buffer containing 50-100 mM calcein.
-
Sephadex G-50 column or other size-exclusion chromatography setup.
-
Assay buffer (same as the external buffer for the vesicles).
-
This compound stock solution (e.g., in ethanol or DMSO).
-
Triton X-100 solution (20% v/v) for 100% leakage control.
-
Fluorometer or plate reader with appropriate filters for calcein (Excitation: ~490 nm, Emission: ~520 nm).
Procedure:
-
Prepare calcein-containing LUVs as described in Protocol 1, using the calcein solution as the hydration buffer.
-
Separate the calcein-loaded LUVs from the unencapsulated calcein by passing the suspension through a Sephadex G-50 column equilibrated with the assay buffer.
-
Dilute the purified calcein-loaded LUVs in the assay buffer to a final lipid concentration of 25-50 µM in a cuvette or microplate well.
-
Record the baseline fluorescence (F0) for a few minutes.
-
Add the desired concentration of this compound to the vesicle suspension and monitor the increase in fluorescence over time (F).
-
After the leakage has reached a plateau or after a set time, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and obtain the maximum fluorescence (F100).
-
The percentage of leakage at a given time point is calculated as: % Leakage = [(F - F0) / (F100 - F0)] * 100
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for an ITC experiment investigating this compound-lipid interactions. Optimal concentrations and injection parameters should be determined empirically.
Materials:
-
Isothermal Titration Calorimeter.
-
LUVs (prepared as in Protocol 1) in a suitable buffer.
-
This compound solution in the same buffer.
-
Degassing station.
Procedure:
-
Sample Preparation:
-
Prepare a solution of LUVs at a concentration typically in the range of 1-10 mM lipid.
-
Prepare a solution of this compound at a concentration that is 10-20 times higher than the lipid concentration in the cell.
-
Ensure that the buffer used for both the LUVs and the this compound solution is identical to minimize heats of dilution.
-
Thoroughly degas both solutions before loading them into the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Set the stirring speed (e.g., 300-500 rpm).
-
Set the injection parameters: injection volume (e.g., 5-10 µL), number of injections (e.g., 20-30), and spacing between injections (e.g., 120-180 seconds).
-
-
Titration:
-
Load the LUV suspension into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
Perform the main titration by injecting the this compound solution into the LUV suspension.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Integrate the peaks in the thermogram to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to lipid.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in these application notes.
Caption: Mechanism of this compound pore formation in a lipid bilayer.
Caption: Experimental workflow for a vesicle leakage assay.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Conclusion
This compound serves as a robust and versatile tool for investigating the fundamental aspects of peptide-lipid interactions. The experimental protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own studies. By employing a combination of these techniques, a comprehensive understanding of how peptides modulate the structure and function of lipid membranes can be achieved, contributing to advancements in areas ranging from antimicrobial drug development to the engineering of novel biomaterials.
References
- 1. cif.iastate.edu [cif.iastate.edu]
- 2. This compound. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-alamethicin interactions influence this compound orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-alamethicin interactions influence this compound orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for Membrane Thinning Effect as the Mechanism for Peptide-Induced Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two classes of this compound transmembrane channels: molecular models from single-channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation kinetics in a membrane, studied with the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Chain-Length Dependence for Incorporation of this compound in Membranes: Electron Paramagnetic Resonance Studies on TOAC-Spin Labeled Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced single channel conductance fluctuations in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pore formation in lipid membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms [mdpi.com]
- 16. Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alamethicin Concentration for Stable Channel Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alamethicin. Our goal is to help you achieve stable and reproducible ion channel recordings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound channel formation?
A1: this compound, a 20-amino acid peptide, forms ion channels in lipid bilayers by assembling into bundles of helices that create a central pore.[1][2] This is often referred to as the "barrel-stave" model.[3][4] The number of this compound monomers in a bundle can vary, leading to channels with different conductance levels.[1][2] The formation and stability of these channels are voltage-dependent, typically requiring a positive voltage on the side of this compound addition (cis-side).[1][2]
Q2: What is a typical starting concentration for this compound in a single-channel recording experiment?
A2: For single-channel recordings, a final concentration in the range of 1-5 nM is a common starting point when adding this compound to the aqueous solution on the cis-side of the membrane.[1] The optimal concentration can vary depending on the lipid composition and other experimental conditions.
Q3: How does voltage affect this compound channel formation and stability?
A3: this compound channels are voltage-gated.[5][6] A transmembrane potential is required to induce the insertion of this compound peptides from the membrane surface into the lipid bilayer to form a channel.[2][7] Increasing the applied voltage generally favors the formation of channels and can lead to channels with higher conductance states.[8]
Q4: Do this compound channels have a preference for certain ions?
A4: this compound channels are generally considered to be mildly cation-selective.[6]
Troubleshooting Guide
Issue 1: No channel activity observed after adding this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Voltage | This compound channel formation is voltage-dependent.[5][6] Ensure that a sufficient holding potential (e.g., > +100 mV) is applied across the bilayer. |
| Low this compound Concentration | The concentration of this compound may be too low to promote insertion and aggregation into channels.[9] Incrementally increase the this compound concentration in the cis-chamber. |
| Incorrect this compound Addition | This compound should be added to the cis-side (the side to which the positive potential is applied) of the bilayer.[1] Verify that the peptide was added to the correct chamber. |
| Unfavorable Lipid Composition | The lipid environment significantly impacts channel formation.[8][10] Consider using lipids known to support this compound channel activity, such as diphytanoyl phosphatidylcholine (DPhPC) or dioleoyl phosphatidylcholine (DOPC).[1] |
| Degraded this compound Stock | Ensure the this compound stock solution is properly stored and has not degraded. Prepare a fresh stock solution if necessary. |
Issue 2: Unstable channels with very short open times (flickering).
| Possible Cause | Troubleshooting Step |
| Suboptimal Voltage | The applied voltage may be at the threshold for channel formation, leading to instability. Try increasing the holding potential to stabilize the open state. |
| High this compound Concentration | Excess this compound can lead to rapid transitions between different conductance states and channel instability.[1] Try reducing the this compound concentration. |
| Lipid Bilayer Instability | The lipid bilayer itself may be unstable. Ensure the bilayer is well-formed and has a high seal resistance (GΩ range) before adding this compound. |
| Inappropriate Lipid Composition | The fluidity and charge of the lipid membrane can affect channel stability.[8][11] Experiment with different lipid compositions. For example, the probability of higher conductance states is greater in DOPE than in DOPC membranes.[10] |
| Low Ionic Strength of the Recording Solution | This compound channels are generally less stable in solutions with low ionic strength.[6] Ensure your recording buffer has an appropriate salt concentration (e.g., 1 M KCl).[1] |
Issue 3: Multiple channel insertions and overlapping events.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | This is the most common cause of multiple simultaneous channel openings. Reduce the concentration of this compound in your experiment. |
| Extended Incubation Time | Over time, more this compound monomers can incorporate into the membrane. Try to acquire data shortly after adding this compound, or form a new bilayer and add a lower concentration. |
| "Runaway" Insertion | In some cases, once channel formation begins, it can cascade. If this occurs, it is best to perfuse the chamber to remove excess this compound or start the experiment over with a fresh bilayer and a lower peptide concentration. |
Quantitative Data Summary
Table 1: Influence of Lipid Composition on this compound Channel Conductance States
| Lipid Composition | Relative Probability of Higher Conductance States | Reference |
| Dioleoyl Phosphatidylcholine (DOPC) | Lower probability of higher conductance states. | [10] |
| Dioleoyl Phosphatidylethanolamine (DOPE) | Higher probability of higher conductance states. | [10] |
| Dioleoylphosphatidylserine (DOPS) | At neutral pH, resembles DOPC; at lower pH, resembles DOPE. |
Table 2: this compound Channel Conductance Levels
| Conductance Level | Number of Monomers (Approximate) | Conductance in 1M KCl (pS) | Reference |
| Level 0 | 3-4 | ~20-50 | [1][12] |
| Level 1 | 5 | ~195 | [13] |
| Level 2 | 6 | ~1270 | [13] |
| Level 3+ | 7+ | Varies (up to several nS) | [13] |
Note: The exact number of monomers per conductance level can be a subject of ongoing research and may vary with experimental conditions.
Experimental Protocols
Protocol 1: Planar Lipid Bilayer Formation and this compound Incorporation
-
Prepare Lipid Solution: Dissolve the desired lipid (e.g., DPhPC) in an organic solvent (e.g., n-decane) to a final concentration of 10-25 mg/mL.
-
Form the Bilayer:
-
Use a "painted" lipid bilayer setup with a small aperture (100-250 µm) in a Teflon cup separating two aqueous chambers (cis and trans).
-
Pre-fill both chambers with the desired electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.0).
-
Apply a small amount of the lipid solution to the aperture using a fine brush or glass rod.
-
Monitor the capacitance of the membrane until it stabilizes, indicating the formation of a bilayer. A stable bilayer should have a capacitance of approximately 0.4-0.8 µF/cm² and a resistance in the GΩ range.
-
-
Prepare this compound Stock: Prepare a stock solution of this compound in a solvent like ethanol or methanol at a concentration of approximately 1-10 µg/mL.
-
Add this compound: Add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired final concentration (e.g., 1-5 nM).[1] Gently stir the solution in the cis chamber to ensure even distribution.
-
Apply Voltage and Record:
-
Apply a holding potential across the bilayer using Ag/AgCl electrodes (e.g., +150 mV to the cis chamber).
-
Use a patch-clamp amplifier to record the ion channel currents.
-
Filter the signal (e.g., at 1-2 kHz) and digitize it for analysis.
-
Visualizations
Caption: Experimental workflow for this compound single-channel recording.
Caption: Troubleshooting workflow for stable this compound channel formation.
References
- 1. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of Magainin and this compound in Model Membranes Studied by X-Ray Reflectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calvin Digital Commons - Summer Research: Investigating this compound Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 6. This compound. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound helices in a bilayer and in solution: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and stability of this compound conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dependence of this compound Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on this compound Ion Channels in Supported Phospholipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multi-oligomeric states of this compound ion channel: Assemblies and conductance - PMC [pmc.ncbi.nlm.nih.gov]
preventing alamethicin channel inactivation during recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing alamethicin channel inactivation during electrophysiological recordings.
Troubleshooting Guide: Preventing this compound Channel Inactivation
This compound channel inactivation during recordings is a common issue that can compromise data quality. The primary mechanism of inactivation is the voltage-driven translocation of this compound peptides from the open channel into the trans leaflet of the lipid bilayer, leading to channel breakdown.[1] Several experimental parameters can be optimized to mitigate this effect.
Key Factors Influencing this compound Channel Stability
| Parameter | Recommended Modification | Expected Outcome | Quantitative Insights (where available) |
| Voltage Protocol | Use lower holding potentials when possible. Apply voltage in pulses rather than continuous high voltage. | Reduces the driving force for peptide translocation, thereby decreasing the rate of inactivation. | The voltage required to trigger inactivation is higher than the potential needed for channel formation. This threshold is lowered by increased peptide concentration and membrane fluidity.[1] |
| Lipid Composition | Increase membrane rigidity by using lipids with longer, saturated acyl chains. Incorporate cholesterol into the bilayer. | A less fluid membrane can hinder the conformational changes required for peptide translocation and channel disassembly.[2][3] Cholesterol is known to increase membrane stiffness and can stabilize this compound oligomers.[4] | The rate constants for channel state transitions are highly sensitive to lipid composition, with membrane fluidity being a key factor.[2][3] Increasing cholesterol concentration can lead to more stable intermediate this compound oligomers.[4] |
| Peptide Concentration | Use the lowest concentration of this compound that provides sufficient channel activity for your measurements. | Higher concentrations of this compound can lead to a lower threshold voltage for inactivation.[1] | The fraction of this compound molecules in the active, pore-forming state shows a sigmoidal dependence on concentration, indicating cooperativity in pore formation.[5] |
| Asymmetric Bilayers | In experiments involving calcium, use asymmetric bilayers with negatively charged lipids (e.g., phosphatidylserine, PS) on the cis (this compound-containing) side and neutral lipids (e.g., phosphatidylethanolamine, PE) on the trans side. | This configuration can be used to study and potentially control calcium-induced inactivation, where calcium influx through the channel interacts with the negatively charged lipids, altering the local potential and inactivating the channel.[6] | The presence of EGTA on the PS side of the membrane significantly reduces the inactivating effects of calcium.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound channel inactivation?
A1: The primary cause is voltage-driven translocation. A prolonged high voltage can cause the this compound peptides that form the channel to move from the channel structure across the membrane to the other side (the trans leaflet), leading to the disassembly and inactivation of the channel.[1]
Q2: How does the lipid composition of the bilayer affect channel stability?
A2: The lipid environment plays a crucial role. Membranes with higher fluidity (e.g., those with shorter, unsaturated lipid acyl chains) can facilitate the movement and rearrangement of this compound peptides, promoting inactivation.[2][3] Conversely, a more rigid membrane can enhance channel stability. The presence of cholesterol can also modulate membrane fluidity and peptide-lipid interactions, thereby affecting channel lifetime.[4]
Q3: Can I completely prevent inactivation?
A3: While complete prevention may not be possible under all experimental conditions, particularly during long-duration recordings at high voltages, the strategies outlined in the troubleshooting guide can significantly reduce the rate of inactivation and extend the usable lifetime of your this compound channels.
Q4: I am observing rapid channel flickering and instability. Is this inactivation?
A4: Rapid flickering between conductance substates is a characteristic feature of this compound channels and is distinct from the more permanent process of inactivation. However, conditions that promote instability, such as very high voltages or inappropriate lipid environments, can exacerbate both flickering and the onset of inactivation.
Q5: Are there any chemical agents that can block this compound channel inactivation?
A5: While not "preventing" inactivation in the sense of stabilizing the channel, certain quaternary ammonium ions and local anesthetics have been shown to cause a form of inactivation by permeating the open channel and binding to the opposite side of the membrane, which alters the transmembrane potential and leads to channel closure. This is a different mechanism than the voltage-driven translocation of the this compound peptides themselves.
Experimental Protocols
Protocol 1: Formation of Stable Planar Lipid Bilayers for this compound Recordings
This protocol describes the "painting" method for forming a solvent-containing planar lipid bilayer, a robust technique for achieving stable recordings.
Materials:
-
Lipid solution (e.g., 25 mg/mL DPhPC in n-decane)
-
Bilayer chamber with a small aperture (50-150 µm)
-
Matched Ag/AgCl electrodes
-
Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., in ethanol)
Procedure:
-
Chamber Preparation: Thoroughly clean the bilayer chamber components.
-
Lipid Application: "Paint" the lipid solution across the aperture in the bilayer chamber using a fine brush or glass rod.
-
Bilayer Thinning: Allow the lipid film to thin spontaneously into a bilayer. This can be monitored by observing the reflected light from the film (it will appear black when a bilayer is formed) or by measuring the increase in capacitance across the membrane.
-
This compound Incorporation: Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber (the side to which voltage will be applied) while stirring gently.
-
Channel Activity Monitoring: Apply a voltage across the bilayer and monitor for the characteristic stepwise increases in current that signify the formation of this compound channels.
Protocol 2: Voltage-Clamp Protocol to Minimize Inactivation
This protocol is designed to activate this compound channels while minimizing the voltage-driven inactivation.
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Planar lipid bilayer setup with incorporated this compound channels
Procedure:
-
Establish a Holding Potential: Hold the membrane potential at a low value (e.g., 0 mV or a small negative potential) where channels are predominantly closed.
-
Apply Voltage Pulses: To activate the channels, apply depolarizing voltage pulses (e.g., to +80 mV to +150 mV). The duration of these pulses should be kept as short as possible while still allowing for sufficient channel opening for data acquisition.
-
Return to Holding Potential: Between activating pulses, return the membrane potential to the low holding potential. This allows for any channels that may have started to undergo the translocation process to potentially return to a stable state.
-
Monitor for Inactivation: During a prolonged pulse, inactivation will manifest as a decay in the current over time, even as the voltage is held constant. By using short pulses, this decay can be minimized.
-
Data Acquisition: Acquire data during the stable, open-channel portion of the voltage pulse.
Visualizations
Caption: Voltage-driven translocation mechanism of this compound channel inactivation.
Caption: Logical workflow for establishing stable this compound recordings.
Caption: Influence of membrane fluidity on this compound channel inactivation.
References
- 1. This compound channel inactivation caused by voltage-driven flux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and stability of this compound conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigmoidal concentration dependence of antimicrobial peptide activities: a case study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-induced inactivation of this compound in asymmetric lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Alamethicin Technical Support Center: Stability, Storage, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and storage of alamethicin for research applications. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for stability and activity assessment.
Frequently Asked questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound, typically a lyophilized powder or crystalline solid, should be stored at -20°C or colder (e.g., -80°C) in a desiccated, dark environment.[1][2][3] When stored under these conditions, it can remain stable for several years.[4][5] For short-term storage, keeping it at 4°C in a dark, desiccated container is also acceptable.[1][3]
2. How should I store this compound solutions?
This compound solutions are less stable than the lyophilized powder.[3] For optimal stability, stock solutions, typically prepared in organic solvents like ethanol, methanol, or DMSO, should be stored at -20°C.[6][7] Some suppliers indicate that DMSO solutions are stable for at least 2 years at -20°C.[6] For aqueous solutions, it is recommended to use sterile buffers at a slightly acidic pH (around 5-6) and store them at -20°C or colder.[1][2] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3]
3. What solvents are suitable for dissolving this compound?
This compound is soluble in several organic solvents. Commonly used solvents include:
When preparing a stock solution, it is advisable to purge the solvent with an inert gas to minimize oxidation.[5]
4. Is this compound sensitive to light?
Yes, like many peptides, this compound should be protected from light during storage and handling to prevent photodegradation.[2][3][8]
5. What are the signs of this compound degradation?
Degradation of this compound can manifest as a loss of its channel-forming activity in electrophysiology experiments, the appearance of additional peaks in HPLC chromatograms, or changes in its mass spectrum. Common peptide degradation pathways include hydrolysis, oxidation, and deamidation.[3]
Data Presentation: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | ≥ 4 years[4][5] | Store desiccated and protected from light.[8] |
| 2-8°C | 3 years[8] | Store desiccated and protected from light.[8] | |
| Solution in DMSO | -20°C | ≥ 2 years[6] | Store in sealed vials. |
| Solution in Ethanol/Methanol | -20°C | 1 month (general recommendation)[7] | Prepare fresh for critical experiments. |
| -80°C | 6 months (general recommendation)[7] | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Solution | -20°C or colder | Limited; use promptly | Use sterile, slightly acidic buffer (pH 5-6).[1][2] Avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solutions
Question: My this compound solution, which was clear upon preparation, has now become cloudy or shows visible precipitates. What could be the cause and how can I fix it?
Answer:
-
Cause: this compound is a hydrophobic peptide and has a tendency to aggregate and precipitate in aqueous solutions, especially at high concentrations or neutral to alkaline pH.
-
Troubleshooting Steps:
-
Check the pH of your buffer: this compound is more soluble in slightly acidic conditions. Ensure your buffer pH is between 5 and 6.
-
Lower the concentration: You may be exceeding the solubility limit of this compound in your buffer. Try preparing a more dilute solution.
-
Use a co-solvent: For some applications, it may be possible to include a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in your final aqueous solution to improve solubility. However, be mindful of the potential effects of the solvent on your experimental system.
-
Sonication: Gentle sonication in a bath sonicator for a few minutes can sometimes help to redissolve small aggregates.
-
Fresh Preparation: It is always best to prepare fresh aqueous solutions of this compound for each experiment.
-
Issue 2: Loss of this compound Activity in Electrophysiology Experiments
Question: I am not observing the expected channel-forming activity of this compound in my lipid bilayer or patch-clamp experiments. What could be the problem?
Answer:
-
Cause: Loss of activity can be due to degradation of the peptide or experimental issues.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Age of stock: How old is your this compound stock solution? If it has been stored for an extended period, especially at -20°C, it may have degraded. Prepare a fresh stock solution from lyophilized powder.
-
Storage conditions: Was the stock solution stored properly (protected from light, tightly sealed)?
-
Freeze-thaw cycles: How many times has the stock solution been frozen and thawed? Excessive freeze-thaw cycles can degrade the peptide. Use a fresh aliquot.
-
-
Experimental Conditions:
-
pH of the recording solution: Ensure the pH of your recording buffer is suitable for this compound activity.
-
Lipid composition of the bilayer: The interaction and channel formation of this compound can be influenced by the lipid composition of the membrane.[6]
-
Voltage application: this compound channel formation is voltage-dependent. Verify that the applied voltage is sufficient to induce channel insertion.
-
-
Confirm Peptide Integrity: If the issue persists, consider performing an analytical check of your this compound stock using HPLC to look for degradation products.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the stability of an this compound solution under specific storage conditions.
1. Materials:
-
This compound stock solution (e.g., in DMSO)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
2. Method:
-
Sample Preparation:
-
Dilute the this compound stock solution to a suitable concentration (e.g., 1 mg/mL) with the storage buffer to be tested (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare several aliquots of this solution for analysis at different time points.
-
Store the aliquots under the desired test conditions (e.g., 4°C, 25°C, -20°C).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), take one aliquot and inject it into the HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized for your specific system and column.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis:
-
Monitor the area of the main this compound peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Protocol 2: Functional Activity Assay of this compound using Planar Lipid Bilayers
This protocol describes a method to assess the channel-forming activity of this compound.
1. Materials:
-
Planar lipid bilayer setup (including chamber, electrodes, and amplifier)
-
Synthetic lipids (e.g., DPhPC - 1,2-diphytanoyl-sn-glycero-3-phosphocholine) dissolved in an organic solvent (e.g., n-decane)
-
Electrolyte solution (e.g., 1 M KCl, buffered with 10 mM HEPES, pH 7.0)
-
This compound stock solution (e.g., in ethanol)
2. Method:
-
Bilayer Formation:
-
Form a planar lipid bilayer across the aperture in the bilayer chamber by painting the lipid solution over the opening.
-
Monitor the capacitance of the membrane to ensure a stable bilayer has formed.
-
-
This compound Addition:
-
Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber (the chamber to which the voltage will be applied) while stirring.
-
-
Data Acquisition:
-
Apply a transmembrane voltage (e.g., +100 mV).
-
Record the ionic current flowing across the bilayer. The appearance of discrete, step-like increases in current indicates the formation of this compound channels.
-
-
Data Analysis:
-
Measure the conductance of the different channel levels. The activity of the this compound solution can be quantified by the frequency and characteristics of the observed channel formation.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound stability and activity.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic analysis of incorporation and aggregation in a membrane: application to the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid dependence of peptide-membrane interactions. Bilayer affinity and aggregation of the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in bicelles: orientation, aggregation, and bilayer modification as a function of peptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aggregation of a peptide antibiotic this compound at the air-water interface and its influence on the viscoelasticity of phospholipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Noise in Alamethicin Single-Channel Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize noise in their alamethicin single-channel recordings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in this compound single-channel recordings?
A1: Noise in single-channel recordings originates from several sources, which can be broadly categorized as:
-
Instrumental Noise: This includes electronic noise from the amplifier (Johnson and shot noise), as well as external electromagnetic interference.[1][2][3]
-
Extrinsic Noise: Environmental factors such as mechanical vibrations from building utilities, foot traffic, and acoustic noise can introduce artifacts into the recordings.[4][5][6]
-
Intrinsic Noise: The experimental system itself contributes to noise. This includes the capacitance of the lipid bilayer, fluctuations in ion concentration near the channel pore, and the inherent molecular motion of the this compound channel.[1][2][3][7]
-
Setup-related Noise: Improper grounding and shielding of the experimental rig are common and significant sources of noise.[8][9][10]
Q2: How does the lipid bilayer composition affect noise levels?
A2: The composition of the lipid bilayer can influence the stability of the membrane and the function of the this compound channel, which in turn can affect noise levels. For instance, the tendency of certain phospholipids to form non-lamellar structures can alter the probability of this compound forming higher conductance states.[11] The choice of lipids also impacts membrane thickness and fluidity, which can affect the baseline noise.
Q3: What is the impact of salt concentration on this compound recordings?
A3: Salt concentration in the electrolyte solution directly impacts the conductance of the this compound channel.[12] Higher salt concentrations generally lead to larger single-channel currents, which can improve the signal-to-noise ratio. However, salt concentration can also influence the stability of the lipid bilayer and the interactions of the peptide with the membrane.[13] Furthermore, fluctuations in ion concentration due to diffusion can be a source of noise.[1][2]
Q4: Can temperature variations introduce noise into my recordings?
A4: Yes, temperature can significantly impact single-channel recordings. Temperature fluctuations can affect the fluidity and stability of the lipid bilayer, influence the kinetics of channel gating, and alter the conductance of the channel.[14][15][16][17] Maintaining a stable temperature is crucial for low-noise recordings. For certain lipids, temperature control is essential for the formation of a stable bilayer.[14][18]
Troubleshooting Guides
Issue 1: High-Frequency "Hissing" Noise
Possible Cause: High-frequency noise is often electronic in origin, stemming from the patch-clamp amplifier, excessive bandwidth, or external electromagnetic interference.
Troubleshooting Steps:
-
Check Grounding and Shielding: Ensure all components of your setup are properly grounded to a single point to avoid ground loops.[9][10] The entire setup should be enclosed in a Faraday cage to block external electrical noise.[19]
-
Optimize Filtering: Apply a low-pass filter to your recordings. An 8-pole Bessel filter is commonly recommended as it minimizes distortion of the rectangular single-channel events.[7][20] Start with a cutoff frequency of 1-2 kHz and adjust as needed. Filtering at a higher frequency than necessary will increase the noise.[21]
-
Reduce Bilayer Capacitance: High bilayer capacitance is a major contributor to high-frequency noise.[7][22] If possible, use a smaller aperture for bilayer formation to reduce the membrane area and thus its capacitance.[22][23]
-
Identify and Eliminate EMI Sources: Turn off unnecessary electronic equipment in the vicinity, such as fluorescent lights, centrifuges, and computer monitors, to see if the noise is reduced.[8][24]
Issue 2: Low-Frequency Drifts and "Wandering" Baseline
Possible Cause: Low-frequency noise can be caused by mechanical instability, temperature fluctuations, or unstable Ag/AgCl electrodes.
Troubleshooting Steps:
-
Ensure Mechanical Stability: The entire setup should be placed on a vibration isolation table to dampen vibrations from the building.[4][5][6] Avoid touching the table or rig during recordings.
-
Stabilize Temperature: Use a temperature-controlled stage to maintain a constant temperature for the bilayer chamber.[14][17]
-
Check Electrodes: Ensure your Ag/AgCl electrodes are freshly prepared and stable. Unstable electrode potentials can cause baseline drift.
-
Verify Seal Resistance: A low seal resistance between the lipid bilayer and the aperture can lead to a wandering baseline. Ensure a gigaohm seal has been established.
Issue 3: Sudden Spikes or "Popping" Noises
Possible Cause: These artifacts are often due to mechanical disturbances, air bubbles, or issues with the lipid bilayer integrity.
Troubleshooting Steps:
-
Inspect the Bilayer: Visually inspect the bilayer for any visible instabilities or the presence of air bubbles near the aperture.
-
Degas Solutions: Ensure that your electrolyte solutions are properly degassed to prevent the formation of air bubbles during the experiment.
-
Check for Vibration Sources: A sudden mechanical shock, such as a door slamming, can cause transient noise. Identify and mitigate such sources if possible.[4]
Data Presentation
Table 1: Typical Noise Levels and Corresponding Filter Settings
| Filter Cutoff Frequency (-3dB) | Typical RMS Noise (pA) |
| 4 kHz | 0.33[21] |
| 3 kHz | 0.27[21] |
| 2 kHz | 0.19[21] |
| 1.5 kHz | 0.14[21] |
| 1 kHz | 0.10[21] |
Table 2: this compound Conductance Levels in 1M KCl
| Conductance State | Conductance (pS) |
| Lowest State | 19[25] |
| Other States | Ranges from hundreds of pS to several nS[25] |
Experimental Protocols
Protocol 1: Planar Lipid Bilayer Formation for Low-Noise Recordings
-
Aperture Preparation:
-
Lipid Solution Preparation:
-
Prepare a solution of your chosen lipid (e.g., DPhPC) in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.
-
-
Bilayer Formation (Painting Technique):
-
Assemble the two chambers of the bilayer setup, separated by the Teflon partition.
-
Fill both chambers with the desired electrolyte solution (e.g., 1M KCl, buffered to the desired pH).
-
Apply a small amount of the lipid solution to the aperture using a fine brush or a glass rod.
-
Monitor the capacitance of the system. The capacitance will increase as the solvent thins out and a bilayer is formed. A stable bilayer will have a high resistance (gigaohm range).
-
-
This compound Incorporation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Add a small aliquot of the this compound stock solution to the cis chamber (the chamber connected to the headstage input).
-
Stir the solution gently to facilitate the incorporation of this compound into the bilayer.
-
-
Recording:
-
Apply a holding potential across the bilayer using the patch-clamp amplifier.
-
Record the single-channel currents, ensuring the setup is free from mechanical and electrical disturbances.
-
Mandatory Visualizations
References
- 1. Molecular dynamics of this compound transmembrane channels from open-channel current noise analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conductivity noise in transmembrane ion channels due to ion concentration fluctuations via diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biology/Neuroscience Vibration Isolation for Neurology & Brain Studies [minusk.com]
- 5. A practical vibration isolation workstation for electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiology-Electrophysiological Vibration Isolation | In The News | Minus K [minusk.com]
- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Channel Recording of Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. plexon.com [plexon.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Voltage-dependent pore activity of the peptide this compound correlated with incorporation in the membrane: salt and cholesterol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Temperature-Controlled Assembly and Characterization of a Droplet Interface Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calvin Digital Commons - Summer Research: Demonstration of Single Ion Channel Activity in Lipid Bilayers with Temperature Control [digitalcommons.calvin.edu]
- 17. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
- 20. personal.utdallas.edu [personal.utdallas.edu]
- 21. researchgate.net [researchgate.net]
- 22. Microfabricated Teflon Membranes for Low-Noise Recordings of Ion Channels in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microfabricated teflon membranes for low-noise recordings of ion channels in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Multi-oligomeric states of this compound ion channel: Assemblies and conductance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of pH on Alamethicin Insertion into Membranes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the influence of pH on alamethicin insertion into lipid membranes.
Frequently Asked Questions (FAQs)
Q1: Does pH directly influence the insertion of wild-type this compound into membranes?
The influence of pH on wild-type this compound insertion appears to be primarily indirect. Evidence suggests that pH modulates the electrical properties of the lipid bilayer, such as the surface and membrane dipole potential. This alteration of the membrane's electrical landscape, in turn, affects the transport properties of this compound channels. While the protonation state of the single glutamic acid residue (Glu18) in wild-type this compound is thought to play a role, the dominant effect observed in many studies is related to pH-induced changes in the membrane itself.
Q2: How does the protonation state of this compound's Glu18 residue affect membrane insertion?
Computational studies suggest that the ionization state of the Glu18 residue is a key factor in the stability of this compound helix bundles within the membrane. At neutral pH, it is proposed that either zero or one of the Glu18 residues in an oligomeric bundle is ionized, which correlates with a stable channel formation. The protonation state of Glu18 can influence the free energy of insertion, with calculations indicating a difference in the total free energy for the insertion of the protonated versus the deprotonated form of the peptide.
Q3: What is the effect of pH on the voltage-dependent insertion of this compound?
This compound insertion is voltage-dependent, transitioning from a surface-adsorbed state (S-state) to a transmembrane, pore-forming state (I-state) above a certain threshold voltage (V). Studies using droplet interface bilayers (DIBs) have investigated the effect of pH on this threshold voltage. While it is hypothesized that pH can modulate V, one study found that the shifts in V* at pH values of 4.97, 6.50, and 7.40 were minimal and smaller than the experimental noise.[1] This suggests that under those specific experimental conditions, the effect of pH on the voltage threshold for insertion was not significant.
Q4: Can pH affect the orientation of this compound in the membrane?
Yes, pH can influence the orientation of this compound. Changes in the pH of the surrounding solution can modulate the membrane potential, which has been shown to induce a decrease in both the tilt and bend angles of the this compound helices within the membrane.[2]
Q5: What experimental techniques are best suited for studying the pH-dependence of this compound insertion?
Several techniques can provide valuable insights:
-
Electrophysiology (e.g., Droplet Interface Bilayers - DIBs): To measure changes in ion channel conductance and the voltage threshold of insertion at different pH values.[1][3]
-
Sum Frequency Generation (SFG) Vibrational Spectroscopy: To determine the orientation and secondary structure of this compound at the membrane interface under varying pH conditions.[4][5][6]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To monitor the mass and viscoelastic properties of the lipid bilayer in real-time as this compound binds and inserts, and how these processes are affected by pH.[7][8]
-
Oriented Circular Dichroism (OCD): To assess the secondary structure and orientation of this compound in aligned lipid bilayers at different pH levels.[2][9][10][11]
Troubleshooting Guide
Issue 1: No discernible effect of pH on this compound insertion is observed in my experiments.
-
Possible Cause 1: Insufficient pH range. The effect of pH may only be significant over a wider or different pH range than the one tested. The pKa of Glu18 in the membrane environment may be shifted from its value in solution.
-
Troubleshooting Step: Broaden the range of pH values in your experimental buffer solutions. Consider testing more acidic and more alkaline conditions if your initial range was narrow and centered around neutral pH.
-
-
Possible Cause 2: Buffering capacity issues. The buffer used may not be effective at maintaining the target pH at the membrane surface, where local proton concentrations can differ from the bulk solution.
-
Troubleshooting Step: Ensure you are using a buffer system with a pKa close to your target pH values. Verify the final pH of your solutions after all components, including this compound, have been added.
-
-
Possible Cause 3: Experimental noise. As seen in some studies, the effect of pH on parameters like the voltage threshold for insertion can be subtle and may be masked by experimental noise.[1]
-
Troubleshooting Step: Increase the number of replicates for your measurements to improve statistical power. Refine your experimental setup to minimize sources of electrical and mechanical noise.
-
-
Possible Cause 4: Lipid composition. The lipid composition of your model membrane can influence the magnitude of the pH effect. The surface charge and packing of the lipids can affect the local pH and the interaction with this compound.
-
Troubleshooting Step: If possible, test different lipid compositions, including ones with charged headgroups, to see if this enhances the pH-dependent effects.
-
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause 1: Variability in this compound stock solution. this compound can aggregate over time, which may affect its insertion properties.
-
Troubleshooting Step: Prepare fresh this compound stock solutions for each set of experiments. Consider a brief sonication of the stock solution before use to break up potential aggregates.
-
-
Possible Cause 2: Temperature fluctuations. this compound insertion is sensitive to temperature. Inconsistent temperature control can lead to variability in your results.
-
Troubleshooting Step: Ensure precise and stable temperature control of your experimental chamber throughout all measurements.
-
-
Possible Cause 3: Inconsistent membrane formation. For techniques like DIBs or supported lipid bilayers, variations in the quality and stability of the membrane can lead to inconsistent results.
-
Troubleshooting Step: Standardize your procedure for membrane formation and verify the integrity of each membrane before starting your measurements (e.g., by measuring its capacitance and resistance).
-
Quantitative Data
Table 1: Voltage Threshold (V*) for this compound Insertion at Different pH Values
| pH | Mean V* (mV) | Standard Deviation (mV) |
| 4.97 | ~104 | ~9 |
| 6.50 | ~106 | ~4 |
| 7.40 | ~105 | ~7 |
| (Data adapted from a study on this compound in DPhPC droplet interface bilayers. The authors noted that the differences in the mean values for V* were smaller than the widths of the distributions, suggesting that any shifts in V* were likely smaller than the experimental noise.)[1] |
Table 2: Calculated Free Energy of Insertion for Glu18-Alamethicin Isoform
| Protonation State of Glu18 | Total Free Energy of Insertion (ΔGtot) |
| Deprotonated (Charged) | More Favorable (More Negative) |
| Protonated (Neutral) | Less Favorable (Less Negative) |
| (This table summarizes the qualitative findings from a computational study. The insertion of the protonated form is less favorable due to the free energy penalty of protonation.) |
Experimental Protocols
Protocol 1: Investigating pH Effects on this compound Insertion using Droplet Interface Bilayers (DIBs)
-
Preparation of Solutions:
-
Prepare aqueous buffer solutions at the desired pH values (e.g., pH 5.0, 7.0, 9.0) containing a suitable electrolyte (e.g., 500 mM KCl, 10 mM HEPES).[3]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a solution of lipid (e.g., DPhPC) in oil (e.g., hexadecane).
-
-
DIB Formation:
-
Pipette two aqueous droplets containing the buffer and a low concentration of this compound (e.g., 2-4 ng/mL) onto two electrodes submerged in the lipid-oil solution.[3]
-
Allow the droplets to incubate for a sufficient time for lipid monolayers to form at the droplet-oil interface.
-
Bring the two droplets into contact to form a bilayer.
-
-
Electrophysiological Measurements:
-
Apply a voltage ramp or a series of voltage steps across the bilayer using a patch-clamp amplifier.
-
Record the resulting ionic current to measure channel activity.
-
Determine the threshold voltage (V*) for the onset of significant channel formation.
-
-
Data Analysis:
-
Repeat the measurements for each pH value.
-
Plot histograms of the measured V* values for each pH and fit them to a Gaussian distribution to determine the mean V* and its standard deviation.[1]
-
Analyze single-channel conductance levels at different pH values.
-
Protocol 2: Studying this compound Orientation with Sum Frequency Generation (SFG) Spectroscopy
-
Substrate and Lipid Bilayer Preparation:
-
Thoroughly clean a suitable substrate (e.g., CaF2 prism).
-
Deposit a lipid bilayer (e.g., POPC) onto the substrate using a method like Langmuir-Blodgett deposition or vesicle fusion.
-
-
Experimental Setup:
-
Mount the substrate in a sample cell that allows for the exchange of the aqueous subphase.
-
Align the SFG laser system, consisting of a picosecond or femtosecond laser generating visible and tunable IR beams, to overlap spatially and temporally at the bilayer-water interface.
-
-
Measurement at Different pH:
-
Introduce an aqueous buffer at a specific pH (e.g., pH 6.7) into the sample cell.[4]
-
Inject a stock solution of this compound into the subphase to achieve the desired final concentration.
-
Collect SFG spectra in different polarization combinations (e.g., ssp, psp, ppp) in the amide I region (1600-1700 cm-1).
-
Exchange the buffer with solutions of different pH and repeat the SFG measurements.
-
-
Data Analysis:
-
Analyze the positions and intensities of the amide I peaks to determine the secondary structure (α-helix vs. 310-helix) of this compound.
-
Use the polarization-dependent SFG data to calculate the tilt angles of the helical segments with respect to the membrane normal at each pH.[2]
-
Visualizations
Caption: Proposed pathways for the influence of pH on this compound membrane insertion.
Caption: A generalized experimental workflow for investigating pH effects.
Caption: A decision tree for troubleshooting experiments on pH effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Dependence of this compound Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Droplet interface bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of this compound with model cell membranes investigated using sum frequency generation vibrational spectroscopy in real time in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptide this compound insertion into lipid bilayer: a QCM-D exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Comparison of the conformation and orientation of this compound and melittin in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformation and Membrane Orientation of Amphiphilic Helical Peptides by Oriented Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Issues with Alamethicin Solubility for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to alamethicin solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical consideration for experiments?
This compound is a peptide antibiotic, specifically a peptaibol, isolated from the fungus Trichoderma viride.[1] It is widely used in research to study ion channel assembly, voltage gating, and peptide-membrane interactions because it forms voltage-gated ion channels in lipid bilayers.[1][2] Its solubility is a critical factor because this compound's function is highly dependent on its monomeric state in solution before it incorporates into a membrane to form these channels.[3][4] Aggregation of the peptide in aqueous solutions or at interfaces can lead to inconsistent experimental results or a complete lack of channel activity.[3][5]
Q2: What are the recommended primary solvents for dissolving this compound?
This compound is generally insoluble in water but soluble in several organic solvents.[2] The most commonly recommended solvents for creating stock solutions are ethanol, methanol, and Dimethyl Sulfoxide (DMSO).[1][6]
Q3: What are the achievable concentrations of this compound in these solvents?
The solubility of this compound varies significantly between different organic solvents. It is highly soluble in ethanol, with concentrations up to 100 mg/mL being achievable.[6] In methanol and DMSO, the solubility is lower, at approximately 20 mg/mL and 10 mg/mL, respectively.[1][6]
Q4: How should I properly store powdered this compound and its stock solutions?
For long-term stability, powdered this compound should be stored desiccated and protected from light at a temperature of -20°C, where it can remain stable for at least four years.[1] For shorter-term storage, 2–8 °C is also acceptable.[6] Stock solutions should be stored at -20°C. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the visual indicators of this compound precipitation or aggregation in my solution?
Signs of precipitation or aggregation include the appearance of a visible particulate, cloudiness, or a film on the walls of the storage container. Since this compound aggregates can sometimes be difficult to see, it is crucial to properly vortex and inspect solutions before use. Aggregation can be concentration-dependent; for instance, in aqueous solutions, it has a critical aggregation concentration of 23 µM.[4]
Q6: How do factors like pH and lipid composition influence this compound's behavior and aggregation in membrane experiments?
The interaction and aggregation of this compound are significantly influenced by the lipid environment. The peptide's ability to form higher-conductance channels (larger aggregates) is more probable in lipids prone to forming hexagonal HII-phases.[7] Furthermore, the charge of the lipid polar groups, which can be altered by pH, affects lipid packing and, consequently, the formation of this compound channels.[7] At neutral pH in certain lipid compositions, channels tend to be in lower conductance states, while at lower pH, where lipid headgroups are neutralized, higher conductance states are favored.[7]
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized in the table below. For optimal results, it is recommended to prepare a concentrated stock solution in one of these organic solvents before diluting it into an aqueous experimental buffer.
| Solvent | Solubility | Reference |
| Ethanol | 100 mg/mL | [6] |
| Methanol | 20 mg/mL | [6] |
| DMSO | ~10 mg/mL | [1] |
Troubleshooting Guides
Problem: My powdered this compound is not dissolving, even in a recommended organic solvent.
-
Answer: First, confirm that you are using a fresh, high-purity solvent, as contaminants can affect solubility. Ensure you are vortexing the solution vigorously. Gentle warming (to no more than 37°C) can sometimes aid dissolution, but be cautious as excessive heat can degrade the peptide. If solubility issues persist, consider preparing a more dilute stock solution. The physical form of the this compound (crystalline solid) may require sufficient mechanical agitation to break up.[1]
Problem: My experiment requires a final concentration of this compound in an aqueous buffer, but it precipitates upon dilution from the organic stock.
-
Answer: This is a common issue due to this compound's hydrophobicity. To mitigate this, add the this compound stock solution to the aqueous buffer drop-wise while continuously and vigorously vortexing. This helps to rapidly disperse the peptide and prevent localized high concentrations that favor aggregation. It is also beneficial to prepare the final solution immediately before use. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experimental system (e.g., lipid bilayer stability).
Problem: I do not observe any ion channel activity in my lipid bilayer experiments.
-
Answer: If you are confident your experimental setup is correct, the lack of activity could be due to several factors related to this compound itself:
-
Inactive Peptide: Ensure the this compound has been stored correctly and is within its expiry date. Improper storage can lead to degradation.
-
Aggregation: The peptide may have aggregated either in the stock solution or upon dilution. Try preparing a fresh stock solution and be meticulous during the dilution step.
-
Membrane Insertion Failure: The orientation and insertion of this compound are dependent on the lipid composition and hydration level.[8][9] In certain conditions, this compound may remain on the membrane surface rather than inserting to form a pore.[8] Consider if your lipid system is appropriate for this compound channel formation.
-
Problem: The channel conductance I'm measuring is highly variable and inconsistent between experiments.
-
Answer: Inconsistent channel activity can be a hallmark of uncontrolled this compound aggregation. This compound forms channels by the aggregation of several peptide monomers within the membrane.[2] If the peptide is already forming aggregates in solution before reaching the membrane, the stoichiometry and structure of the resulting channels can be heterogeneous. To improve consistency, ensure your stock solution is fully solubilized and monomeric. Prepare fresh dilutions for each experiment and standardize your dilution protocol to ensure reproducibility.
Experimental Protocols & Visualizations
Experimental Workflow: Preparing and Using this compound
Caption: Workflow for preparing and using this compound solutions.
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Materials:
-
This compound powder (e.g., Sigma-Aldrich A4665)
-
200-proof ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol to achieve the target concentration (e.g., for a 10 mg/mL stock, add 100 µL of ethanol to 1 mg of this compound).
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Dispense into single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Signaling Pathway: this compound Channel Formation in a Lipid Bilayer
Caption: Mechanism of this compound pore formation in a cell membrane.
Protocol 2: Perforated Patch-Clamp Using this compound
This protocol provides a general guideline for using this compound to achieve a perforated patch configuration, which allows for electrical access to the cell interior while leaving larger intracellular molecules undisturbed.
-
Prepare Pipette Solution:
-
Prepare your standard intracellular pipette solution.
-
Create a fresh stock solution of this compound in DMSO (e.g., 10 mg/mL).[1]
-
Add the this compound stock to the pipette solution to a final concentration of approximately 100-250 µg/mL. Vortex thoroughly. Note: This solution should be made fresh daily and kept on ice, protected from light.
-
-
Back-fill the Pipette:
-
To prevent this compound from interfering with seal formation, first fill the tip of the patch pipette (a few hundred microns) with this compound-free intracellular solution.
-
Carefully back-fill the rest of the pipette with the this compound-containing solution, ensuring no air bubbles are trapped.
-
-
Establish a Gigaohm Seal:
-
Approach the cell and form a high-resistance ( >1 GΩ) seal as you would for conventional whole-cell patch-clamping.
-
-
Monitor Perforation:
-
After establishing a seal, monitor the access resistance. Perforation will occur as this compound molecules diffuse to the pipette tip and form pores in the cell membrane patch.
-
This process can take several minutes (5-20 min). You will observe a gradual decrease in access resistance and the appearance of a capacitive transient.
-
The recording can begin once the access resistance has stabilized at a sufficiently low level (typically < 30 MΩ).
-
Logical Relationship: Troubleshooting this compound Solubility Issues
Caption: A troubleshooting workflow for this compound solubility problems.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic analysis of incorporation and aggregation in a membrane: application to the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamics and aggregation of the peptide ion channel this compound. Measurements using spin-labeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation of a peptide antibiotic this compound at the air-water interface and its influence on the viscoelasticity of phospholipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lipid packing stress and polypeptide aggregation: this compound channel probed by proton titration of lipid charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-alamethicin interactions influence this compound orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
factors affecting the lifetime of alamethicin channels
Welcome to the technical support center for researchers working with alamethicin channels. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist you in your experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during this compound channel experiments.
Q1: I am not observing any channel activity after adding this compound to my bilayer.
A1: Several factors could be preventing the observation of channel activity. Follow these troubleshooting steps:
-
Verify Bilayer Formation: Ensure a stable, thin bilayer has formed. A common method to check this is by monitoring the membrane capacitance. A stable capacitance reading in the expected range for your setup indicates a good bilayer. Unstable readings or values indicative of a thick lipid plug will prevent channel insertion.
-
This compound Concentration: The concentration of this compound is critical. If it's too low, the probability of channel formation is minimal. Try incrementally increasing the concentration in the cis chamber. Be aware that excessively high concentrations can lead to membrane instability. An equilibrium concentration of around 90 nM in the aqueous phase is a reported effective concentration.[1]
-
Applied Voltage: this compound channel formation is voltage-dependent.[2][3][4] A sufficiently high transmembrane potential is required to induce the insertion and aggregation of this compound monomers to form a pore.[5][6] Ensure you are applying a voltage that is above the threshold for channel formation, which can be influenced by lipid composition and peptide concentration.[2]
-
Patience is Key: It can take several minutes for this compound to insert into the membrane and form channels after being added to the chamber. Allow for sufficient incubation time.
-
Lipid Composition: The lipid environment affects this compound insertion and channel formation.[5][7] Very rigid or thick membranes may hinder peptide insertion.
Q2: My this compound channels are very short-lived (flickering or brief openings). How can I increase their lifetime?
A2: Short channel lifetimes, or "nonpersistent" channels, can be influenced by several experimental parameters.
-
Lipid Composition: Membrane fluidity plays a role in the stability of the channel aggregate.[5] Using lipids that promote a more fluid membrane might stabilize the open channel state. The composition of lipids, including their headgroups and acyl chains, can affect the energetics of channel formation and, consequently, their lifetime.[7]
-
Temperature: Lower temperatures can lead to the formation of "nonpersistent" channels with lifetimes of less than a minute.[8][9] Increasing the temperature may favor the formation of more stable, "persistent" channels.
-
This compound Analogs: Different isoforms of this compound have different kinetic properties. For instance, this compound Rf30 tends to form long-lasting persistent channels at all temperatures, whereas this compound Rf50 forms predominantly nonpersistent channels at low temperatures.[8][9]
-
Voltage: While voltage is required for channel formation, prolonged high voltages can lead to channel inactivation and breakup.[2] Experiment with different holding potentials to find an optimal balance between channel opening and stability.
Q3: The conductance levels of my channels are not well-defined or are very noisy.
A3: Noisy or ill-defined conductance levels can arise from several sources.
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Electrical Noise: Ensure your Faraday cage and grounding are effectively shielding the setup from external electrical noise.
-
Seal Quality: In patch-clamp experiments, a tight gigaohm seal is crucial for low-noise recordings. For planar lipid bilayers, the stability of the membrane and the absence of lipid plugs are important.
-
Data Acquisition Settings: Optimize your filter settings. A filter setting that is too high will introduce noise, while one that is too low may obscure fast channel gating events.
-
Environmental Vibrations: Use an anti-vibration table to minimize mechanical noise that can affect the stability of the bilayer.
-
Channel Dynamics: this compound channels inherently exhibit fluctuations in their open states, which can be attributed to the molecular dynamics of the peptide assembly.[10]
Factors Affecting this compound Channel Lifetime
The lifetime of this compound channels is influenced by a variety of factors. The following table summarizes the qualitative and quantitative effects of these parameters.
| Factor | Effect on Channel Lifetime | Quantitative Data/Observations |
| Voltage | Complex role: required for formation, but prolonged high voltage can cause inactivation and channel breakup.[2] | Dwell times are typically on the order of milliseconds.[4][11] |
| Lipid Composition | Membrane fluidity and lipid type affect channel stability. Lipids that favor nonlamellar phases (high curvature) increase the probability of higher conductance states.[7] Rate constants are highly sensitive to lipid composition.[5] | Channel burst duration is significantly different between DOPC and DOPE membranes.[7] |
| Temperature | Lower temperatures can lead to short-lived, "nonpersistent" channels.[8][9] | This compound Rf50 forms channels with lifetimes < 1 min at low temperatures.[8][9] |
| This compound Concentration | Higher concentrations favor channel formation.[5] | The threshold for voltage-induced inactivation is reduced with increasing peptide concentration.[2] |
| This compound Isoform | Different isoforms exhibit distinct kinetic properties. | This compound Rf30 forms long-lasting "persistent" channels, while Rf50 can form "nonpersistent" channels.[8][9] |
| Covalent Modification | Dimerization of this compound can dramatically increase channel lifetime. | The mean lifetime of dimerized this compound channels can be ~100 times longer than that of monomeric channels.[6] |
Experimental Protocols
Protocol 1: Black Lipid Membrane (BLM) Formation for this compound Recording
This protocol outlines the "painting" method for forming a BLM.
Materials:
-
Teflon chamber with a small aperture (e.g., 100-250 µm) separating two aqueous compartments (cis and trans).
-
Lipid solution (e.g., DPhPC in n-decane).
-
Aqueous buffer solution (e.g., 1 M KCl, buffered with HEPES).
-
This compound stock solution.
-
Ag/AgCl electrodes.
-
Low-noise current amplifier and data acquisition system.
Procedure:
-
Chamber Preparation: Thoroughly clean the Teflon chamber to remove any contaminants.
-
Pre-painting the Aperture: Apply a small amount of the lipid solution to the aperture and allow the solvent to evaporate. This helps in the formation of a stable bilayer.
-
Filling the Chambers: Fill both the cis and trans compartments with the buffer solution, ensuring the liquid level is above the aperture.
-
Electrode Placement: Place the Ag/AgCl electrodes in each chamber.
-
Membrane Painting:
-
Dip a small brush or a glass rod with a fire-polished tip into the lipid solution.
-
Gently "paint" the lipid solution across the aperture.
-
Initially, a thick film will form. Over time, the solvent will dissolve into the aqueous phase and the lipids will thin down to form a bilayer.
-
-
Monitoring Formation: Monitor the membrane capacitance. A gradual increase to a stable plateau value is indicative of bilayer formation.
-
This compound Addition: Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber and stir gently.
-
Recording: Apply a holding potential across the membrane and record the current to observe single-channel events.
Protocol 2: Single-Channel Data Analysis
-
Data Acquisition: Record the current traces at a suitable sampling rate (e.g., 10-50 kHz) and apply a low-pass filter to reduce high-frequency noise.
-
Event Detection: Use threshold-based or more advanced algorithms to detect channel openings and closings.
-
Amplitude Histogram: Create an all-points histogram of the current data. The peaks in the histogram correspond to the closed state and the different open conductance levels of the channel.
-
Dwell Time Analysis: Measure the duration of each open and closed event.
-
Dwell Time Histograms: Create histograms of the open and closed dwell times. These can often be fitted with exponential functions to determine the mean open and closed times of the channel.
-
Current-Voltage (I-V) Relationship: If recordings are performed at different holding potentials, plot the single-channel current amplitude as a function of voltage to determine the single-channel conductance.
Diagrams
Caption: this compound channel formation pathway.
Caption: Troubleshooting workflow for no channel activity.
References
- 1. Pore formation in lipid membranes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound channel inactivation caused by voltage-driven flux of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-dependent conductance induced by this compound-phospholipid conjugates in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calvin Digital Commons - Summer Research: Investigating this compound Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 5. Kinetics and stability of this compound conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. Two classes of this compound transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Alamethicin Oligomeric State Control: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with alamethicin channels. Our goal is to help you effectively control and characterize the oligomeric state of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the multiple conductance states of this compound?
This compound peptides self-assemble into transmembrane channels, often described by the "barrel-stave" model. In this model, multiple this compound helices (the staves) form a bundle that creates a central pore for ion passage. The different conductance levels observed are due to the transient changes in the number of this compound molecules that form this helix bundle. Each conductance level corresponds to a distinct oligomeric state with a different pore size, and these levels are not simple multiples of a unit conductance.[1][2]
Q2: What are the primary factors that influence the oligomeric state of this compound channels?
The equilibrium between different oligomeric states is dynamic and can be influenced by several experimental parameters:
-
Voltage: A positive voltage applied to the cis side (the side of this compound addition) promotes the insertion of this compound monomers into the membrane and the formation of channels.[1][3][4] The magnitude of the applied voltage can influence the probability of observing higher conductance states.
-
Peptide Concentration: Higher concentrations of this compound in the membrane lead to a greater likelihood of forming higher-order oligomers.[5][6] However, it's important to note that the ion-conductive form of this compound may represent only a minor fraction of the total membrane-bound peptide.[7]
-
Lipid Composition: The properties of the lipid bilayer significantly impact channel formation and stability. This includes:
-
Lipid Headgroup: The charge of the lipid headgroups can alter the local ion concentration near the channel entrance and influence conductance.[8][9]
-
Acyl Chain Length and Saturation: this compound incorporation is favored in thinner membranes and those with saturated acyl chains.[10]
-
Membrane Curvature: Lipids that favor inverted hexagonal phases (higher curvature) can increase the probability of higher conductance states.
-
Lipid Fluidity: The fluidity of the membrane is thought to play a role in the kinetics of channel formation.[5]
-
-
pH: The pH of the bathing solution can affect the charge state of the glutamic acid residue (Glu18) in this compound, which in turn can influence channel stability and the duration of open states.[1][11]
-
Temperature: Temperature can affect the fluidity of the lipid membrane and the kinetics of channel formation and dissociation.[5][12]
Q3: How can I stabilize a specific oligomeric state for more detailed study?
The transient nature of this compound's conductance states can complicate analysis. To overcome this, you can use covalently linked this compound dimers. By linking two this compound molecules at their N-termini (e.g., with a disulfide bond), you can stabilize channels formed by an even number of helices.[1] This approach significantly increases the open-state duration (by up to 100 times), allowing for more stable recordings and detailed characterization of the current-voltage (I-V) relationship of a single, stable oligomeric channel.[1]
Troubleshooting Guide
Issue 1: I am not observing any channel activity after adding this compound.
-
Is the voltage polarity correct? this compound channels are voltage-gated and typically require a positive potential on the cis side (the side of peptide addition) to open.[1]
-
Is the this compound concentration sufficient? Below a certain critical peptide-to-lipid ratio, this compound may adsorb to the membrane surface without forming transmembrane channels.[3] Try incrementally increasing the this compound concentration.
-
Is the lipid bilayer stable? Ensure your planar lipid bilayer is stable and has a high electrical resistance (typically >1 GΩ) before adding this compound. Bilayer instability can prevent channel formation.
-
Is your recording solution appropriate? High ionic strength solutions (e.g., 1 M KCl) are typically used to ensure measurable currents.[2][13]
Issue 2: The observed conductance levels are not discrete and well-defined.
-
Is there noise in your recording setup? Electrical noise (e.g., 50/60 Hz noise from power lines) can obscure small conductance changes.[13] Ensure proper grounding and shielding of your setup.
-
Are you experiencing rapid, unresolved fluctuations? this compound gating can be very fast.[14] You may need to increase the sampling rate and bandwidth of your data acquisition system to resolve individual conductance levels.
-
Could multiple channels be active simultaneously? At higher this compound concentrations, you may be observing the overlapping activity of multiple channels. Try reducing the peptide concentration to isolate single-channel events.
Issue 3: The channel lifetimes are very short and unstable.
-
Consider the lipid composition. The stability of this compound channels is sensitive to the lipid environment.[5] For example, shorter channel bursts are observed in DOPC bilayers compared to DOPE bilayers. You may need to experiment with different lipid compositions to find one that enhances channel stability.
-
Check the pH of your solution. The ionization state of Glu18 can influence channel stability.[1] Experimenting with different pH values may help to prolong channel lifetimes.
-
Are you using a suitable this compound isoform? Different isoforms of this compound (e.g., Rf30 vs. Rf50) can exhibit different channel kinetics and stability. For instance, this compound Rf30 tends to form more long-lasting, persistent channels.[12]
-
For maximum stability, consider using a covalent dimer. As mentioned in the FAQs, covalently linking this compound monomers is a highly effective method for stabilizing a particular oligomeric state and dramatically increasing its lifetime.[1]
Issue 4: I see "reversed" channel activity at negative potentials.
Under certain conditions (e.g., below room temperature), it is possible for a pre-formed this compound channel to remain open even after the voltage polarity is reversed.[13] These "reversed" channels can be useful for studying isolated channel aggregates without the complication of new channels forming.[13] However, if this is not the intended observation, ensure your experimental temperature and conditions are consistent.
Quantitative Data Summary
The conductance of this compound channels is dependent on the number of monomers in the oligomer and the experimental conditions. Below are tables summarizing reported conductance values.
Table 1: Conductance of this compound Monomer Channels at +200 mV in 1 M KCl.
| Conductance Level | Conductance at pH 6.9 (nS) | Conductance at pH 3.5 (nS) | Probable Number of Monomers |
| Level 1 | ~1.0 | ~1.2 | 6 |
| Level 2 | ~2.5 | ~2.8 | 7 |
| Level 3 | ~4.5 | ~4.8 | 8 |
| Level 4 | ~6.5 | ~6.8 | 9 |
| Level 5 | ~8.5 | Not prominent | 10 |
| Level 6 | ~10.5 | Not prominent | 11 |
Data adapted from single-channel recordings. The number of monomers is inferred from molecular dynamics simulations and experimental data.[1][15]
Table 2: Calculated Conductance and Pore Radii for Different Oligomeric States.
| Oligomeric State | Calculated Conductance (pS in 1 M KCl) | Inferred Pore Radius (Å) |
| Hexamer (6 monomers) | 18 | ~1.6 (at Gln7) |
| Heptamer (7 monomers) | 195 | - |
| Octamer (8 monomers) | 1270 | - |
| Level 1 | - | 6.3 |
| Level 2 | - | 10.3 |
| Level 3 | - | 11.4 |
Calculated conductance values are from molecular dynamics simulations.[15] Inferred pore radii are from polymer exclusion experiments and simulations.[15][16]
Table 3: Influence of Lipid Headgroup on this compound Conductance (Level L0 and L1) in NaCl solutions.
| Lipid | Property | Effect on Conductance |
| DOPE | Neutral | Baseline conductance. |
| DOPS | Negatively Charged | Increased conductance at lower salt concentrations due to redistribution of ions near the channel.[8][9] |
Experimental Protocols
Protocol 1: Reconstitution of this compound into a Planar Lipid Bilayer
This protocol describes the formation of a solvent-containing planar lipid bilayer and the subsequent incorporation of this compound for single-channel recording.
Materials:
-
Lipid solution (e.g., 25 mg/ml diphytanoyl phosphatidylcholine in n-decane).
-
This compound stock solution (e.g., 10 µg/ml in ethanol).
-
Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.0).
-
Planar lipid bilayer setup with two chambers (cis and trans) separated by a partition with a small aperture (100-200 µm).
-
Ag/AgCl electrodes.
-
Voltage-clamp amplifier and data acquisition system.
Procedure:
-
Prepare the Bilayer Setup: Fill both the cis and trans chambers with the aqueous buffer solution, ensuring the liquid level is below the aperture.
-
Form the Bilayer: Using a fine brush or glass rod, "paint" the lipid solution across the aperture in the partition. A stable bilayer should form, which can be monitored by measuring its capacitance and resistance. A stable membrane will appear optically black and have a resistance >1 GΩ.
-
Incorporate this compound: Add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired final concentration (e.g., 1-5 nM).[2] Stir gently to ensure mixing.
-
Apply Voltage and Record:
-
Connect the Ag/AgCl electrodes to the amplifier, with the cis chamber connected to the headstage and the trans chamber grounded.
-
Apply a positive holding potential to the cis chamber (e.g., +100 to +200 mV) to induce channel formation.[2][14]
-
Record the resulting ion currents. You should observe step-like increases in current corresponding to the opening and closing of this compound channels.
-
-
Data Analysis: Analyze the recorded current traces to determine the conductance levels, open and closed lifetimes, and other kinetic properties of the channels. All-points histograms are useful for identifying the discrete conductance states.[14]
Protocol 2: Characterization using Voltage-Clamp Protocols
Once this compound channels are incorporated, various voltage-clamp protocols can be used to characterize their behavior.
A. Current-Voltage (I-V) Relationship:
-
Objective: To determine the conductance and rectification properties of a specific oligomeric state.
-
Protocol:
-
Wait for a stable, open channel of the desired conductance level.
-
Apply a rapid voltage ramp (e.g., from -150 mV to +150 mV over 100 ms) during the open state.
-
Record the corresponding current.
-
Plot the current as a function of voltage to obtain the I-V curve. This is most effective with stabilized channels, such as covalent dimers, due to their long open times.[1]
-
B. Voltage-Dependence of Gating:
-
Objective: To determine how the probability of channel opening is affected by voltage.
-
Protocol:
-
Apply a series of voltage steps of increasing magnitude (e.g., from +50 mV to +200 mV in 20 mV increments).
-
At each voltage, record the channel activity for a set duration.
-
Analyze the recordings to determine the open probability (the fraction of time the channel is in an open state) at each voltage.
-
Plot the open probability as a function of voltage.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to controlling the oligomeric state of this compound.
Caption: The barrel-stave model of an this compound channel.
Caption: Experimental workflow for this compound channel studies.
Caption: Factors influencing the this compound oligomeric state.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-alamethicin interactions influence this compound orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-dependent conductance for this compound in phospholipid vesicles. A test for the mechanism of gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and stability of this compound conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound incorporation in lipid bilayers: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound channel conductance modified by lipid charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An this compound channel in a lipid bilayer: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two classes of this compound transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Conformational study of a synthetic analogue of this compound. Influence of the conformation on ion-channel lifetimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probing this compound channels with water-soluble polymers. Effect on conductance of channel states - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Membrane Disruption: Alamethicin vs. Melittin
A deep dive into the distinct pore-forming mechanisms of two potent membrane-active peptides, supported by quantitative data and detailed experimental methodologies.
In the realm of membrane-active peptides, alamethicin and melittin stand out for their potent abilities to disrupt cellular integrity. While both peptides ultimately lead to membrane permeabilization, their underlying mechanisms of action are fundamentally different. This guide provides a comprehensive comparison of the barrel-stave mechanism of this compound and the more complex, concentration-dependent toroidal pore and carpet-like mechanisms of melittin. This analysis is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these peptides' interactions with lipid bilayers.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Melittin |
| Primary Mechanism | Barrel-Stave Pore Formation | Toroidal Pore Formation, Carpet-Like Disruption |
| Pore Structure | Well-defined, protein-lined channel | Lipid-lined pore, less defined structure |
| Lipid Involvement in Pore | Lipids form the membrane matrix around the pore | Lipid head groups are incorporated into the pore lining |
| Concentration Dependence | Forms multi-conductance channels with varying numbers of monomers | Mechanism is highly concentration-dependent, from transient pores to complete micellization |
| Peptide Orientation in Pore | Transmembrane, perpendicular to the membrane surface | Can be perpendicular or parallel to the membrane surface depending on the stage of the process |
Delving into the Mechanisms of Membrane Disruption
The mode of action for these peptides is critically dependent on their structure and interaction with the lipid membrane. This compound, a fungal antibiotic, is a classic example of the "barrel-stave" model.[1][2][3] In contrast, melittin, the principal toxic component of bee venom, exhibits a more multifaceted mechanism of action.[4][5]
This compound: The Orderly Barrel-Stave Pore
The "barrel-stave" model of this compound action involves a well-orchestrated series of events:
-
Monomer Adsorption and Insertion: this compound monomers initially adsorb onto the surface of the lipid bilayer.[6] Upon reaching a critical concentration, these helical peptides insert into the membrane.[6][7]
-
Aggregation and Pore Formation: Once inserted, the monomers aggregate in a circular fashion, much like the staves of a barrel.[1][8] The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while their hydrophilic surfaces face inward, forming a water-filled channel.[9][10]
-
Variable Conductance: The size of the this compound pore, and thus its ion conductance, can vary depending on the number of monomers (from 3 to 12) that make up the "barrel".[7][8] This results in discrete, multi-level conductance states that are a hallmark of this compound channels.
The barrel-stave model is characterized by a clear demarcation between the peptide pore and the surrounding lipid bilayer.[10]
Melittin: The Dynamic Toroidal Pore and Carpet-Like Disruption
Melittin's interaction with the membrane is more complex and highly dependent on the peptide-to-lipid ratio.[5][11][12] At lower concentrations, it can induce transient pores, but at concentrations relevant to its antimicrobial activity, it primarily forms "toroidal" or "wormhole" pores.[13][14][15]
Toroidal Pore Formation:
-
Surface Binding: Melittin monomers first bind to the membrane surface, lying parallel to it.[13][16]
-
Membrane Bending and Pore Creation: As the concentration of melittin on the surface increases, it induces significant tension and causes the lipid bilayer to bend and curve back on itself.[2][14] This creates a pore where the inner lining is composed of both melittin peptides and the head groups of the lipid molecules.[9][14][16] This continuous bending of the monolayer is a key feature that distinguishes the toroidal pore from the barrel-stave model.[16]
Carpet-Like Mechanism:
At very high concentrations, melittin can act like a detergent.[17] In this "carpet-like" model, the peptides accumulate on the membrane surface, forming a "carpet" that eventually disrupts the bilayer integrity, leading to the formation of micelles and complete membrane dissolution.[9][18]
Quantitative Comparison of this compound and Melittin
The following table summarizes key quantitative parameters related to the membrane-disrupting activities of this compound and melittin.
| Parameter | This compound | Melittin |
| Pore Diameter | ~1.8 nm (for a typical pore)[9] | 3.5 - 4.5 nm[19] |
| Number of Monomers per Pore | 3 - 12[7][8] | 4 - 8 (can be larger)[15][19][20] |
| Peptide-to-Lipid Ratio for Activity | Critical P/L of ~1/40 for insertion[6] | Total leakage at P/L of 1:20 to 1:100[5] |
| Pore Formation Time | Rapid, voltage-dependent channel formation[8] | Can be transient or stable depending on concentration[13][14][21] |
Visualizing the Mechanisms
To further illustrate the distinct mechanisms of this compound and melittin, the following diagrams are provided.
Caption: this compound's barrel-stave pore formation mechanism.
References
- 1. The barrel-stave model as applied to this compound and its analogs reevaluated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melittin - Wikipedia [en.wikipedia.org]
- 5. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound insertion into lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of this compound with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of channel formation by this compound as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperative antimicrobial action of melittin on lipid membranes: A coarse-grained molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Melittin Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Process of inducing pores in membranes by melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Melittin can permeabilize membranes via large transient pores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of toroidal pore and oligomerization by melittin using transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. How Does Melittin Permeabilize Membranes? - PMC [pmc.ncbi.nlm.nih.gov]
structural comparison of alamethicin and other peptaibols
A Comparative Guide for Researchers and Drug Development Professionals
Peptaibols, a class of fungal-derived peptides, have garnered significant interest in the scientific community for their potent antimicrobial and ion channel-forming activities. Their unique structural features, characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol, contribute to their distinct helical conformations and membrane-disrupting capabilities. This guide provides a detailed structural comparison of alamethicin, the most extensively studied peptaibol, with other notable members of this family, including ampullosporin A, antiamoebin I, zervamicin IIA, and trichogin GA IV. The information presented herein is supported by experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Quantitative Structural Comparison of Peptaibols
The structural diversity within the peptaibol family, even among peptides of similar length, is a key determinant of their biological activity. The following table summarizes key quantitative structural parameters for this compound and other selected peptaibols, offering a clear comparison of their defining features.
| Feature | This compound F50/7 | Ampullosporin A | Antiamoebin I | Zervamicin IIA (analog) | Trichogin GA IV |
| Number of Residues | 20 | 15 | 16 | 16 | 11 |
| Amino Acid Sequence | Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Phl | Ac-Trp-Ala-Aib-Aib-Leu-Aib-Gln-Aib-Aib-Aib-Gln-Leu-Aib-Gln-Leuol | Ac-Phe-Aib-Aib-Aib-Iva-Gly-Leu-Aib-Aib-Hyp-Gln-Iva-Hyp-Aib-Pro-Phol | Ac-Leu-Ile-Gln-Iva-Ile-Thr-Aib-Leu-Aib-Hyp-Gln-Aib-Hyp-Aib-Pro-Phol | nOct-Aib-Gly-Leu-Aib-Gly-Gly-Leu-Aib-Gly-Ile-Leuol |
| Predominant Secondary Structure | α-helix[1] | Bent α-helix | Bent helix | Bent α/310-helix | Mixed 310/α-helix |
| Helix Length (Å) | ~30[1] | ~23 | Not specified | ~26 | Not specified |
| Presence of Proline/Hydroxyproline | Yes (Pro at pos 2 and 14) | No | Yes (Hyp at pos 10 and 13, Pro at pos 15) | Yes (Hyp at pos 10 and 13, Pro at pos 15) | No |
| Bending Angle | ~25°-35° (around Pro14) | Significantly bent (angle not specified) | Deep bend | ~20°-40° (around Hyp10) | Not applicable |
| Amphipathicity | Highly amphipathic | Amphipathic | Amphipathic | Amphipathic | Amphipathic |
Experimental Protocols
The structural elucidation of peptaibols relies on a combination of high-resolution analytical techniques. The following are detailed methodologies for the key experiments cited in the structural determination of these complex peptides.
X-ray Crystallography for Peptaibol Structure Determination
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state.
Methodology:
-
Crystallization:
-
Purified peptaibol is dissolved in a suitable solvent, often a mixture of organic solvents like methanol or ethanol and water, to a concentration of 5-20 mg/mL.
-
Crystallization is typically achieved using the vapor diffusion method (hanging or sitting drop). A small drop of the peptaibol solution is mixed with a crystallization screening solution and allowed to equilibrate against a larger reservoir of the screening solution.
-
Screening solutions often contain precipitants such as polyethylene glycol (PEG), salts (e.g., ammonium sulfate), and various buffers to explore a wide range of crystallization conditions.
-
Crystals suitable for diffraction are typically grown over several days to weeks at a constant temperature.
-
-
Data Collection:
-
A single, high-quality crystal is mounted on a goniometer and cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
A complete dataset is collected by rotating the crystal and recording diffraction patterns at different orientations.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using methods such as direct methods, molecular replacement (if a homologous structure is available), or anomalous dispersion from heavy atoms.
-
An initial electron density map is generated, into which an atomic model of the peptaibol is built.
-
The model is refined against the experimental data to improve the fit and geometric parameters, resulting in the final three-dimensional structure.
-
NMR Spectroscopy for Peptaibol Structure Determination in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, providing insights into their native conformations.
Methodology:
-
Sample Preparation:
-
A 1-5 mM solution of the peptaibol is prepared in a suitable deuterated solvent (e.g., methanol-d4, chloroform-d, or a mixture with water-d2).
-
A small amount of a reference compound, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
-
NMR Data Acquisition:
-
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.
-
1D ¹H NMR: Provides initial information about the number and types of protons in the molecule.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system through scalar couplings.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. This is the primary experiment for determining the 3D structure.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through three bonds.
-
For more complex structures or to resolve ambiguity, 3D NMR experiments and isotopic labeling (¹³C, ¹⁵N) may be employed.
-
-
Structure Calculation:
-
The NMR spectra are processed, and the resonances are assigned to specific protons in the peptaibol sequence.
-
NOE cross-peaks are integrated to derive a set of inter-proton distance restraints.
-
Dihedral angle restraints can be obtained from coupling constants measured in 1D or 2D spectra.
-
These experimental restraints are used as input for molecular dynamics or distance geometry algorithms to calculate a family of structures consistent with the NMR data.
-
The resulting family of structures is then refined and validated to produce a final representative 3D structure.
-
Mass Spectrometry for Peptaibol Sequencing
Mass spectrometry is a fundamental tool for determining the primary amino acid sequence of peptaibols.
Methodology:
-
Sample Preparation and Ionization:
-
The purified peptaibol sample is dissolved in a suitable solvent, often a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
The sample is introduced into the mass spectrometer using an ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
-
MS and MS/MS Analysis:
-
MS (Mass Spectrometry): The initial mass spectrum provides the molecular weight of the intact peptaibol.
-
MS/MS (Tandem Mass Spectrometry): The molecular ion of the peptaibol is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods.
-
The resulting fragment ions are then mass-analyzed to produce an MS/MS spectrum.
-
-
Sequence Determination (De Novo Sequencing):
-
The MS/MS spectrum contains a series of fragment ions (typically b- and y-ions) that differ by the mass of a single amino acid residue.
-
By analyzing the mass differences between adjacent peaks in the fragment ion series, the amino acid sequence can be deduced from the C-terminus (y-ions) or the N-terminus (b-ions).
-
The presence of the Aib residue is often confirmed by a characteristic mass difference of 85.06 Da.
-
Visualizing Peptaibol Structures and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the general structural features of peptaibols and a typical experimental workflow for their structural elucidation.
Caption: General structural features of peptaibols and key variations among different members.
Caption: Workflow for the structural elucidation of peptaibols using key experimental techniques.
References
A Comparative Guide to the Functional Differences of Alamethicin Isoforms
For Researchers, Scientists, and Drug Development Professionals
Alamethicin, a channel-forming peptaibol antibiotic produced by the fungus Trichoderma viride, has been a subject of extensive research due to its ability to form voltage-gated ion channels in lipid membranes. It exists as a microheterogeneous mixture of isoforms, primarily categorized into the neutral F50 and acidic F30 groups. Understanding the functional distinctions between these isoforms is crucial for researchers leveraging this compound as a model for ion channel studies and for professionals exploring its therapeutic potential. This guide provides an objective comparison of this compound F50 and F30 isoforms, supported by experimental data and detailed methodologies.
Core Structural and Functional Distinctions
The primary difference between the major isoforms of the F50 and F30 series lies in a single amino acid residue at position 17 (or 18 in some literature). In the F50 isoforms, this position is occupied by a neutral glutamine (Gln), whereas in the F30 isoforms, it is an acidic glutamic acid (Glu)[1]. This seemingly minor substitution results in a net charge difference, with F50 being neutral and F30 being acidic at neutral pH, leading to significant variations in their channel-forming properties and interaction with lipid membranes.
Commercially available this compound is often a mixture dominated by F50 isoforms with trace amounts of F30 peptides[1]. The nomenclature "F30" and "F50" originates from the retention factors (Rf) of these peptide groups on thin-layer chromatography (TLC) plates[1].
Quantitative Comparison of Channel Properties
The functional differences between this compound F30 and F50 are most evident in their single-channel electrical properties. The acidic nature of the F30 isoform contributes to more stable and long-lasting ion channels compared to the neutral F50 isoform, particularly at lower temperatures.
| Property | This compound F30 Isoforms | This compound F50 Isoforms | Experimental Conditions |
| Channel Lifetime | Long-lasting ("persistent") at all temperatures[2] | Mostly short-lived ("nonpersistent") at low temperatures (< 1 min); become persistent at room temperature[2] | Planar lipid bilayer, voltage-clamp |
| Channel Stability | Higher | Lower, especially at low temperatures | Inferred from channel lifetime measurements |
| Voltage-Dependent Gating | Forms channels at positive applied voltage[3][4] | Forms channels at positive applied voltage[5] | Planar lipid bilayer, voltage-clamp |
| Single-Channel Conductance | Multiple discrete conductance levels[3] | Multiple discrete conductance levels[2] | 1 M KCl, pH 6.9, +200 mV[3] |
| Ion Selectivity | Moderately selective for monovalent cations[6] | Can exhibit cation or anion selectivity depending on conditions | Dependent on ionic strength and fixed charges on the peptide |
| Diffusion in Membrane | Slower (time constant ~2.2-3.2 hr)[7] | Faster (time constant ~0.25 hr)[7] | Dipalmitoyl phosphatidylcholine bilayers |
Experimental Methodologies
Detailed protocols for key experiments are provided below to enable researchers to investigate and compare the functional properties of this compound isoforms.
Planar Lipid Bilayer Electrophysiology
This technique is fundamental for characterizing the ion channel properties of this compound isoforms at the single-molecule level.
Objective: To form a planar lipid bilayer and record the single-channel currents of reconstituted this compound isoforms under voltage-clamp conditions.
Materials:
-
This compound F30 and F50 stock solutions (e.g., in ethanol)
-
Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 5 mM HEPES, pH 7.0)
-
Planar lipid bilayer setup (Teflon cup with a small aperture, Ag/AgCl electrodes, headstage, amplifier, data acquisition system)
-
Magnetic stirrer
Protocol:
-
Chamber Setup: Assemble the two chambers of the bilayer setup, separated by a thin Teflon film containing a small aperture (50-250 µm). Fill both chambers with the electrolyte solution.
-
Bilayer Formation: "Paint" the lipid solution across the aperture using a small brush or glass rod. The lipid film will spontaneously thin to form a bilayer, which can be monitored by measuring the membrane capacitance.
-
This compound Incorporation: Add a small aliquot of the this compound stock solution to one chamber (the cis side) while stirring gently. The peptide will spontaneously insert into the bilayer.
-
Voltage Clamping: Apply a transmembrane voltage using the Ag/AgCl electrodes and the voltage-clamp amplifier.
-
Data Acquisition: Record the resulting ion currents. Single-channel events will appear as discrete steps in the current trace.
-
Data Analysis: Analyze the recordings to determine single-channel conductance, open and closed lifetimes, and open probability.
-
Comparison: Repeat the experiment with the other this compound isoform under identical conditions to compare their channel properties.
Tryptophan Fluorescence Quenching Assay
This assay is used to study the interaction and partitioning of this compound isoforms with lipid vesicles. This compound contains no tryptophan residues, so a fluorescently labeled analog would be required, or a dye-leakage assay from liposomes can be used as an alternative to assess membrane-perturbing activity. Below is a protocol for a dye leakage (quenching-release) assay.
Objective: To quantify the membrane-perturbing activity of this compound isoforms by measuring the leakage of a fluorescent dye from lipid vesicles.
Materials:
-
This compound F30 and F50 solutions
-
Large Unilamellar Vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
Buffer solution (e.g., HEPES buffer)
-
Spectrofluorometer
-
Triton X-100 (for 100% leakage control)
Protocol:
-
Vesicle Preparation: Prepare LUVs containing a self-quenching concentration of a fluorescent dye like calcein. Remove unencapsulated dye by size-exclusion chromatography.
-
Fluorescence Measurement Setup: Place a diluted suspension of the LUVs in a cuvette in the spectrofluorometer. Set the excitation and emission wavelengths appropriate for the dye.
-
Baseline Reading: Record the baseline fluorescence (F₀).
-
Peptide Addition: Add a known concentration of the this compound isoform to the cuvette and mix.
-
Time-course Measurement: Monitor the increase in fluorescence intensity (F) over time as the peptide disrupts the vesicle membrane, causing the dye to leak out and become de-quenched.
-
Maximum Leakage: At the end of the experiment, add Triton X-100 to completely lyse the vesicles and record the maximum fluorescence (F_max).
-
Data Analysis: Calculate the percentage of dye leakage at a given time point using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100.
-
Isoform Comparison: Compare the rate and extent of dye leakage induced by F30 and F50 isoforms to assess their relative membrane-perturbing activities.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique provides information on the secondary structure and orientation of this compound isoforms within a lipid bilayer.
Objective: To determine the secondary structure and orientation of this compound F30 and F50 in a supported lipid bilayer.
Materials:
-
This compound F30 and F50 solutions
-
Lipid solution for forming a supported bilayer (e.g., DMPC in chloroform)
-
ATR-FTIR spectrometer with a germanium or zinc selenide internal reflection element (IRE)
-
Polarizer
Protocol:
-
Sample Preparation: Prepare a hydrated film of the this compound isoform and lipid on the ATR crystal. This can be done by co-dissolving the peptide and lipid in an organic solvent, depositing the mixture onto the crystal, and then evaporating the solvent. The lipid-peptide film is then hydrated with buffer.
-
FTIR Spectra Acquisition: Record the FTIR spectra of the hydrated film. The amide I band (1600-1700 cm⁻¹) is particularly informative for secondary structure analysis.
-
Polarized Measurements: For orientation studies, place a polarizer in the infrared beam and record spectra with the polarization parallel and perpendicular to the plane of incidence.
-
Data Analysis:
-
Secondary Structure: Analyze the shape and position of the amide I band to determine the proportions of α-helix, β-sheet, and random coil structures.
-
Orientation: Calculate the dichroic ratio (R = A_parallel / A_perpendicular) of the amide I band. This ratio can be used to determine the average tilt angle of the helical peptide with respect to the membrane normal.
-
-
Isoform Comparison: Compare the secondary structure content and orientation of F30 and F50 to understand how the single amino acid difference affects their conformation and insertion into the membrane.
Visualizing Functional Differences and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound isoforms.
Caption: Experimental workflow for comparing this compound isoforms.
Caption: The barrel-stave model of this compound channel formation.
References
- 1. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two classes of this compound transmembrane channels: molecular models from single-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channels of this compound Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion channels of this compound dimer N-terminally linked by disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-dependent conductance induced by this compound-phospholipid conjugates in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the molecular dynamics of this compound using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution and diffusion of this compound in a lecithin/water model membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Barrel-Stave Model for Alamethicin Pores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the barrel-stave model for alamethicin pores with the alternative toroidal model. It presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying concepts and workflows. This information is intended to assist researchers in understanding the evidence supporting the barrel-stave model for this compound and in designing experiments to further investigate peptide-membrane interactions.
Introduction to Pore-Forming Models
Antimicrobial peptides (AMPs) and other pore-forming molecules can disrupt cell membranes by creating channels or pores, leading to cell death. Two primary models describe the architecture of these pores: the barrel-stave model and the toroidal model.
-
Barrel-Stave Model: In this model, the peptide monomers insert into the membrane and aggregate to form a circular, stave-like structure that lines the pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces form the interior of the water-filled channel. This compound is the classic example of a peptide believed to form pores via this mechanism.[1][2][3]
-
Toroidal Model: In the toroidal model, the pore is lined by both the peptides and the lipid headgroups of the membrane. The lipid bilayer bends inward, creating a continuous curve from the outer to the inner leaflet, forming a "wormhole" structure. This model is often associated with peptides like magainin and melittin.[2][4]
Quantitative Comparison of Pore Models for this compound
Experimental evidence strongly supports the barrel-stave model for this compound pores. The following table summarizes key quantitative data from various experimental techniques that differentiate the two models.
| Parameter | Barrel-Stave Model (this compound) | Toroidal Model (e.g., Magainin) | Experimental Technique |
| Pore Composition | Lined exclusively by peptide monomers. | Lined by both peptide monomers and lipid headgroups. | X-ray Diffraction, Neutron Scattering |
| Pore Diameter (Inner) | ~1.8 - 2.6 nm | ~3.0 - 8.0 nm | Neutron Scattering[5] |
| Number of Monomers | 8-11 monomers per pore | Variable, often 6-12 monomers | X-ray Diffraction[6][7], Single-Channel Conductance |
| Lipid Bilayer Disruption | Minimal disruption to the surrounding bilayer. | Significant local thinning and curvature of the bilayer. | X-ray Scattering, MD Simulations |
| Peptide Orientation | α-helices oriented perpendicular to the membrane surface. | α-helices can be tilted or associated with the lipid headgroup region. | Oriented Circular Dichroism[8] |
| Single-Channel Conductance | Discrete, well-defined conductance levels corresponding to the number of monomers. | More variable and less discrete conductance states. | Single-Channel Conductance Recordings[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key techniques used to study this compound pores.
Oriented Circular Dichroism (OCD)
Objective: To determine the orientation of this compound helices within the lipid bilayer.
Methodology:
-
Sample Preparation:
-
Co-dissolve this compound and lipids (e.g., POPC) in an organic solvent (e.g., chloroform/methanol).[11]
-
Deposit a thin, uniform film of the mixture onto a quartz slide.
-
Dry the film under vacuum to remove the solvent.
-
Hydrate the lipid-peptide film in a chamber with controlled humidity to form aligned multilayers.[11]
-
-
Data Acquisition:
-
Mount the sample in a circular dichroism spectrometer.
-
Record CD spectra with the incident light beam oriented both perpendicular and parallel to the plane of the lipid bilayers.[12]
-
-
Data Analysis:
-
The shape of the CD spectrum is highly dependent on the orientation of the α-helices relative to the incident light.
-
A spectrum characteristic of α-helices oriented perpendicular to the membrane surface (with the helical axis parallel to the light beam) provides strong evidence for the inserted state required by the barrel-stave model.[8]
-
Neutron Scattering
Objective: To determine the size and structure of this compound pores.
Methodology:
-
Sample Preparation:
-
Data Acquisition:
-
Mount the sample in a neutron scattering instrument.
-
Collect scattering data with the neutron beam parallel to the plane of the membrane (in-plane scattering).[13]
-
-
Data Analysis:
-
The scattering pattern provides information about the size and shape of the pores.
-
By fitting the data to theoretical models, the inner and outer diameters of the pore can be determined, as well as the number of this compound monomers per pore.[5] The use of D₂O highlights the water-filled core of the pore.[13]
-
X-ray Diffraction
Objective: To obtain a high-resolution structure of the this compound pore.
Methodology:
-
Sample Preparation:
-
Data Acquisition:
-
Mount the sample in an X-ray diffractometer, often at a synchrotron source for high intensity.
-
Collect diffraction data at multiple wavelengths, especially if using anomalously scattering atoms.[6]
-
-
Data Analysis:
Molecular Dynamics (MD) Simulations
Objective: To simulate the behavior of this compound peptides in a lipid bilayer at an atomic level.
Methodology:
-
System Setup:
-
Simulation Parameters:
-
Data Analysis:
-
Analyze the trajectory to assess the stability of the barrel-stave pore structure, the orientation of the peptides, and the interactions with the surrounding lipids.
-
Calculate properties such as pore radius, water ordering within the pore, and peptide-lipid contacts to compare with experimental data.
-
Single-Channel Conductance Recordings
Objective: To measure the electrical current passing through individual this compound pores.
Methodology:
-
Bilayer Formation:
-
Form a planar lipid bilayer across a small aperture in a partition separating two aqueous compartments.[18]
-
-
This compound Incorporation:
-
Add a dilute solution of this compound to one of the compartments.
-
-
Data Acquisition:
-
Data Analysis:
-
The current will fluctuate in discrete steps, with each step corresponding to the opening or closing of a single pore or the addition/removal of a monomer from an existing pore.
-
The amplitudes of these steps provide information about the conductance of the different pore states, which can be related to the number of monomers in the pore.[9]
-
Visualizations
Experimental Workflow for this compound Pore Characterization
Caption: Experimental workflow for characterizing this compound pores.
Comparison of Barrel-Stave and Toroidal Pore Models
Caption: Key differences between the barrel-stave and toroidal pore models.
References
- 1. The barrel-stave model as applied to this compound and its analogs reevaluated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutron scattering in the plane of membranes: structure of this compound pores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the this compound Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the this compound pore reconstructed by x-ray diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-alamethicin interactions influence this compound orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced single channel conductance fluctuations in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Interaction of this compound with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hwhuang.rice.edu [hwhuang.rice.edu]
- 14. impact.ornl.gov [impact.ornl.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound helices in a bilayer and in solution: molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound helices in a bilayer and in solution: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
comparing the antimicrobial spectrum of alamethicin to other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum of the peptide antibiotic alamethicin with other well-established antibiotics, including penicillin, ciprofloxacin, and amphotericin B, as well as the peptide antibiotics gramicidin S and valinomycin. The information is supported by experimental data on Minimum Inhibitory Concentrations (MICs) and detailed experimental protocols.
Executive Summary
This compound is a channel-forming peptide antibiotic known for its activity primarily against Gram-positive bacteria. Its mechanism of action, which involves the formation of voltage-gated ion channels in the cell membrane, distinguishes it from many conventional antibiotics. This guide presents a comparative overview of its antimicrobial efficacy against a range of microorganisms and contextualizes its spectrum of activity with that of other clinically relevant antimicrobial agents.
Data Presentation: Comparative Antimicrobial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against various Gram-positive bacteria, Gram-negative bacteria, and fungi. MIC values are presented in µg/mL. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Antimicrobial Spectrum against Gram-Positive Bacteria
| Microorganism | This compound (µg/mL) | Penicillin (µg/mL) | Ciprofloxacin (µg/mL) | Gramicidin S (µg/mL) | Valinomycin (µg/mL) |
| Staphylococcus aureus | N/A | 0.4 - 24[1] | 0.25 - 1[2][3][4] | 3.9 - 7.8[5] | N/A |
| Streptococcus pneumoniae | N/A | N/A | N/A | 4 - 16[6] | 0.39 - 0.78 (µ g/disk )[7] |
| Streptococcus pyogenes | N/A | N/A | N/A | N/A | 0.02[7] |
| Enterococcus faecalis | N/A | N/A | N/A | N/A | 0.39 - 0.78 (µ g/disk )[7] |
| Mycoplasma pulmonis | 12.3[8] | N/A | N/A | N/A | N/A |
Table 2: Antimicrobial Spectrum against Gram-Negative Bacteria
| Microorganism | This compound (µg/mL) | Penicillin (µg/mL) | Ciprofloxacin (µg/mL) | Gramicidin S (µg/mL) | Valinomycin (µg/mL) |
| Escherichia coli | N/A | >128[1] | ≤0.06 - 2[9][10] | 3 - 12.5[11] | No activity[12] |
| Pseudomonas aeruginosa | N/A | N/A | 0.15[13] | 7.8 - 31.2[5] | N/A |
Table 3: Antimicrobial Spectrum against Fungi
| Microorganism | This compound (µg/mL) | Amphotericin B (µg/mL) | Valinomycin (µg/mL) |
| Candida albicans | N/A | 0.06 - 1.0[14] | 0.39 - 0.78 (µ g/disk )[2] |
N/A: Data not available in the searched sources.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following are detailed protocols for the broth microdilution and agar dilution methods.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Antimicrobial stock solution of known concentration.
-
Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
2. Serial Dilution of Antimicrobial Agent:
-
Dispense 100 µL of sterile broth into all wells of a microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
3. Inoculation:
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the antimicrobial agent by a factor of two.
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for fungal growth.
5. Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.
1. Preparation of Materials:
-
Sterile Petri dishes.
-
Molten Mueller-Hinton Agar (MHA) for bacteria or other suitable agar for fungi, held at 45-50°C.
-
Antimicrobial stock solution of known concentration.
-
Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard.
2. Preparation of Agar Plates:
-
Prepare a series of dilutions of the antimicrobial stock solution.
-
Add a specific volume of each antimicrobial dilution to a larger volume of molten agar to achieve the desired final concentrations.
-
Pour the agar-antimicrobial mixtures into sterile Petri dishes and allow them to solidify. A control plate with no antimicrobial agent is also prepared.
3. Inoculation:
-
Spot a standardized volume (e.g., 1-10 µL) of the microbial inoculum onto the surface of each agar plate, allowing for the testing of multiple strains simultaneously.
4. Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for fungal growth.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.
Caption: Workflow for Agar Dilution MIC Assay.
Mechanism of Action: this compound Pore Formation
This compound exerts its antimicrobial effect by forming transmembrane channels or pores in the lipid bilayer of the cell membrane. This process disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites and ultimately cell death. The formation of these pores is a concentration-dependent and voltage-gated process.
Caption: this compound's Barrel-Stave Pore Formation.
References
- 1. Comparison of the antifungal activity of micafungin and amphotericin B against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mode of action and synergistic effect of valinomycin and cereulide with amphotericin B against Candida albicans and Cryptococcus albidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imj.com.pk [imj.com.pk]
- 5. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative susceptibility of Candida albicans to amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of Antimicrobial Peptides and Synergy with Enrofloxacin against Mycoplasma pulmonis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Comparative antifungal susceptibility analysis of Candida albicans versus non-albicans Candida corneal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Antimicrobial Activities of Valinomycin and Cereulide, the Bacillus cereus Emetic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sigmoidal concentration dependence of antimicrobial peptide activities: a case study on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Alamethicin
Alamethicin, a peptide antibiotic isolated from Trichoderma viride, is a valuable tool in membrane research and drug development due to its ion channel-forming properties. However, its safe handling and disposal are paramount to protect researchers and prevent environmental contamination, which could contribute to antimicrobial resistance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Hazard and Disposal Overview
This compound is classified as toxic if swallowed.[1][2] Therefore, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[1][3][4] Disposal of this compound and its associated waste must adhere to local, regional, and national regulations.[3]
| Hazard Classification | Personal Protective Equipment (PPE) | Primary Disposal Route |
| Toxic if Swallowed (H301)[1][2] | Safety glasses with side shields, protective gloves, lab coat[1][3] | Licensed professional waste disposal service[1] |
Experimental Protocols for Disposal
The proper disposal method for this compound waste depends on its form (solid, liquid, or contaminated materials). It is crucial to segregate different waste streams to ensure they are handled correctly.
Protocol 1: Disposal of Solid this compound Powder
This protocol applies to expired or unused solid this compound.
Methodology:
-
Collection: Carefully collect the solid this compound powder, avoiding the creation of dust.[3]
-
Packaging: Place the powder in a clearly labeled, sealed, and puncture-resistant container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Storage: Store the container in a designated, secure area for hazardous chemical waste.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal company. One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Protocol 2: Disposal of this compound Stock Solutions
This protocol is for concentrated this compound solutions. Stock antibiotic solutions are considered hazardous chemical waste.[5]
Methodology:
-
Collection: Collect all unwanted this compound stock solutions in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate "this compound Solution" and the solvent used.
-
Storage: Store the waste container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Disposal: The waste should be handed over to a licensed professional waste disposal service.
Protocol 3: Disposal of Contaminated Labware and Debris
This protocol covers items such as pipette tips, gloves, and empty containers that have come into contact with this compound.
Methodology:
-
Segregation: Separate contaminated solid waste from non-hazardous waste.
-
Collection: Place all contaminated items, such as gloves, absorbent paper, and pipette tips, directly into a puncture-resistant bag designated for hazardous waste.[2]
-
Deactivation: Do not add bleach or other chemicals to deactivate the waste, as there is conflicting evidence on effective inactivation methods for non-proteinaceous biotoxins.[2]
-
Packaging: Seal the bag and place it inside a larger, labeled hazardous waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Improper disposal of antibiotics can have serious environmental consequences, including the development of antimicrobial resistance.[6] Adhering to these procedures not only ensures the safety of laboratory personnel but also demonstrates a commitment to environmental stewardship. Always consult your institution's specific guidelines for hazardous waste disposal.[5]
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. peptide.com [peptide.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Personal protective equipment for handling Alamethicin
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling Alamethicin. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
This compound is a peptide antibiotic that can form ion channels in cell membranes.[1][2][3] While some safety data sheets (SDS) do not classify it as hazardous, others categorize it as acutely toxic if swallowed (Acute Tox. 3 Oral, H301).[4][5][6][7][8] Due to this conflicting information, a conservative approach to personal protective equipment (PPE) and handling is mandatory.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound in solid form or in solution to minimize exposure risks.
-
Eye and Face Protection:
-
Skin Protection:
-
Respiratory Protection:
Operational Plan for Safe Handling
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[6]
-
Use a chemical fume hood or other ventilated enclosure, particularly when weighing or preparing solutions from the solid form, to minimize inhalation exposure.[7][12]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound.
-
Weighing (Solid Form):
-
Perform in a chemical fume hood or a balance enclosure to contain any dust.
-
Avoid creating dust.
-
-
Preparing Solutions:
-
Add the solid this compound to the solvent slowly.
-
Cap containers tightly.
-
-
General Practices:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[7][9][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][8][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9][12]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][7][8]
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the material into a suitable container for hazardous waste disposal.[12]
-
Clean the spill area thoroughly.
-
Disposal Plan
-
Dispose of waste contaminated with this compound in accordance with federal, state, and local environmental regulations.[9][12]
-
Contaminated materials, including gloves, absorbent pads, and empty containers, should be placed in a sealed, labeled container for hazardous waste.
Quantitative Data Summary
| Hazard Classification & Precautionary Statements | Value/Statement | Source |
| GHS Classification | Acute Toxicity, Oral (Category 3) | [5][6][7][8] |
| Signal Word | Danger | [5][8] |
| Hazard Statement | H301: Toxic if swallowed | [6][7][8] |
| Precautionary Statement (Prevention) | P264: Wash skin thoroughly after handling. | [7][8] |
| P270: Do not eat, drink or smoke when using this product. | [6][8] | |
| Precautionary Statement (Response) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [7][8] |
| P330: Rinse mouth. | [6][8] | |
| Precautionary Statement (Storage) | P405: Store locked up. | [6][8] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [7][8] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 丙甲菌素 来源于绿色木霉 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ipservices.care [ipservices.care]
- 12. peptide.com [peptide.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
